molecular formula C103H177N35O27S3 B12376582 Thanatin

Thanatin

Cat. No.: B12376582
M. Wt: 2433.9 g/mol
InChI Key: DCZCDYDLCVFDKH-OIOGWZQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thanatin (CAS 214542-43-5) is a 21-amino acid, cationic, inducible antimicrobial peptide (AMP) first isolated from the hemolymph of the insect Podisus maculiventris , the spined soldier bug . It features a single disulfide bond between Cys11 and Cys18 that stabilizes its characteristic β-hairpin structure, which is crucial for its activity . This peptide displays potent, broad-spectrum activity against a wide range of Gram-negative and Gram-positive bacteria, as well as numerous fungal species, and is notably effective against multidrug-resistant (MDR) strains . The research value of this compound lies in its unique and multifaceted mechanism of action, which targets critical vulnerabilities in Gram-negative bacteria. Primarily, it disrupts the outer membrane (OM) by competitively displacing divalent cations (e.g., Ca²⁺ and Mg²⁺) from lipopolysaccharides (LPS), leading to OM permeabilization and LPS release . Furthermore, this compound inhibits the outer membrane biosynthesis system by binding to the lipopolysaccharide transport proteins LptA and LptD, thereby blocking the transport of LPS and preventing proper OM assembly . Remarkably, studies have shown that this compound can also inactivate the New Delhi metallo-β-lactamase-1 (NDM-1) by displacing zinc ions from its active site, effectively reversing carbapenem resistance in vitro and in vivo . This dual mechanism of action—membrane disruption and enzyme inhibition—makes this compound a highly promising candidate for research into novel anti-infective strategies . In vivo studies demonstrate its therapeutic efficacy; in murine sepsis models infected with NDM-1-producing E. coli , treatment with this compound increased survival rates from 0% to 100% and significantly reduced bacterial titers in a dose-dependent manner . It has also shown efficacy in synergy with other antibiotics, such as polymyxin B, enhancing their activity and allowing for reduced dosages . Compared to some conventional antibiotics like colistin, this compound has demonstrated lower cytotoxicity to human cell lines, indicating a high selectivity for bacterial membranes . These properties make this compound an invaluable research tool for studying antibiotic alternatives, combating antimicrobial resistance, and exploring new combination therapies.

Properties

Molecular Formula

C103H177N35O27S3

Molecular Weight

2433.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-7-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-16,19-bis(3-carbamimidamidopropyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C103H177N35O27S3/c1-9-54(5)79(135-97(161)80(55(6)10-2)134-94(158)73-29-21-44-138(73)99(163)78(53(3)4)133-93(157)72-28-20-43-137(72)98(162)65(24-13-16-39-106)127-84(148)60(23-12-15-38-105)125-90(154)69(50-139)121-76(144)48-107)96(160)130-67(46-57-30-32-58(141)33-31-57)88(152)132-71-52-168-167-51-70(91(155)126-64(34-35-74(108)142)86(150)122-62(26-18-41-117-102(112)113)85(149)128-66(100(164)165)36-45-166-8)131-82(146)59(22-11-14-37-104)120-77(145)49-119-95(159)81(56(7)140)136-87(151)63(27-19-42-118-103(114)115)123-83(147)61(25-17-40-116-101(110)111)124-89(153)68(47-75(109)143)129-92(71)156/h30-33,53-56,59-73,78-81,139-141H,9-29,34-52,104-107H2,1-8H3,(H2,108,142)(H2,109,143)(H,119,159)(H,120,145)(H,121,144)(H,122,150)(H,123,147)(H,124,153)(H,125,154)(H,126,155)(H,127,148)(H,128,149)(H,129,156)(H,130,160)(H,131,146)(H,132,152)(H,133,157)(H,134,158)(H,135,161)(H,136,151)(H,164,165)(H4,110,111,116)(H4,112,113,117)(H4,114,115,118)/t54-,55-,56+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-,79-,80-,81-/m0/s1

InChI Key

DCZCDYDLCVFDKH-OIOGWZQLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(=O)N)CCCNC(=N)N)CCCNC(=N)N)[C@@H](C)O)CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(=O)N)CCCNC(=N)N)CCCNC(=N)N)C(C)O)CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

The Discovery and Mechanism of Thanatin from Podisus maculiventris: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thanatin (B1575696), a potent 21-amino acid antimicrobial peptide (AMP), was first discovered in the hemolymph of the spined soldier bug, Podisus maculiventris.[1][2][3] This inducible peptide is a critical component of the insect's innate immune response and exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria, as well as fungi.[1][3][4][5][6][7] Its name, derived from the Greek word "thanatos" (death), reflects its potent bactericidal and fungicidal properties.[1][2] this compound's unique β-hairpin structure, stabilized by a single disulfide bond, is crucial for its function.[1][4][8] Notably, its primary mechanism of action against Gram-negative bacteria involves a dual-pronged attack: the disruption of the outer membrane via interaction with lipopolysaccharide (LPS) and the inhibition of the essential LPS transport (Lpt) pathway by binding to key proteins like LptA and LptD.[1][4][8][9][10] This multifaceted approach makes this compound a promising candidate for the development of novel therapeutics against multidrug-resistant pathogens. This guide provides an in-depth overview of the discovery, structure, mechanism of action, and relevant experimental protocols associated with this compound.

Discovery and Structural Characterization

This compound was first isolated from the hemolymph of Podisus maculiventris following an immune challenge, a process that stimulates the insect's defense mechanisms.[1][5][7][11] The peptide is characterized by its 21-amino acid sequence (GSKKPVPIIYCNRRTGKCQRM) and a strongly cationic nature with an isoelectric point (pI) of 10.48.[1][2] A defining feature of this compound is the intramolecular disulfide bond between Cysteine-11 and Cysteine-18, which creates a stable β-hairpin structure essential for its antimicrobial activity.[1][4][8][10] This C-terminal loop and its flanking residues are critical for its function.[5][12]

Quantitative Data: Antimicrobial Activity

This compound demonstrates potent activity against a wide range of microbes. The minimum inhibitory concentration (MIC) is a standard measure of its effectiveness.

Organism Type Species MIC (µM) Reference
Gram-Negative Bacteria Escherichia coli0.1 - 2.0[6][13]
Klebsiella pneumoniae1.0 - 2.0[13]
Salmonella enterica1.0 - 2.0[13]
Pseudomonas aeruginosa>64[4]
Gram-Positive Bacteria Aerococcus viridans20 - 40[8]
Micrococcus luteus20 - 40[8]
Bacillus megaterium20 - 40[8]
Staphylococcus aureusInactive[4][12]
Streptococcus pyogenes>16[13]
Fungi Candida albicans1.0[6]
Aspergillus fumigatus0.5[6]

Binding Affinity Data

Binding Partner Binding Affinity (Kd) Reference
Lipopolysaccharide (LPS)1.09 - 1.5 nM[8]
LptA (wild-type)1.8 ± 0.2 nM[10]
LptA (C11A/C18A mutant)47 ± 5 nM[10]

Mechanism of Action

This compound employs a sophisticated, multi-target mechanism, particularly against Gram-negative bacteria, which contributes to its high potency and potentially lower propensity for resistance development.

Dual-Action Mechanism in Gram-Negative Bacteria

The primary strength of this compound lies in its ability to attack the outer membrane of Gram-negative bacteria through two distinct but complementary actions.

  • Outer Membrane Destabilization: this compound initially interacts with the bacterial outer membrane by binding to lipopolysaccharide (LPS).[8][10] This binding is highly specific and strong, with an affinity in the nanomolar range.[8] This interaction competitively displaces essential divalent cations (like Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to membrane disruption and increased permeability.[14][15][16]

  • Inhibition of the Lipopolysaccharide Transport (Lpt) Pathway: Following membrane disruption, this compound gains access to the periplasmic space where it targets the Lpt machinery, a crucial system responsible for transporting LPS from the inner membrane to the outer membrane.[4][17] this compound specifically binds to the N-terminus of the periplasmic protein LptA and also interacts with the outer membrane protein LptD.[8][9][10] This binding prevents the formation of the LptA bridge, a critical component of the transport system, thereby halting outer membrane biogenesis and leading to bacterial cell death.[4][8][18]

Additional Mechanisms
  • Inhibition of Metallo-β-Lactamases: this compound has been shown to inhibit the New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics. It achieves this by displacing the zinc ions from the enzyme's active site, thereby restoring the efficacy of carbapenem (B1253116) antibiotics.[14]

  • Activity Against Other Microbes: While the mechanism against Gram-positive bacteria and fungi is less defined, studies using an all-D-enantiomer of this compound suggest a different mode of action. This enantiomer is inactive against most Gram-negative bacteria but retains its full potency against fungi and some Gram-positive strains, indicating that its activity against these organisms may be less dependent on specific chiral protein interactions.[5]

Visualizations of Pathways and Workflows

experimental_workflow cluster_insect Insect Host: Podisus maculiventris cluster_hemolymph Sample Collection cluster_purification Purification Cascade cluster_analysis Characterization immune_challenge 1. Immune Challenge (Injection of bacteria) incubation 2. Incubation Period immune_challenge->incubation hemolymph_collection 3. Hemolymph Collection incubation->hemolymph_collection hemolymph_processing 4. Centrifugation (Remove hemocytes) hemolymph_collection->hemolymph_processing sep_pak 5. Sep-Pak C18 Cartridge (Initial fractionation) hemolymph_processing->sep_pak rp_hplc1 6. RP-HPLC (Phase 1) (Further separation) sep_pak->rp_hplc1 rp_hplc2 7. RP-HPLC (Phase 2) (Purification to homogeneity) rp_hplc1->rp_hplc2 mass_spec 8. Mass Spectrometry (Determine molecular weight) rp_hplc2->mass_spec edman 9. Edman Degradation (Sequence determination) rp_hplc2->edman final_product Pure this compound mass_spec->final_product edman->final_product

Caption: Experimental workflow for the discovery and isolation of this compound.

thanatin_mechanism cluster_membrane Gram-Negative Bacterial Envelope OM Outer Membrane (OM) Periplasm Periplasm IM Inner Membrane (IM) LPS LPS Disruption Membrane Disruption & Permeabilization LPS->Disruption Divalent Ca²⁺ / Mg²⁺ LptDE LptD/E Complex LptA_bridge LptA Bridge Block LPS Transport Blocked LptA_bridge->Block LptBFCG LptBFCG Complex This compound This compound This compound->LPS 1. Binds to LPS This compound->LptA_bridge 2. Binds to LptA & Inhibits Bridge Formation This compound->Divalent Displaces Cations Disruption->Periplasm Gains entry Death Bacterial Cell Death Disruption->Death Block->Death

Caption: Dual-action mechanism of this compound on Gram-negative bacteria.

structure_activity cluster_structure Structural Features cluster_function Functional Consequences Sequence Primary Sequence (21 Amino Acids) Disulfide Cys11-Cys18 Disulfide Bond Sequence->Disulfide Cationic High Positive Charge (pI 10.48) Sequence->Cationic BetaHairpin β-Hairpin Secondary Structure Disulfide->BetaHairpin Stabilizes LptA_Binding LptA/D Interaction BetaHairpin->LptA_Binding Enables specific protein interaction LPS_Binding Strong LPS Binding Cationic->LPS_Binding Facilitates electrostatic attraction Membrane_Disruption Membrane Disruption LPS_Binding->Membrane_Disruption Antimicrobial_Activity Broad-Spectrum Antimicrobial Activity LptA_Binding->Antimicrobial_Activity Membrane_Disruption->Antimicrobial_Activity

Caption: Relationship between this compound's structure and its activity.

Key Experimental Protocols

Protocol: Isolation and Purification of Native this compound

This protocol is based on the original discovery methodology.

  • Immune Challenge: Anesthetize adult P. maculiventris on ice. Inject a small volume (e.g., 0.5 µL) of a non-pathogenic bacterial suspension (E. coli and M. luteus) into the dorsal side of the abdomen.

  • Incubation: Maintain the challenged insects at 25°C for 24 hours to allow for the synthesis and accumulation of AMPs.

  • Hemolymph Collection: Puncture the cuticle of an antenna and collect the exuding hemolymph into a pre-chilled tube containing a few crystals of phenylthiourea (B91264) to prevent melanization.

  • Cell Removal: Centrifuge the collected hemolymph at 10,000 x g for 10 minutes at 4°C to pellet the hemocytes. Collect the supernatant (plasma).

  • Initial Fractionation: Acidify the plasma with 0.1% trifluoroacetic acid (TFA). Load the sample onto a Sep-Pak C18 solid-phase extraction cartridge. Wash with 0.1% TFA and elute the bound peptides with 60% acetonitrile (B52724) in 0.1% TFA.

  • Reversed-Phase HPLC (RP-HPLC):

    • Step 1: Subject the eluted fraction to RP-HPLC on a C18 column using a shallow linear gradient of acetonitrile in 0.1% TFA. Collect fractions and screen for antimicrobial activity.

    • Step 2: Pool the active fractions and perform a second round of RP-HPLC using a different C18 column or a shallower acetonitrile gradient to purify the active peptide (this compound) to homogeneity.

  • Analysis: Confirm the purity and identify the peptide using mass spectrometry (to determine the molecular mass) and Edman degradation (to determine the amino acid sequence).

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method.

  • Bacterial Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).

  • Standardization: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Preparation: Prepare a stock solution of this compound. Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to obtain a range of desired concentrations.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well of the plate containing the serially diluted peptide. The final bacterial concentration should be ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: Outer Membrane Permeability (NPN Uptake) Assay

This assay measures the ability of a peptide to disrupt the bacterial outer membrane.

  • Bacterial Preparation: Grow bacteria to mid-log phase as described for the MIC assay. Harvest the cells by centrifugation, wash twice with 5 mM HEPES buffer (pH 7.2), and resuspend in the same buffer to an OD₆₀₀ of 0.5.

  • Assay Setup: In a fluorometer cuvette or 96-well black plate, add the bacterial suspension.

  • NPN Addition: Add 1-N-phenylnaphthylamine (NPN), a fluorescent probe, to a final concentration of 10 µM. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

  • Baseline Measurement: Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Peptide Addition: Add varying concentrations of this compound to the cuvette/wells and immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates that this compound has disrupted the outer membrane, allowing NPN to enter and embed in the cytoplasmic membrane.

  • Positive Control: Use a known membrane-disrupting agent like Polymyxin (B74138) B as a positive control.

References

An In-depth Technical Guide to the Primary Structure and Sequence of Thanatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thanatin (B1575696) is a potent, 21-amino acid cationic antimicrobial peptide (AMP) originally isolated from the hemolymph of the spined soldier bug, Podisus maculiventris. Its broad-spectrum activity against Gram-negative and Gram-positive bacteria, as well as fungi, has positioned it as a promising candidate for the development of novel anti-infective therapeutics. This technical guide provides a comprehensive overview of the primary structure and amino acid sequence of this compound, the experimental methodologies used for its characterization, and its molecular mechanism of action.

Primary Structure and Amino Acid Sequence

The primary structure of this compound is a linear sequence of 21 amino acids. A defining feature of its structure is a disulfide bond between the cysteine residues at positions 11 and 18, which forms a C-terminal loop crucial for its antimicrobial activity.[1]

Amino Acid Sequence:

GSKKPVPIIYCNRRTGKCQRM

Physicochemical Properties

The primary sequence dictates the key physicochemical properties of this compound, which are summarized in the table below. Its cationic nature, conferred by the presence of multiple lysine (B10760008) (K) and arginine (R) residues, is fundamental to its interaction with negatively charged bacterial membranes.

PropertyValueReference
Molecular Weight 2469.02 DaCalculated
Isoelectric Point (pI) 10.48[2]
Net Charge at pH 7 +5Calculated
Disulfide Bond Cys11-Cys18[2]

Experimental Protocols for Primary Structure Determination

The determination of the primary structure of a peptide like this compound involves a series of coordinated experiments. The general workflow for this process is outlined below.

Experimental Workflow for Primary Structure Determination

G cluster_purification Peptide Isolation & Purification cluster_sequencing Sequence Determination cluster_verification Structural Verification Isolation Isolation from Hemolymph HPLC High-Performance Liquid Chromatography (HPLC) Isolation->HPLC Edman Edman Degradation HPLC->Edman MassSpec Mass Spectrometry (MS/MS) HPLC->MassSpec SPPS Solid-Phase Peptide Synthesis MassSpec->SPPS NMR NMR Spectroscopy SPPS->NMR CD Circular Dichroism SPPS->CD

References

The Dual-Pronged Assault: Thanatin's Mechanism of Action Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thanatin (B1575696), a 21-amino acid antimicrobial peptide originally isolated from the spined soldier bug Podisus maculiventris, has emerged as a promising candidate in the fight against multidrug-resistant Gram-negative bacteria.[1] Its potent bactericidal activity stems from a unique dual mechanism of action that involves both the disruption of the bacterial outer membrane and the inhibition of the essential lipopolysaccharide (LPS) transport machinery. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

A Two-Step Attack: Disrupting the Outer Membrane and Halting LPS Transport

This compound's assault on Gram-negative bacteria is a coordinated, two-step process. The initial interaction involves the permeabilization of the outer membrane, which is then followed by the targeted inhibition of the LPS transport (Lpt) system within the periplasmic space.[2][3]

Step 1: Outer Membrane Permeabilization

As a cationic peptide, this compound is electrostatically attracted to the anionic surface of the Gram-negative outer membrane, which is rich in lipopolysaccharides (LPS).[4] This interaction leads to the displacement of divalent cations (Mg²⁺ and Ca²⁺) that are crucial for stabilizing the LPS layer.[5][6] The disruption of these ionic bridges compromises the integrity of the outer membrane, leading to increased permeability.[6] This permeabilization allows this compound to traverse the outer membrane and access its primary intracellular target in the periplasm.[7]

Step 2: Inhibition of the Lipopolysaccharide (Lpt) Transport System

Once in the periplasm, this compound targets and inhibits the Lpt system, a multi-protein complex responsible for transporting newly synthesized LPS molecules from the inner membrane to the outer leaflet of the outer membrane.[8][9] The biogenesis of the outer membrane is critically dependent on this transport process.[8] this compound has been shown to directly interact with at least two key components of this machinery: LptA and LptD.[9]

By binding to the periplasmic protein LptA, this compound disrupts the formation of the LptA bridge that spans the periplasm, thereby halting the transport of LPS.[8][10] Specifically, this compound has been shown to interfere with both LptA-LptA and LptC-LptA protein-protein interactions, with a more pronounced inhibitory effect on the latter.[8][11] Furthermore, this compound binds to the periplasmic domain of LptD, the outer membrane protein responsible for the final insertion of LPS into the outer leaflet.[1][9] This binding event further obstructs the LPS transport pathway.[1] The collective inhibition of the Lpt system leads to the accumulation of LPS in the inner membrane, disruption of outer membrane biogenesis, and ultimately, bacterial cell death.[8]

Quantitative Analysis of this compound's Activity

The antimicrobial efficacy of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogs against Gram-Negative Bacteria

Peptide/AnalogBacterial StrainMIC (µM)Reference
This compoundEscherichia coli<1.2 - 1[10][12]
This compoundKlebsiella pneumoniae<1.2[12]
This compoundSalmonella typhimurium<1.2[12]
This compoundEnterobacter cloacae<1.2[12]
Ana-thanatinEscherichia coli ATCC 259221-2
Ana-thanatinKlebsiella pneumoniae ATCC 138831-2[13]
Ana-thanatinSalmonella enterica ATCC 140281-2[13]
S-thanatinEscherichia coli (MDR clinical isolate)4-16 µg/mL[14]
L-thanatinESBL-producing E. coli ATCC 35218≤1 µg/mL
This compound* (modified analog)Escherichia coli1[10]
This compound* (modified analog)Pseudomonas aeruginosa>64[10]

Table 2: Binding Affinities of this compound to Lpt Proteins and LPS

Interacting MoleculesBinding Affinity (Kd)MethodReference
This compound - LptA12 - 20 nMPhotoaffinity Labeling[15]
This compound-BDP-FL - LptD/EHis34 ± 5 nMFluorescence Polarization[9]
This compound - LptD/E44 ± 27 nMThermophoresis[9]
This compound - LPS1.09 - 1.5 nMNot Specified[1]
This compound M21F - LptAm~0.73 nMIsothermal Titration Calorimetry[16]
This compound - LptAm13 nMIsothermal Titration Calorimetry[16]

Visualizing the Mechanism and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Thanatin_Mechanism_of_Action cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane This compound This compound LPS LPS This compound->LPS LptD LptD This compound->LptD 3. Inhibition of LPS Insertion LptA_bridge LptA Bridge This compound->LptA_bridge 3. Inhibition of LPS Transport LptA_bridge->LptD LptC LptC LptC->LptA_bridge LPS Transport LptBFCG LptBFCG Complex LptBFCG->LptC LPS Transport step2 2. Outer Membrane Permeabilization

Figure 1: this compound's dual mechanism of action on Gram-negative bacteria.

NPN_Assay_Workflow start Start: Prepare Bacterial Suspension resuspend Resuspend cells in 5 mM HEPES buffer start->resuspend add_npn Add NPN to a final concentration of 10 µM resuspend->add_npn measure_baseline Measure baseline fluorescence (Excitation: 350 nm, Emission: 420 nm) add_npn->measure_baseline add_this compound Add this compound (various concentrations) measure_baseline->add_this compound measure_final Measure final fluorescence add_this compound->measure_final end End: Calculate % NPN uptake measure_final->end

Figure 2: Experimental workflow for the NPN outer membrane permeabilization assay.

LptA_Interaction_Workflow cluster_prep Preparation cluster_binding_assay Binding Assay (e.g., Fluorescence Polarization) cluster_analysis Data Analysis purify_lpta Purify recombinant LptA protein incubate Incubate fixed concentration of labeled this compound with increasing concentrations of LptA purify_lpta->incubate label_this compound Synthesize/label this compound (e.g., with a fluorophore) label_this compound->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp plot_data Plot FP values vs. LptA concentration measure_fp->plot_data calculate_kd Fit data to a binding isotherm to calculate the dissociation constant (Kd) plot_data->calculate_kd

Figure 3: Logical workflow for studying this compound-LptA interaction.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standard Institute (CLSI) guidelines.

  • Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.

  • Peptide Preparation: Prepare a stock solution of this compound in sterile water or a suitable solvent. A series of two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculum Preparation: Dilute the overnight bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[13][14]

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[17]

  • Bacterial Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash the cells twice and resuspend in 5 mM HEPES buffer (pH 7.4) to an optical density at 600 nm (OD₆₀₀) of 0.5.

  • Assay Setup: In a 96-well black plate, add the bacterial suspension.

  • NPN Addition: Add NPN to a final concentration of 10 µM and allow it to equilibrate with the cells for a few minutes.

  • Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence spectrophotometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • This compound Addition: Add varying concentrations of this compound to the wells.

  • Final Measurement: Immediately record the increase in fluorescence intensity over time. The increase in fluorescence is proportional to the amount of NPN that has partitioned into the permeabilized outer membrane.[17]

Inner Membrane Depolarization Assay

This assay utilizes the membrane potential-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)] to assess the disruption of the cytoplasmic membrane potential.[18]

  • Bacterial Preparation: Harvest mid-log phase bacteria, wash, and resuspend in 5 mM HEPES buffer containing 20 mM glucose.

  • Dye Loading: Add DiSC₃(5) to a final concentration of 0.4 µM and incubate in the dark until the fluorescence quenching is stable. Add KCl to a final concentration of 100 mM to equilibrate the K⁺ concentration.

  • Fluorescence Monitoring: Monitor the fluorescence using a spectrophotometer with an excitation wavelength of 622 nm and an emission wavelength of 670 nm.

  • This compound Addition: Add this compound at the desired concentration.

  • Data Analysis: Depolarization of the inner membrane is indicated by an increase in fluorescence due to the release of the quenched dye from the cells.[18]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to directly measure the heat changes associated with the binding of this compound to its molecular targets, such as LPS or Lpt proteins, allowing for the determination of thermodynamic parameters including the binding affinity (Kd).[15][16]

  • Sample Preparation: Prepare solutions of this compound and its binding partner (e.g., purified LptA or LPS micelles) in the same buffer to minimize heat of dilution effects.

  • ITC Experiment: Load the protein or LPS solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Titration: Perform a series of injections of the this compound solution into the sample cell while monitoring the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat per injection. Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

NMR spectroscopy is a powerful tool to determine the three-dimensional structure of this compound in complex with its targets and to map the interaction surfaces.[13]

  • Sample Preparation: Prepare isotopically labeled (¹⁵N and/or ¹³C) protein (e.g., LptA) for heteronuclear NMR experiments. The peptide (this compound) is typically unlabeled.

  • NMR Experiments: Record a series of NMR spectra, such as ¹H-¹⁵N HSQC, of the labeled protein in the absence and presence of increasing concentrations of this compound.

  • Interaction Mapping: Chemical shift perturbations (CSPs) in the NMR spectra of the protein upon addition of the peptide indicate the residues at the binding interface.

  • Structure Determination: For structure determination of the complex, a combination of multidimensional NMR experiments (e.g., NOESY, TOCSY) is used to obtain distance and dihedral angle restraints, which are then used in structure calculation programs.[13]

Conclusion

This compound's multifaceted mechanism of action, involving both membrane disruption and inhibition of a crucial cellular process, makes it a formidable antimicrobial agent against Gram-negative bacteria. Its ability to target the highly conserved Lpt system presents a significant advantage, potentially reducing the likelihood of resistance development. The detailed understanding of its molecular interactions, supported by robust quantitative data and experimental methodologies, provides a solid foundation for the rational design and development of this compound-based therapeutics to combat the growing threat of antibiotic resistance. Further research focusing on optimizing its pharmacokinetic properties and in vivo efficacy will be crucial in translating the promise of this compound into a clinical reality.

References

Thanatin: A Technical Guide to a Novel Host Defense Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thanatin (B1575696), a 21-amino acid β-hairpin peptide originally isolated from the spined soldier bug, Podisus maculiventris, is a promising host defense antimicrobial peptide (AMP) with potent, broad-spectrum activity against a range of pathogens, including multidrug-resistant (MDR) bacteria and fungi.[1][2][3][4] Its unique mechanism of action, primarily targeting the lipopolysaccharide (LPS) transport (Lpt) system in Gram-negative bacteria, makes it an attractive candidate for the development of novel anti-infective therapeutics.[2][5][6] This technical guide provides an in-depth overview of this compound's core attributes, including its antimicrobial efficacy, mechanism of action, structure-activity relationships, and relevant experimental methodologies.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new classes of antibiotics.[3] this compound, an inducible AMP, represents a significant leap forward in this endeavor.[1][4] Structurally, it is characterized by a single disulfide bond between Cys11 and Cys18, which stabilizes its antiparallel β-sheet conformation.[2][7] This structure is crucial for its biological activity. This compound exhibits potent activity against both Gram-negative and Gram-positive bacteria, as well as various fungi, often at low micromolar concentrations.[1][3][4] A key feature of this compound is its low cytotoxicity towards mammalian cells, indicating a high degree of selectivity for microbial membranes.[3][6]

Antimicrobial Spectrum and Efficacy

This compound and its synthetic analogs have demonstrated a broad antimicrobial spectrum. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its key derivatives against a range of microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Gram-Negative Bacteria

OrganismThis compound (µM)A-thanatin (µM)S-thanatin (µM)Reference
Escherichia coli0.3 - 3.2< 6.44 - 16[2][4][5][8]
Klebsiella pneumoniae0.4 - 3.2< 6.44 - 16[2][4][8]
Salmonella typhimurium0.6 - 1.2Similar to this compound-[2][5]
Enterobacter cloacae1.2 - 2.5Similar to this compound4 - 16[2][4][5]
Pseudomonas aeruginosa>64< 6.416[2][9]
NDM-1-producing E. coli0.4 - 3.2--[8][10]
NDM-1-producing K. pneumoniae0.4 - 3.2--[8]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Gram-Positive Bacteria

OrganismThis compound (µM)A-thanatin (µM)S-thanatin (µM)Reference
Staphylococcus aureus1102.4>128[2]
Methicillin-resistant S. aureus (MRSA)3.8 - 25.6--[2]
Methicillin-resistant S. epidermidis (MRSE)3.26.4-[2]
Aerococcus viridans0.6 - 1.2Similar to this compound-[2]
Micrococcus luteus1.2 - 2.5Similar to this compound-[2]
Bacillus subtilis2.5 - 553.2[2]
Enterococcus faecalis0.5-25.6[2]
Streptococcus pyogenes0.5--[2]

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Fungi

OrganismMIC (µM)Reference
Neurospora crassa0.6 - 1.2[5]
Botrytis cinerea1.2 - 2.5[5]
Nectria haematococca1.2 - 2.5[5]
Trichoderma viride1.2 - 2.5[5]
Alternaria brassicicola2.5 - 5[5]
Fusarium culmorum2.5 - 5[5]

Mechanism of Action

This compound employs a multifaceted mechanism of action, primarily targeting the outer membrane and the lipopolysaccharide (LPS) transport machinery of Gram-negative bacteria.

Disruption of the Lipopolysaccharide (LPS) Transport System

The primary mechanism of this compound's potent activity against Gram-negative bacteria is the inhibition of the Lpt complex, which is responsible for transporting LPS from the inner membrane to the outer membrane.[2][5][11] this compound has been shown to bind with high affinity to several components of this complex.

Table 4: Binding Affinities of this compound to Lpt Proteins

Target ProteinBinding Affinity (Kd)Reference
LptA12 - 20 nM[2][5]
LptD34 - 44 nM[2][5]
LPS1.09 - 1.5 nM[2]
NDM-10.71 µM[5]

This compound's interaction with the Lpt complex disrupts the essential protein-protein interactions required for its assembly and function. Specifically, this compound has been shown to interfere with the LptC-LptA and LptA-LptA interactions, with a more pronounced effect on the former.[2][12] This disruption prevents the formation of the periplasmic bridge necessary for LPS transport, leading to the accumulation of LPS in the inner membrane, subsequent membrane stress, and ultimately, cell death.[2][12]

Thanatin_Lpt_Pathway_Inhibition LptB2FGC LptB2FGC (ABC Transporter) LptC LptC LptB2FGC->LptC LptA_bridge LptA Bridge (LptA-LptA oligomerization) LptC->LptA_bridge LPS handoff LptDE LptDE LptA_bridge->LptDE LPS transport LPS_OM LPS LptDE->LPS_OM This compound This compound This compound->LptC Inhibits LptC-LptA interaction This compound->LptA_bridge Inhibits LptA-LptA interaction This compound->LptDE Binds to LptD

Caption: this compound's disruption of the LPS transport pathway.

Outer Membrane Permeabilization

In addition to targeting the Lpt complex, this compound directly interacts with the LPS on the outer membrane of Gram-negative bacteria.[5][6] This interaction leads to the displacement of divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, resulting in increased outer membrane permeability.[10] This permeabilization not only contributes to cell death but also facilitates this compound's entry into the periplasm to access the Lpt proteins.[11]

Other Mechanisms

Some studies suggest that this compound may also induce bacterial cell agglutination.[5][6] Furthermore, it has been shown to inhibit the activity of New Delhi metallo-β-lactamase-1 (NDM-1) by displacing zinc ions from its active site, thereby restoring the efficacy of carbapenem (B1253116) antibiotics against NDM-1-producing bacteria.[5][10]

Structure-Activity Relationship

The antimicrobial activity of this compound is intrinsically linked to its primary and secondary structure. The C-terminal β-hairpin loop, stabilized by the disulfide bond, is critical for its activity, particularly against Gram-negative bacteria.[1][5] Deletion of C-terminal residues leads to a significant reduction in antimicrobial potency.[5] The N-terminal region also plays a role, especially in the peptide's antifungal activity.[2] Specific residues, such as the cationic Arg13 and Arg14, and the aromatic Tyr10, are crucial for interactions with LPS and Lpt proteins.[2][5]

SAR_this compound cluster_N_Terminus N-Terminus (G1-P7) cluster_C_Terminus C-Terminus (I8-M21) This compound This compound (21 amino acids) GSKKPVPIIYCNRRTGKCQRM N_Terminus Mixed conformation (Extended and β-turn) This compound->N_Terminus C_Terminus Antiparallel β-hairpin (Disulfide bond C11-C18) This compound->C_Terminus N_Function • Antifungal activity • Stabilizes β-hairpin N_Terminus->N_Function C_Function • Gram-negative activity • LPS binding • Lpt protein interaction C_Terminus->C_Function Key_Residues Key Residues for Activity R13_R14 Arg13, Arg14 (Cationic) • LPS interaction Key_Residues->R13_R14 Y10 Tyr10 (Aromatic) • Dimerization • LptA interaction Key_Residues->Y10

Caption: Structure-activity relationship of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow start Start prep_bacteria Prepare bacterial suspension (~1 x 10^6 CFU/mL) start->prep_bacteria inoculate Inoculate wells with bacterial suspension prep_bacteria->inoculate prep_peptide Prepare serial dilutions of this compound in a 96-well microtiter plate prep_peptide->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_results Determine MIC by visual inspection (lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

A detailed protocol typically involves a broth microdilution method in 96-well plates, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[9][13]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and, conversely, cytotoxicity.

MTT_Workflow start Start seed_cells Seed human cells (e.g., HEK293, NIH/3T3) in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours to allow attachment seed_cells->incubate1 treat_cells Treat cells with serial dilutions of this compound incubate1->treat_cells incubate2 Incubate for 48 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for MTT cytotoxicity assay.

The protocol involves seeding mammalian cells, treating them with various concentrations of this compound, and then measuring the conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases.[3]

Outer Membrane Permeabilization Assay

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the integrity of the bacterial outer membrane.

NPN_Workflow start Start prep_suspension Prepare a suspension of Gram-negative bacteria start->prep_suspension add_npn Add NPN to the bacterial suspension prep_suspension->add_npn add_this compound Add varying concentrations of this compound add_npn->add_this compound measure_fluorescence Immediately measure the increase in fluorescence intensity add_this compound->measure_fluorescence end End measure_fluorescence->end

Caption: Workflow for outer membrane permeabilization assay.

NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a damaged membrane. An increase in fluorescence indicates membrane permeabilization.[14][15]

Solid-Phase Peptide Synthesis (SPPS)

This compound and its analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

SPPS_Workflow start Start resin_prep Prepare resin support start->resin_prep coupling_cycle Coupling Cycle resin_prep->coupling_cycle deprotection Fmoc deprotection coupling_cycle->deprotection cleavage Cleave peptide from resin and remove side-chain protecting groups coupling_cycle->cleavage Final cycle coupling Couple next Fmoc-amino acid deprotection->coupling capping Capping (optional) coupling->capping capping->coupling_cycle Repeat for each amino acid oxidation Oxidize to form disulfide bond cleavage->oxidation purification Purify by HPLC oxidation->purification end End purification->end

Caption: General workflow for solid-phase peptide synthesis of this compound.

This process involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin support.[16][17][18][19]

Conclusion and Future Directions

This compound stands out as a highly promising antimicrobial peptide with a unique mode of action against Gram-negative bacteria. Its potent and broad-spectrum activity, coupled with low host toxicity, makes it an excellent candidate for further preclinical and clinical development. Future research should focus on optimizing its structure to enhance its efficacy against a wider range of pathogens, including highly resistant strains, and to improve its pharmacokinetic properties for systemic applications. The detailed understanding of its interaction with the Lpt complex provides a solid foundation for the rational design of novel this compound-based therapeutics to combat the growing threat of antimicrobial resistance.

References

Structure-Activity Relationship of the Thanatin β-Hairpin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of thanatin (B1575696), a potent, 21-amino acid antimicrobial peptide (AMP) characterized by a C-terminal β-hairpin structure stabilized by a single disulfide bond.[1][2] Originally isolated from the spined soldier bug, Podisus maculiventris, this compound exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria, as well as fungi, making it a promising candidate for combating multidrug-resistant pathogens.[1][2][3] Its multifaceted mechanism of action, targeting critical components of the bacterial outer membrane, offers a significant advantage in overcoming resistance.[1][3] This document consolidates quantitative data, details key experimental protocols, and visualizes the complex relationships governing its potent antimicrobial effects.

Core Mechanism of Action: A Dual-Pronged Attack

This compound's efficacy, particularly against Gram-negative bacteria, stems from a dual mechanism of action that involves both direct membrane disruption and the inhibition of a crucial cellular process: lipopolysaccharide (LPS) transport.[3][4]

  • Outer Membrane Permeabilization : this compound initially interacts with the bacterial outer membrane. Its cationic residues engage with the anionic LPS molecules, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the membrane structure.[5] This interaction disrupts membrane integrity, leading to increased permeability, as demonstrated by NPN fluorescence assays.[2][6]

  • Inhibition of LPS Transport : Beyond membrane disruption, this compound targets the LPS transport (Lpt) machinery, a vital system for outer membrane biogenesis in Gram-negative bacteria.[1][3] It binds with high affinity to periplasmic proteins LptA and the outer membrane component LptD.[3][7] By binding to the N-terminal region of LptA, this compound interferes with the formation of the LptA bridge that shuttles LPS across the periplasm, leading to the accumulation of LPS in the inner membrane and ultimately, cell death.[3][8]

This dual-action mechanism makes this compound a highly effective antimicrobial agent.

Thanatin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Gram-Negative Bacterial Envelope cluster_targets This compound This compound Peptide LPS LPS This compound->LPS Binds to LptA LptA This compound->LptA Binds to (High Affinity) LptD LptD This compound->LptD Binds to OM Outer Membrane (OM) Periplasm Periplasm Permeabilization OM Permeabilization LPS->Permeabilization Disrupts Inhibition Inhibition of LPS Transport LptA->Inhibition LptD->Inhibition Death Bacterial Cell Death Permeabilization->Death Inhibition->Death

Caption: Dual mechanism of action of the this compound peptide against Gram-negative bacteria.

Key Structural Features and Activity

The antimicrobial activity of this compound is intrinsically linked to its unique β-hairpin structure. Modifications to this core structure have provided significant insights into the specific roles of its constituent parts.

  • The β-Hairpin and Disulfide Bond : The antiparallel β-hairpin conformation, stabilized by the disulfide bond between Cys11 and Cys18, is crucial for its activity.[1][9] However, studies on a linear analog (L-thanatin), where the disulfide bond is absent, revealed that it retains potent antimicrobial activity and a secondary structure very similar to the cyclized form (C-thanatin).[10] This suggests that while the disulfide bond enforces a stable hairpin, the inherent propensity of the sequence to form this structure is the primary determinant of activity, making linear analogs a cost-effective alternative for development.[10]

  • Cationic Residues : The high net positive charge of this compound is critical for its initial interaction with the negatively charged bacterial membrane. The cationic residues K3, K4, R13, R14, and K17 are distributed on the peptide's surface.[1] Alanine (B10760859) scanning has shown that mutating the arginine residues R13 and R14 in the β-turn to alanine virtually abolishes bactericidal activity, highlighting the critical role of the turn region in target interaction.[9]

  • Hydrophobic and Aromatic Residues : The hydrophobic core, including residues I3, Y5, I8, and Y10, is essential for interactions with both LPS and the LptA protein.[6] NMR studies have shown that the sidechains of I3 and Y5 insert into a hydrophobic pocket of LptA.[6] The substitution of methionine at position 21 with phenylalanine (M21F) resulted in an analog with superior antibacterial activity and significantly increased binding affinity for LptA, demonstrating the importance of C-terminal hydrophobic interactions.[7]

  • N-Terminal Truncation : Shorter, 16-residue variants of this compound, such as Ana-thanatin, have been shown to retain potent antibacterial activity and the canonical β-hairpin structure.[6][11] This indicates that the core antimicrobial region resides within this truncated sequence, offering a template for the design of smaller, potentially more developable peptidomimetics.[6]

SAR_Logic cluster_features Key Structural Features cluster_interactions Molecular Interactions center This compound β-Hairpin Core Structure Cationic Cationic Residues (K3, K4, R13, R14) center->Cationic Hydrophobic Hydrophobic/Aromatic Core (I3, Y5, Y10, F21) center->Hydrophobic Disulfide Disulfide Bridge (Cys11-Cys18) center->Disulfide Turn β-Turn Region (CNRRTG) center->Turn LPS_Binding LPS Binding & Membrane Permeabilization Cationic->LPS_Binding Electrostatic attraction Hydrophobic->LPS_Binding Hydrophobic insertion LptA_Binding LptA/LptD Binding Hydrophobic->LptA_Binding Pocket binding Stability Structural Stability Disulfide->Stability Enforces conformation Turn->LptA_Binding Critical for recognition Activity Potent Antimicrobial Activity LPS_Binding->Activity LptA_Binding->Activity Stability->Activity

Caption: Logical relationship of this compound's key structural features to its biological activity.

Quantitative Data Summary

The following tables summarize the antimicrobial, cytotoxic, and binding affinity data for this compound and its key analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

Peptide/Analog E. coli (µM) K. pneumoniae (µM) S. enterica (µM) P. aeruginosa (µM) S. aureus (µM) Reference(s)
This compound (Native) 0.8 - 1.0 0.8 - 1.6 1.0 1.0 >20 (Inactive) [1][9]
Ana-thanatin (16-res) 1.0 - 2.0 1.0 - 2.0 1.0 - 2.0 - >16 [6]
L-thanatin (Linear) ≤1 µg/mL ≤1 µg/mL - ≤1 µg/mL >1 µg/mL [10]
This compound M21F - - - - - [7]
This compound (C-term amide)* 1.0 >64 - >64 >64 [4][12]
Vinyl Sulfide (B99878) Analog 8 4.0 >64 - >64 >64 [4][12]

| S-thanatin (T15S) | 5.0 | - | - | >16 µg/mL | - |[4][9] |

Note: MIC values can vary based on the specific strain and assay conditions used.

Table 2: Cytotoxicity of this compound and Analogs

Peptide/Analog Cell Line Assay Result Concentration (µg/mL) Reference(s)
This compound (Native) HPAEpiCs Cell Toxicity Lower toxicity than colistin - [2]
C-thanatin hRBCs Hemolysis No toxicity Up to 256 [10]
C-thanatin HUVECs MTT No toxicity Up to 256 [10]
L-thanatin hRBCs Hemolysis No toxicity Up to 256 [10]
L-thanatin HUVECs MTT No toxicity Up to 256 [10]
Recombinant this compound NIH/3T3 MTT No significant toxicity Up to 394.1 µM [13]

| Recombinant this compound | HGFCs | MTT | >60% viability after 48h | Not specified |[14][15] |

Table 3: Binding Affinities to Molecular Targets

Peptide/Analog Target Method Dissociation Constant (Kd) Reference(s)
This compound LPS Not Specified 1.09 - 1.5 nM [3]
This compound LptA Fluorescence Polarization 12 - 20 nM [3]
This compound LptD Fluorescence Polarization 34 - 44 nM [3]
This compound NDM-1 Not Specified 0.71 µM [1]

| This compound M21F | LptAm | Not Specified | ~0.73 nM |[7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial peptides.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][10]

  • Bacterial Preparation : Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB). Incubate overnight at 37°C until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Inoculum Standardization : Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Preparation : Prepare a stock solution of the this compound analog. Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.

  • Inoculation : Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Outer Membrane Permeabilization (NPN) Assay This assay measures the ability of a peptide to disrupt the bacterial outer membrane.[6]

  • Bacterial Preparation : Grow E. coli to mid-log phase as described above. Harvest cells by centrifugation, wash twice with 5 mM HEPES buffer (pH 7.4), and resuspend in the same buffer to an OD₆₀₀ of 0.5.

  • Assay Setup : In a quartz cuvette, add the bacterial suspension and 10 µM of N-(1-Naphthyl)phenylamine (NPN), a fluorescent probe that is excluded by an intact outer membrane but fluoresces in a hydrophobic environment.

  • Fluorescence Measurement : Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Peptide Addition : Add aliquots of the this compound analog to the cuvette at increasing concentrations.

  • Data Analysis : Record the increase in fluorescence intensity after each addition. The increase in fluorescence is proportional to the degree of outer membrane permeabilization.

Protocol 3: Cytotoxicity (MTT) Assay This colorimetric assay assesses the metabolic activity of cells and is used to measure cytotoxicity.[10][13]

  • Cell Seeding : Seed mammalian cells (e.g., HUVECs, HEK293) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment : Replace the medium with fresh medium containing serial dilutions of the this compound analog. Incubate for a specified period (e.g., 24 or 48 hours). Include untreated cells as a negative control and cells treated with a lysis agent (e.g., Triton X-100) as a positive control.

  • MTT Addition : Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (typically 5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert MTT into purple formazan (B1609692) crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells.

SAR_Workflow cluster_assays Biological Evaluation start Peptide Design (e.g., Truncation, Substitution) synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purify Purification & Characterization (HPLC, Mass Spectrometry) synthesis->purify mic_assay Antimicrobial Assays (MIC/MBC) purify->mic_assay cyto_assay Cytotoxicity Assays (Hemolysis, MTT) purify->cyto_assay mech_assay Mechanistic Studies (NPN, ITC, NMR) purify->mech_assay analysis Structure-Activity Relationship Analysis mic_assay->analysis cyto_assay->analysis mech_assay->analysis conclusion Identify Lead Candidate analysis->conclusion

Caption: General experimental workflow for the structure-activity relationship study of this compound analogs.

Conclusion and Future Directions

The β-hairpin of this compound is a robust scaffold for antimicrobial activity. SAR studies have established that its potency is derived from a combination of cationic charge for membrane targeting, a specific arrangement of hydrophobic residues for binding to LPS and LptA, and a stable hairpin conformation. Key findings indicate that the disulfide bridge is not strictly essential for activity and that the core antimicrobial domain resides in a truncated 16-residue sequence.

Future research should focus on:

  • Peptidomimetics : Designing non-peptidic scaffolds that mimic the key pharmacophoric features of the this compound β-hairpin to improve stability and reduce manufacturing costs.

  • Selectivity Enhancement : Modifying sequences to enhance selectivity for bacterial targets over host cells, thereby widening the therapeutic window.

  • Combination Therapies : Exploring the synergistic effects of this compound analogs with conventional antibiotics, as has been shown with polymyxin (B74138) B, to combat highly resistant infections and reduce the likelihood of resistance emergence.[4]

This compound and its derivatives represent a highly promising class of antimicrobials. A thorough understanding of their structure-activity relationship is paramount to unlocking their full therapeutic potential in an era of growing antibiotic resistance.

References

An In-depth Technical Guide to the Interaction of Thanatin with the Lipopolysaccharide Transport Protein Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The lipopolysaccharide (LPS) transport (Lpt) system, an essential pathway for outer membrane biogenesis in these bacteria, has emerged as a promising target for novel antimicrobial agents. Thanatin (B1575696), a 21-residue antimicrobial peptide isolated from the spined soldier bug, Podisus maculiventris, has demonstrated potent bactericidal activity by disrupting this crucial pathway. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the Lpt complex, with a focus on its binding to key protein components. We present quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this area.

Introduction: The Lipopolysaccharide Transport (Lpt) System

The outer membrane of Gram-negative bacteria is a unique asymmetrical bilayer with phospholipids (B1166683) in the inner leaflet and lipopolysaccharide (LPS) in the outer leaflet.[1][2] This architecture serves as a highly selective permeability barrier, protecting the bacteria from hostile environments and many antibiotics.[3][4] The biogenesis of this outer membrane is dependent on the Lpt system, a multi-protein complex responsible for the transport of newly synthesized LPS molecules from the inner membrane to the cell surface.[1][2][5]

The Lpt machinery in Escherichia coli is composed of seven essential proteins (LptA-G) that form a trans-envelope bridge.[1][6][3] This bridge consists of an inner membrane ABC transporter complex (LptB₂FGC), a periplasmic protein bridge formed by LptA, and an outer membrane translocon (LptDE).[1][3][7] LptC connects the inner membrane complex to the periplasmic bridge.[1][8] The disruption of any component of this complex leads to the accumulation of LPS in the inner membrane and is ultimately lethal to the bacterium, making the Lpt system an attractive target for new antibiotics.[1][6]

This compound: A Potent Inhibitor of the Lpt Complex

This compound is a cationic antimicrobial peptide with a β-hairpin structure stabilized by a single disulfide bond.[1][9] It exhibits broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant strains.[9][10][11] The primary mechanism of action of this compound is the inhibition of the Lpt system.[1][12][13][14] It achieves this by directly binding to two key components of the periplasmic and outer membrane machinery: LptA and LptD.[1][12][13] This binding disrupts the protein-protein interactions necessary for the assembly and function of the Lpt bridge, thereby halting LPS transport.[1][6][12][13]

Molecular Mechanism of Action

This compound's inhibitory action is multifaceted:

  • Disruption of the LptA Bridge: this compound binds with high affinity to the periplasmic protein LptA.[1][12][13] Specifically, the N-terminal β-strand of this compound docks onto the first N-terminal β-strand of LptA's β-jellyroll fold.[1][13][15] This binding site on LptA is crucial for both LptA self-oligomerization (LptA-LptA interaction) and its interaction with LptC (LptC-LptA interaction), which are essential for forming the continuous periplasmic bridge.[1][6][12][13] By competitively binding to this interface, this compound effectively prevents the assembly of the LptA bridge.[1][12][13]

  • Targeting the LptDE Outer Membrane Translocon: this compound also binds to the outer membrane protein LptD, a core component of the LPS translocon.[12][13] It interacts with the periplasmic domain of LptD, potentially obstructing the final insertion of LPS into the outer membrane.[12][16]

The combined effect of disrupting the LptA bridge and targeting the LptD translocon leads to the accumulation of LPS in the periplasm and inner membrane, triggering a cascade of events that result in bacterial cell death.[1][6]

Quantitative Binding Data

The affinity of this compound for its targets within the Lpt complex has been quantified using various biophysical techniques. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.

Target ProteinInteracting Molecule(s)Experimental MethodDissociation Constant (Kd)Reference
LptAThis compoundSpectroscopic Methods12–20 nM[12]
LptD/E complexThis compound-BDP-FLFluorescence Polarization34 ± 5 nM[13]
LptD/E complexThis compoundThermophoresis44 ± 27 nM[13]
LptAm (A. baumannii)This compoundNot Specified3.2 ± 0.4 µM (KI)[17]
LptAm (A. baumannii)This compound derivative 7Not Specified2.0 ± 0.1 µM (KI)[17]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the interaction between this compound and the Lpt complex.

Bacterial Adenylate Cyclase Two-Hybrid (BACTH) Assay

The BACTH system is a powerful in vivo method to study protein-protein interactions in the bacterial periplasm.[1][6]

Objective: To assess the effect of this compound on LptC-LptA and LptA-LptA interactions in vivo.

Methodology:

  • Strain and Plasmids: The assay is performed in an E. coli strain deficient in adenylate cyclase (Δcya), such as BTH101.[1][6] The proteins of interest (e.g., LptC and LptA) are fused to two complementary fragments, T18 and T25, of the Bordetella pertussis adenylate cyclase.

  • Co-transformation: The Δcya strain is co-transformed with plasmids encoding the two fusion proteins.

  • Culture and Induction: Co-transformants are grown in LB medium supplemented with appropriate antibiotics. The expression of the fusion proteins is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • This compound Treatment: Different concentrations of this compound are added to the cultures.

  • Quantification of Interaction: The interaction between the fusion proteins brings the T18 and T25 fragments into proximity, leading to the functional reconstitution of adenylate cyclase and subsequent cAMP production. The level of interaction is quantified by measuring the activity of a cAMP-dependent reporter gene, typically lacZ, by performing a β-galactosidase assay. A decrease in β-galactosidase activity in the presence of this compound indicates inhibition of the protein-protein interaction.[1]

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to measure molecular binding events.

Objective: To determine the binding affinity (Kd) of this compound to LptA and the LptD/E complex.

Methodology:

  • Labeling: A fluorescent probe, such as BODIPY-FL, is covalently attached to this compound (this compound-BDP-FL).

  • Binding Reaction: A constant concentration of the fluorescently labeled this compound is incubated with increasing concentrations of the target protein (LptA or LptD/E complex) in a suitable buffer.

  • Measurement: The fluorescence polarization of the sample is measured using a plate reader. When the small, fluorescently labeled this compound binds to the larger target protein, its tumbling rate in solution decreases, leading to an increase in the measured fluorescence polarization.

  • Data Analysis: The change in fluorescence polarization is plotted against the concentration of the target protein. The data is then fitted to a binding isotherm to calculate the dissociation constant (Kd).[13]

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient and can be used to quantify biomolecular interactions.

Objective: To determine the binding affinity (Kd) of this compound to the LptD/E complex.

Methodology:

  • Labeling: One of the binding partners (either this compound or the LptD/E complex) is fluorescently labeled.

  • Serial Dilution: A serial dilution of the unlabeled binding partner is prepared.

  • Incubation: The labeled partner is mixed with the different concentrations of the unlabeled partner and incubated to allow binding to reach equilibrium.

  • Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled molecules along this temperature gradient is monitored. The binding of the unlabeled partner changes the hydration shell, size, and charge of the labeled molecule, altering its thermophoretic movement.

  • Data Analysis: The change in thermophoresis is plotted against the concentration of the unlabeled partner, and the data is fitted to determine the Kd.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about molecules in solution.

Objective: To determine the three-dimensional structure of the this compound-LptA complex and identify the binding interface.

Methodology:

  • Isotope Labeling: For detailed structural studies, the protein (e.g., a truncated, non-aggregating form of LptA, LptAm) is uniformly labeled with ¹⁵N and/or ¹³C by growing the expression host in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

  • Sample Preparation: The labeled protein is purified and mixed with unlabeled this compound to form the complex.

  • NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, NOESY, TOCSY) are performed. The ¹H-¹⁵N HSQC spectrum provides a "fingerprint" of the protein, with each peak corresponding to a specific amide group in the protein backbone. Chemical shift perturbations upon this compound binding are used to map the binding interface.

  • Structure Calculation: Inter-proton distance restraints derived from NOESY experiments are used to calculate the three-dimensional structure of the complex using specialized software.[1][13][15]

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) illustrate the key pathways and experimental workflows.

LPS_Transport_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LptB2FGC LptB₂FGC (ABC Transporter) LptC_IM LptC LptB2FGC->LptC_IM Transfer LptA_bridge LptA Bridge LptC_IM->LptA_bridge Bridge Formation LptDE LptDE (Translocon) LptA_bridge->LptDE Delivery LPS_OM LPS (Outer Leaflet) LptDE->LPS_OM Insertion LPS_IM LPS LPS_IM->LptB2FGC Extraction

Caption: The Lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria.

Thanatin_Inhibition_Mechanism cluster_Lpt_Bridge LptA Bridge Assembly cluster_Consequences Consequences This compound This compound LptA1 LptA This compound->LptA1 Binds to LptA LptDE LptDE Translocon This compound->LptDE Binds to LptD LptC LptC LptC->LptA1 Interaction LptA2 LptA LptA1->LptA2 Oligomerization Disruption Disruption of LptA Bridge LptA1->Disruption Blockade Blockade of LPS Translocation LptDE->Blockade LPS_Accumulation LPS Accumulation Disruption->LPS_Accumulation Blockade->LPS_Accumulation Cell_Death Bacterial Cell Death LPS_Accumulation->Cell_Death

Caption: Mechanism of LPS transport inhibition by this compound.

Experimental_Workflow_FP start Start prep_this compound Label this compound with Fluorophore start->prep_this compound prep_protein Purify Target Protein (LptA or LptD/E) start->prep_protein incubation Incubate Labeled this compound with Protein Dilutions prep_this compound->incubation serial_dilution Prepare Serial Dilution of Target Protein prep_protein->serial_dilution serial_dilution->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Plot Data and Fit to Binding Isotherm measurement->analysis kd_determination Determine Kd analysis->kd_determination end End kd_determination->end

Caption: Experimental workflow for Fluorescence Polarization (FP) assay.

Conclusion and Future Directions

This compound's unique mechanism of action, targeting the essential Lpt machinery of Gram-negative bacteria, makes it a highly promising candidate for the development of new antibiotics. Its ability to bind with high affinity to multiple components of the Lpt complex underscores its potency. The detailed understanding of its interaction with LptA and LptD, supported by quantitative binding data and structural studies, provides a solid foundation for structure-based drug design.

Future research should focus on:

  • Developing this compound analogs with improved pharmacokinetic and pharmacodynamic properties.

  • Investigating the potential for synergistic combinations of this compound or its derivatives with other classes of antibiotics.

  • Exploring the mechanisms of potential resistance to this compound to proactively design next-generation inhibitors.

The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to combating the growing threat of antibiotic resistance by targeting the Achilles' heel of Gram-negative bacteria – the lipopolysaccharide transport system.

References

Discovery of Thanatin Orthologs in Insect Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Thanatin (B1575696), a potent antimicrobial peptide (AMP) first isolated from the spined soldier bug, Podisus maculiventris, represents a promising candidate for the development of novel antibiotics. Its unique β-hairpin structure and its mechanism of action, which involves the disruption of the lipopolysaccharide (LPS) transport system in Gram-negative bacteria, have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery, characterization, and experimental methodologies related to this compound and its orthologs found in various insect species. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of antimicrobial peptide research. The document details the bioinformatic approaches for identifying novel orthologs, protocols for their synthesis and antimicrobial activity assessment, and a review of the key signaling pathways involved in their induction. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound and its Orthologs

This compound is a 21-amino acid cationic antimicrobial peptide, notable for its broad-spectrum activity against bacteria and fungi.[1][2] It was first discovered in the hemolymph of the spined soldier bug, Podisus maculiventris, following an immune challenge.[2][3][4] The structure of this compound features a C-terminal disulfide bridge between two cysteine residues, which forms a characteristic β-hairpin loop crucial for its antimicrobial function.[1][2][3] Unlike many other AMPs that primarily act by disrupting the cell membrane, this compound's primary mechanism of action against Gram-negative bacteria involves binding to the periplasmic protein LptA, thereby inhibiting the lipopolysaccharide (LPS) transport (Lpt) pathway and disrupting the outer membrane biogenesis.[5][6][7]

The increasing availability of genomic and transcriptomic data has facilitated the discovery of this compound orthologs in a range of other insect species, primarily within the order Hemiptera.[5][8][9] These discoveries have revealed a family of this compound-like peptides with variations in their amino acid sequences, which can influence their antimicrobial potency and spectrum.[8][10] Studying these natural variants provides valuable insights into structure-activity relationships and offers a template for the design of more potent and selective antimicrobial agents.[8][10]

Discovery of this compound Orthologs in Insect Species

The identification of novel this compound orthologs has been largely driven by in silico approaches, leveraging the power of bioinformatics to mine vast biological databases. This section outlines the typical workflow for discovering these peptides.

Bioinformatic Discovery Workflow

The process begins with a homology search using the amino acid sequence of a known this compound peptide as a query. Publicly available genomic and transcriptomic databases, such as those at the National Center for Biotechnology Information (NCBI), are primary resources for this endeavor.[8] A specialized bioinformatics pipeline, such as rAMPage, can be employed to systematically search RNA-seq datasets for putative AMP sequences.

experimental_workflow cluster_database_mining Database Mining cluster_analysis Sequence Analysis & Validation cluster_synthesis_validation Experimental Validation db Genomic/Transcriptomic Databases (e.g., NCBI TSA, WGS) blast TBLASTN Search db->blast query Known this compound Amino Acid Sequence query->blast orf Open Reading Frame (ORF) Prediction blast->orf align Multiple Sequence Alignment orf->align filter Filtering & Selection (e.g., length, charge) align->filter synthesis Peptide Synthesis filter->synthesis activity Antimicrobial Activity Assays synthesis->activity characterization Further Characterization (e.g., MIC, Binding Assays) activity->characterization

Figure 1: Bioinformatic workflow for the discovery of this compound orthologs.
Known this compound Orthologs

Following the initial discovery in Podisus maculiventris, dedicated research has identified this compound orthologs in several other insect species. These findings have expanded the known diversity of this peptide family and provided new molecules for antimicrobial research. A summary of these orthologs and their origin is presented in the table below.

Ortholog NameSource Insect SpeciesOrderReference
Pod-thanatinPodisus maculiventrisHemiptera[1][2]
Chu-thanatinChinavia ubicaHemiptera[6][8]
Mh-thanatinMurgantia histrionicaHemiptera[6][8]
Rip-2, Rip-3, Rip-4Riptortus pedestrisHemiptera[5][10]
Ana-thanatinAnasa tristisHemiptera[9]

Table 1: Known this compound Orthologs and Their Insect Sources.

Quantitative Data on this compound Orthologs

The antimicrobial efficacy of this compound and its orthologs varies depending on their amino acid composition. This section provides a comparative summary of their sequences and their activity against a common Gram-negative bacterium, Escherichia coli.

Amino Acid Sequences

The alignment of this compound ortholog sequences reveals conserved regions, particularly the cysteine residues forming the disulfide bridge, and variable positions that likely contribute to differences in activity.

OrthologAmino Acid SequenceLength
Pod-thanatinGSKKPVPIIYCNRRTGKCQRM21
Chu-thanatinGSKKPVPIAYCNRRTGKCQIM21
Mh-thanatinGSKKPVPIAYCNRRTGKCQIM21
Rip-2SKPVPIIYCNRRTGKCQIM19
Rip-3GIGNRSGRCKRRGFCVC17
Rip-4GIGKRSGRCKRRGFCVC17
Ana-thanatinVPIYYCNRKTGKCRRL16

Table 2: Amino Acid Sequences of Known this compound Orthologs.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below summarizes the reported MIC values of various this compound orthologs against E. coli. Lower MIC values indicate higher potency.

OrthologMIC against E. coli (µM)Reference
Pod-thanatin2.1[6]
Chu-thanatin1.0[6]
Mh-thanatin0.75[6]
Rip-20.5[10]
Ana-thanatin4.0[9]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound Orthologs against Escherichia coli.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery, synthesis, and characterization of this compound orthologs.

Bioinformatic Discovery of this compound Orthologs

This protocol outlines the steps for identifying novel this compound-like sequences in public databases.

  • Query Sequence Selection: Obtain the amino acid sequence of a known this compound peptide (e.g., from P. maculiventris) to use as a query.

  • Database Selection: Choose relevant databases for the search, such as the Transcriptome Shotgun Assembly (TSA) and Whole Genome Shotgun (WGS) databases at NCBI.

  • Homology Search: Perform a TBLASTN search, which compares a protein query sequence against a nucleotide database translated in all six reading frames.

  • Hit Retrieval and Analysis: Retrieve the nucleotide sequences of the significant hits.

  • ORF Prediction: Use a tool like ORFfinder to predict the open reading frames (ORFs) from the retrieved nucleotide sequences.

  • Sequence Alignment: Align the translated ORF sequences with the original query sequence and other known this compound orthologs using a multiple sequence alignment tool (e.g., Clustal Omega) to identify conserved motifs and potential new orthologs.

  • Filtering: Filter the candidate sequences based on characteristics typical of antimicrobial peptides, such as length (typically under 50 amino acids) and a net positive charge.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the chemical synthesis of this compound peptides for experimental validation.

  • Resin Preparation: Start with a suitable resin, such as 2-chlorotrityl chloride resin, for Fmoc-based solid-phase peptide synthesis.

  • First Amino Acid Loading: Covalently attach the C-terminal Fmoc-protected amino acid to the resin.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

    • Amino Acid Coupling: Add the next Fmoc-protected amino acid, along with a coupling reagent (e.g., HATU) and a base (e.g., NMM), to the resin to form a peptide bond.

    • Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.

    • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Peptide Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether.

  • Disulfide Bond Formation: Dissolve the linear peptide in a suitable buffer (e.g., ammonium (B1175870) acetate) and allow for air oxidation to form the intramolecular disulfide bond.

  • Purification: Purify the cyclic peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for assessing the antimicrobial activity of synthesized peptides.

  • Bacterial Culture Preparation: Inoculate a suitable bacterial strain (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) and incubate until it reaches the mid-logarithmic growth phase.

  • Inoculum Adjustment: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the synthesized peptide in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the adjusted bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria without peptide) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Bio-Layer Interferometry (BLI) for Binding Kinetics

This protocol describes the use of BLI to measure the binding affinity of this compound to its target protein, LptA.

  • Biosensor Preparation: Use streptavidin-coated biosensors and immobilize biotinylated LptA protein onto the sensor surface.

  • Hydration: Hydrate the biosensors in the assay buffer.

  • Experiment Setup:

    • Baseline: Equilibrate the biosensors in the assay buffer to establish a stable baseline.

    • Loading: Immerse the biosensors in the biotinylated LptA solution to immobilize the protein.

    • Association: Move the LptA-loaded biosensors into wells containing different concentrations of the this compound peptide to measure the association rate (k_on).

    • Dissociation: Transfer the biosensors back to wells containing only the assay buffer to measure the dissociation rate (k_off).

  • Data Analysis: Analyze the resulting sensorgrams to determine the association and dissociation rate constants. The equilibrium dissociation constant (K_D) can be calculated as the ratio of k_off to k_on.

Signaling Pathways for this compound Induction

This compound is an inducible antimicrobial peptide, meaning its production is upregulated in response to an immune challenge. In insects, the innate immune response leading to the expression of AMPs is primarily governed by two key signaling pathways: the Toll pathway and the Immune Deficiency (IMD) pathway.

The Toll and IMD Pathways

The Toll pathway is generally activated by Gram-positive bacteria and fungi, while the IMD pathway is predominantly triggered by Gram-negative bacteria.[2][5][6][9] Both pathways culminate in the activation of NF-κB-like transcription factors, which then translocate to the nucleus and induce the expression of various AMP genes.

signaling_pathway cluster_toll Toll Pathway cluster_imd IMD Pathway cluster_nucleus Nucleus pgrp_sa PGRP-SA/GNBP spe SPE pgrp_sa->spe Gram+ Bacteria Fungi toll_r Toll Receptor spe->toll_r tube_pelle Tube/Pelle toll_r->tube_pelle cactus Cactus tube_pelle->cactus dif Dorsal/Dif cactus->dif nucleus AMP Gene Expression (e.g., this compound) dif->nucleus pgrp_lc PGRP-LC imd IMD pgrp_lc->imd Gram- Bacteria tak1 TAK1 imd->tak1 ikk IKK Complex tak1->ikk relish Relish ikk->relish relish->nucleus

Figure 2: Insect innate immune signaling pathways leading to AMP production.

The induction of this compound has been observed following a general immune challenge, suggesting that its expression may be regulated by one or both of these pathways, depending on the nature of the invading pathogen. Further research is needed to elucidate the specific regulatory elements in the this compound gene promoter and the precise transcription factors that control its expression.

Conclusion and Future Directions

The discovery of this compound and its orthologs in various insect species has opened up new avenues for the development of potent antimicrobial agents. The detailed methodologies and comparative data presented in this guide are intended to facilitate further research in this exciting field. Future studies should focus on:

  • Expanding the search for novel orthologs: Mining the genomes and transcriptomes of a wider range of insect species could uncover new this compound-like peptides with unique properties.

  • Structure-activity relationship studies: Systematically modifying the variable regions of the this compound sequence will provide deeper insights into the determinants of its antimicrobial activity and spectrum.

  • In vivo efficacy and toxicity studies: Evaluating the most promising this compound orthologs in animal models of infection is a critical step towards their potential clinical application.

  • Understanding the regulatory mechanisms: Elucidating the precise signaling pathways and transcription factors that control this compound gene expression will provide a more complete picture of its role in insect immunity.

By addressing these research questions, the scientific community can continue to unlock the therapeutic potential of this fascinating family of insect-derived antimicrobial peptides.

References

Thanatin: A Technical Guide to its Broad-Spectrum Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Thanatin (B1575696), a 21-amino acid antimicrobial peptide (AMP) originally isolated from the spined soldier bug, Podisus maculiventris, has garnered significant interest for its potent, broad-spectrum activity against a wide array of pathogens, including multidrug-resistant bacteria and various fungi.[1][2][3] This technical guide provides a comprehensive overview of this compound's antimicrobial efficacy, detailing its mechanisms of action, summarizing quantitative inhibitory data, and outlining key experimental protocols for its evaluation. The document is intended to serve as a resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Quantitative Antimicrobial Activity

This compound and its analogues exhibit potent activity against a diverse range of bacterial and fungal species.[3][4] The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature, providing a quantitative measure of its efficacy.

Table 1: Antibacterial Activity of this compound and Its Analogues
PeptideTarget OrganismStrainMIC (µM)Reference
This compound Escherichia coliATCC 25922<1.2[4]
Escherichia coli(NDM-1 producing)0.4 - 3.2[5][6]
Klebsiella pneumoniaeATCC 13883<1.2[4]
Klebsiella pneumoniae(NDM-1 producing)0.4 - 3.2[5][6]
Salmonella entericaATCC 140281 - 2
Salmonella typhimurium-<1.2[4]
Enterobacter cloacae-<1.2[4]
Pseudomonas aeruginosa->64[4]
Aerococcus viridans-<5[7]
Micrococcus luteus-<5[1][7]
Bacillus megaterium-<5[1][7]
Bacillus subtilis-<5[1][7]
Enterococcus faecalisATCC 292120.5[1]
Streptococcus pyogenesATCC 196150.5[1]
S-Thanatin Escherichia coliE794665[5]
Klebsiella pneumoniae-5[5]
Enterobacter aerogenesATCC 497011.6[5]
A-Thanatin E. coli (MDR)-<6.4[1]
P. aeruginosa (MDR)-<6.4[1]
K. pneumoniae (ESBL)-<6.4[1]
Ana-Thanatin Escherichia coliATCC 259221 - 2[8]
Klebsiella pneumoniaeATCC 138831 - 2[8]
Salmonella entericaATCC 140281 - 2[8]
Streptococcus pyogenesATCC 196151 - 2[8]
Enterococcus faecalisATCC 29212>16[8]

Note: MDR (Multidrug-Resistant), ESBL (Extended-Spectrum Beta-Lactamase-producing), NDM-1 (New Delhi Metallo-beta-lactamase-1). S-Thanatin features a Serine substitution at position 15. A-Thanatin is another analogue. Ana-thanatin is a shorter, 16-residue variant from Anasa tristis.

Table 2: Antifungal Activity of this compound
PeptideTarget OrganismMIC (µM)MFC (µmol L⁻¹)Reference
This compound Aspergillus flavus3.13-[9]
Aspergillus parasiticus12.5-[9]
Penicillium digitatum2 (approx.)128[10]
Neurospora crassa<5-[7]
Botrytis cinerea<5-[7][11]
Nectria haematococca<5-[7]
Trichoderma viride<5-[7]
Alternaria brassicicola<5-[7]
Fusarium culmorum<5-[7]
Geotrichum candidum--[11]
Rhizoctonia solani--[11]
Alternaria tenuissima--[11]
Gibberella fujikuroi--[11]

Note: MFC (Minimum Fungicidal Concentration).

Mechanisms of Action

This compound employs multiple mechanisms to exert its antimicrobial effects, with the best-characterized pathway being its action against Gram-negative bacteria.[1][3]

Activity Against Gram-Negative Bacteria

The primary mechanism involves the disruption of the Lipopolysaccharide (LPS) transport bridge, a critical pathway for outer membrane biogenesis.[1][12][13] this compound interacts with LPS on the outer membrane, causing membrane disruption and allowing it to access the periplasmic space.[12][14] In the periplasm, it binds with high affinity (Kd in the nanomolar range) to the N-terminus of LptA, a key periplasmic component of the Lpt machinery.[1][15] This binding event sterically hinders the oligomerization of LptA and disrupts the crucial interaction between LptA and LptC, effectively preventing the formation of the protein bridge required to transport newly synthesized LPS to the outer membrane.[1][12] This leads to the accumulation of LPS in the inner membrane, loss of outer membrane integrity, and eventual cell death.[1] this compound has also been shown to interact with LptD and the β-barrel assembly machinery (Bam) complex component, BamB.[1][7]

Thanatin_Mechanism_Gram_Negative cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane LptDE LptD/E Complex Bam Bam Complex LptA_bridge LptA Oligomerization (LPS Transport Bridge) LptA_bridge->LptDE Transports LPS Death Cell Death LptA_bridge->Death LptA LptA LptA->LptA_bridge Forms Bridge LptA->LptA_bridge LptA->LptA_bridge 3. INHIBITS      OLIGOMERIZATION LptA->Death 4. LPS Accumulation, OM Instability LptC LptC LptC->LptA LptC->LptA LPS_IM LPS Synthesis LPS_IM->LptC LPS Transport This compound This compound This compound->LptA 2. Binds LptA (High Affinity) This compound->LptA LPS_OM LPS This compound->LPS_OM 1. Binds to LPS, Disrupts OM

This compound's mechanism against Gram-negative bacteria.
Activity Against NDM-1 Producing Bacteria

This compound demonstrates a unique dual mechanism against bacteria carrying the New Delhi metallo-β-lactamase-1 (NDM-1) gene.[1] Initially, it binds to LPS by competitively displacing divalent cations, which facilitates its entry across the outer membrane.[1] Once inside the cell, it directly targets the NDM-1 enzyme. This compound competitively replaces the essential Zn²⁺ cofactor in the enzyme's active site, thereby inhibiting its hydrolytic activity against β-lactam antibiotics.[1]

Thanatin_NDM1_Workflow start This compound Introduced bind_lps Binds to LPS on Outer Membrane (Displaces Ca²⁺/Mg²⁺) start->bind_lps penetrate Penetrates Outer Membrane and Enters Cytoplasm bind_lps->penetrate target_ndm1 Targets NDM-1 Enzyme penetrate->target_ndm1 inhibit_ndm1 Competitively Replaces Zn²⁺ in NDM-1 Active Site target_ndm1->inhibit_ndm1 outcome NDM-1 Inactivated & Cell Viability Lost inhibit_ndm1->outcome

Workflow of this compound against NDM-1 producing bacteria.
Activity Against Fungi

The antifungal mechanism of this compound is less defined but appears to be multifaceted.[1] Studies on Penicillium digitatum suggest that this compound's primary effect is not necessarily membrane lysis but rather the disruption of fundamental cellular processes.[10] Transcriptomic analysis revealed that this compound treatment leads to the downregulation of genes involved in RNA polymerase activity, ribosome biogenesis, and amino acid metabolism.[10] This indicates that this compound may interfere with genetic information processing. Consequently, a significant decrease in the total DNA, RNA, and protein content of the fungal cells is observed, ultimately inhibiting growth.[10] Other reports suggest it can bind to the DNA of fungi like Geotrichum citri-aurantii and also interact with the fungal cell membrane.[10]

Thanatin_Antifungal_Mechanism cluster_effects Downregulated Processes cluster_results Cellular Consequences This compound This compound CellEntry Enters Fungal Cell This compound->CellEntry InfoProcessing Affects Genetic Information Processing CellEntry->InfoProcessing RNAPoly RNA Polymerase Activity InfoProcessing->RNAPoly Ribosome Ribosome Biogenesis InfoProcessing->Ribosome AminoAcid Amino Acid Metabolism InfoProcessing->AminoAcid RNAReduction Decreased RNA Content RNAPoly->RNAReduction ProteinReduction Decreased Protein Content Ribosome->ProteinReduction AminoAcid->ProteinReduction DNAReduction Decreased DNA Content GrowthInhibition Fungal Growth Inhibition DNAReduction->GrowthInhibition RNAReduction->DNAReduction RNAReduction->GrowthInhibition ProteinReduction->GrowthInhibition

Proposed antifungal mechanism of this compound.

Key Experimental Protocols

Standardized methodologies are crucial for evaluating the antimicrobial properties of peptides like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is standard.[16][17]

Methodology:

  • Preparation of Microorganism: Bacteria or fungi are cultured overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi) to reach the mid-logarithmic growth phase.[8][10] The culture is then diluted to a standardized concentration, typically ~1 x 10⁶ CFU/mL.[16]

  • Peptide Dilution: A stock solution of this compound is prepared, and a two-fold serial dilution series is created in a 96-well microtiter plate using the appropriate sterile broth.[16]

  • Inoculation: A standardized volume of the diluted microbial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Controls: Positive controls (microbe in broth without peptide) and negative controls (broth only) are included on each plate.[18]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[10][16]

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound in which no visible turbidity or growth is observed.[10][16] This can be assessed visually or by measuring absorbance at 600 nm (OD₆₀₀).[10]

MIC_Workflow start Start culture 1. Prepare Microbial Culture (e.g., E. coli in MHB) start->culture dilute_culture 2. Dilute Culture to Standardized Density (e.g., 10^6 CFU/mL) culture->dilute_culture add_culture 5. Inoculate Wells with Diluted Microbial Culture dilute_culture->add_culture prepare_plate 3. Prepare 96-Well Plate serial_dilute 4. Create 2-Fold Serial Dilution of this compound in Broth prepare_plate->serial_dilute add_controls 6. Prepare Controls (Positive & Negative) prepare_plate->add_controls serial_dilute->add_culture incubate 7. Incubate Plate (e.g., 37°C for 24h) add_culture->incubate add_controls->incubate read_results 8. Read Results (Visual or OD600) incubate->read_results end Determine MIC read_results->end

Experimental workflow for MIC determination.
Outer Membrane Permeabilization Assay

This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria using the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN).[17]

Methodology:

  • Cell Preparation: Bacterial cells (e.g., E. coli) are harvested, washed, and resuspended in a buffer (e.g., 10 mM sodium phosphate) to a specific optical density (e.g., OD₆₀₀ of 0.5).[8]

  • NPN Addition: NPN is added to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. A stable baseline fluorescence is recorded.

  • Peptide Addition: this compound is added to the suspension at various concentrations.

  • Fluorescence Measurement: If this compound disrupts the outer membrane, NPN will partition into the hydrophobic environment, causing a measurable increase in fluorescence emission.[17] The change in fluorescence is monitored over time using a spectrofluorometer.

Hemolysis Assay

This assay assesses the peptide's toxicity to red blood cells, a critical measure for potential therapeutic use.

Methodology:

  • RBC Preparation: Fresh defibrinated blood (e.g., sheep or human) is centrifuged, and the red blood cells (RBCs) are washed multiple times with a saline solution until the supernatant is clear. A final suspension (e.g., 2% v/v) is prepared.[18]

  • Peptide Incubation: Aliquots of the RBC suspension are mixed with various concentrations of this compound in separate tubes.

  • Controls: A negative control (RBCs in saline, 0% hemolysis) and a positive control (RBCs in distilled water, 100% hemolysis) are included.[18]

  • Incubation: The tubes are incubated (e.g., at 37°C) for a set period (e.g., 1-3 hours).[18]

  • Measurement: After incubation, the tubes are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm). The percentage of hemolysis is calculated relative to the controls.

Disclaimer: This document is intended for informational purposes for a scientific audience and is a synthesis of published research. All experimental work should be conducted in accordance with established laboratory safety protocols.

References

The Cationic Nature of Thanatin: A Technical Guide to its Antimicrobial Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thanatin (B1575696), a 21-amino acid cationic antimicrobial peptide (AMP) originally isolated from the spined soldier bug, Podisus maculiventris, has emerged as a promising candidate in the fight against multidrug-resistant bacteria.[1][2][3] Its potent, broad-spectrum activity, particularly against Gram-negative pathogens, is intrinsically linked to its cationic and amphipathic properties.[1][3][4][5] This technical guide provides an in-depth exploration of the cationic nature of this compound, detailing its structure, multifaceted mechanism of action, and the experimental methodologies used to elucidate its function. Quantitative data are presented for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Physicochemical Properties and Structure of this compound

This compound is a strongly cationic peptide with a primary structure of GSKKPVPIIYCNRRTGKCQRM and a theoretical isoelectric point (pI) of 10.48.[3][4][6] Its positive charge is primarily attributed to the presence of multiple lysine (B10760008) (K) and arginine (R) residues.[7] A defining structural feature is a β-hairpin conformation in its C-terminal region, stabilized by a disulfide bond between Cys11 and Cys18.[1][2][3] This structure is crucial for its biological activity.[1] In the presence of lipopolysaccharide (LPS) micelles, this compound can form a dimeric structure, which enhances its cationicity and amphipathicity, pivotal for its interaction with the bacterial outer membrane.[3][4][8]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Amino Acid SequenceGSKKPVPIIYCNRRTGKCQRM[3][4]
Molecular Weight~2439 Da[4]
Isoelectric Point (pI)10.48[4][6]
Net Charge (at pH 7)+5Calculated
Key Cationic ResiduesK3, K4, R13, R14, K17, R20[3][4]

The Cationic-Driven Mechanism of Action

The antimicrobial activity of this compound is multifaceted, involving initial electrostatic interactions with the bacterial cell surface, subsequent membrane disruption, and inhibition of intracellular processes. Its cationic nature is fundamental to each of these stages.

Initial Interaction with the Bacterial Outer Membrane

The initial step in this compound's mechanism is the electrostatic attraction between its positively charged residues and the negatively charged components of the bacterial cell envelope.[9] In Gram-negative bacteria, the primary target is the lipopolysaccharide (LPS) in the outer membrane.[4][8] The phosphate (B84403) groups of the lipid A and inner core regions of LPS confer a net negative charge, providing a strong binding site for cationic peptides like this compound.[4] This interaction leads to the competitive displacement of divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, thereby disrupting the integrity of the outer membrane.[4][10][11][12]

Outer Membrane Permeabilization and Charge Neutralization

Following the initial binding, this compound permeabilizes the outer membrane.[4][13] This process is facilitated by the formation of a dimeric structure upon interaction with LPS, which presents a larger cationic surface.[3][4] This enhanced cationicity allows for more effective neutralization of the negative charges on the bacterial surface, leading to cell agglutination.[1][4] The perturbation of the outer membrane allows this compound to access the periplasmic space.[1][14]

Inhibition of the Lipopolysaccharide Transport (Lpt) System

A key intracellular target of this compound is the Lpt system, a protein complex responsible for transporting newly synthesized LPS from the inner membrane to the outer membrane in Gram-negative bacteria.[1][2][14] this compound has been shown to bind with high affinity to LptA and LptD, two crucial components of this transport machinery.[2] Specifically, this compound disrupts the interaction between LptC and LptA, which is vital for the assembly of the Lpt bridge that spans the periplasm.[1][3][14] By inhibiting the Lpt system, this compound prevents the proper assembly of the outer membrane, leading to an accumulation of LPS in the inner membrane and ultimately, cell death.[1][14]

Quantitative Data on this compound's Antimicrobial Activity

The potency of this compound and its analogues has been quantified against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key metric for this assessment.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogues against Various Microorganisms
MicroorganismStrainThis compound (μM)S-Thanatin (μM)A-Thanatin (μM)Reference(s)
Escherichia coliATCC 25922<1.2 - 55Similar to this compound[2][3]
Klebsiella pneumoniae-<1.2 - 55Similar to this compound[2][3]
Pseudomonas aeruginosaATCC 278531 - >6416 µg/mL-[2][14]
Salmonella typhimurium-<1.2-Similar to this compound[2][3]
Staphylococcus aureusATCC 29213>40-102.4[1][4]
Bacillus subtilisATCC 21332<53.25[1][4]
Enterococcus faecalisATCC 292120.525.6-[1]

Note: MIC values can vary depending on the specific experimental conditions, including the growth medium and inoculum size.

Table 3: Binding Affinities of this compound to Key Molecular Targets
Binding PartnerDissociation Constant (Kd)MethodReference(s)
LptA12-20 nMSpectroscopic Methods[1]
LptD34-44 nMPhotoaffinity Labeling[4]
NDM-10.71 μM-[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cationic nature and antimicrobial activity of this compound.

Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)
  • Resin Preparation: Load the C-terminal amino acid (e.g., Fmoc-Met-OH) onto a suitable resin (e.g., 2-chlorotrityl chloride resin).

  • Amino Acid Coupling: Sequentially add the subsequent amino acids using the Fmoc/tBu strategy.

    • Deprotection: Remove the Fmoc protecting group with 20% piperidine (B6355638) in dimethylformamide (DMF).

    • Activation and Coupling: Activate the next Fmoc-protected amino acid with a coupling agent (e.g., HATU) and a base (e.g., NMM) and couple it to the growing peptide chain.

  • Disulfide Bond Formation: After synthesis of the linear peptide, cleave it from the resin. Induce the formation of the disulfide bond between Cys11 and Cys18 through oxidation, for example, by air in an ammonium (B1175870) acetate (B1210297) buffer.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Peptide Dilution: Prepare a series of twofold dilutions of the this compound peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Outer Membrane Permeability Assay (NPN Uptake Assay)
  • Cell Preparation: Harvest mid-log phase bacterial cells by centrifugation and resuspend them in a suitable buffer (e.g., 10 mM sodium phosphate buffer) to a specific optical density (e.g., OD₆₀₀ of 0.5).[15]

  • NPN Addition: Add the fluorescent probe 1-N-phenylnaphthylamine (NPN) to the cell suspension to a final concentration of 10 μM.[15]

  • Peptide Treatment: Add increasing concentrations of this compound to the cell suspension.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence spectrophotometer (excitation at 350 nm, emission at 420 nm).[6] An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.[15]

Bacterial Surface Charge Neutralization (Zeta Potential Measurement)
  • Cell Preparation: Prepare a suspension of bacterial cells in a low ionic strength buffer (e.g., 10 mM sodium phosphate buffer, pH 7) as described for the NPN assay.[8]

  • Peptide Titration: Add increasing concentrations of this compound to the bacterial suspension.

  • Zeta Potential Measurement: Measure the zeta potential of the bacterial suspension after each addition of this compound using a zetasizer instrument.[8] A shift in the zeta potential towards a less negative or a positive value indicates the neutralization of the bacterial surface charge.

Binding Affinity Measurement (Isothermal Titration Calorimetry - ITC)
  • Sample Preparation: Prepare a solution of the target molecule (e.g., LPS or LptA) in a suitable buffer in the ITC sample cell. Prepare a solution of this compound in the same buffer in the injection syringe.

  • Titration: Inject small aliquots of the this compound solution into the sample cell at regular intervals.

  • Data Acquisition: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizations

Logical Relationship of this compound's Cationic Nature to its Antimicrobial Mechanism

Thanatin_Cationic_Nature_Mechanism cluster_peptide This compound Peptide cluster_bacterium Gram-Negative Bacterium This compound This compound (Net Positive Charge) OM Outer Membrane (LPS, Net Negative Charge) This compound->OM Electrostatic Attraction Periplasm Periplasmic Space OM->Periplasm Membrane Permeabilization Death Bacterial Cell Death OM->Death Lpt Lpt Complex (LPS Transport) Periplasm->Lpt Inhibition of LPS Transport IM Inner Membrane Lpt->IM LPS Accumulation in Inner Membrane IM->Death

Caption: Cationic-driven mechanism of this compound.

Experimental Workflow for Assessing this compound's Interaction with the Bacterial Outer Membrane

Experimental_Workflow_OM_Interaction cluster_exp Experimental Procedures cluster_assays Assays cluster_results Outcomes start Bacterial Culture (Mid-log phase) prep Cell Preparation (Harvest & Resuspend) start->prep npn NPN Uptake Assay prep->npn zeta Zeta Potential Measurement prep->zeta analysis Data Analysis npn->analysis zeta->analysis perm Outer Membrane Permeabilization analysis->perm charge Surface Charge Neutralization analysis->charge

Caption: Workflow for outer membrane interaction studies.

Signaling Pathway: this compound's Inhibition of the Lpt System

Lpt_Inhibition_Pathway This compound disrupts the LptC-LptA interaction cluster_lpt LPS Transport (Lpt) Pathway IM Inner Membrane LptB2FGC LptB2FGC IM->LptB2FGC LPS Extraction LptC LptC LptB2FGC->LptC LptA LptA LptC->LptA LptDE LptDE LptA->LptDE OM Outer Membrane LptDE->OM LPS Insertion This compound This compound This compound->Inhibition

Caption: this compound's disruption of the Lpt pathway.

Conclusion

The cationic nature of the this compound peptide is the cornerstone of its potent antimicrobial activity against Gram-negative bacteria. Its positive charge orchestrates a cascade of events, from the initial electrostatic attraction to the bacterial outer membrane to the disruption of this critical barrier and the subsequent inhibition of the essential LPS transport system. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, provides a solid foundation for the rational design of novel this compound-based therapeutics. The unique dual-action mechanism of membrane disruption and inhibition of a specific intracellular pathway makes this compound a particularly attractive candidate for overcoming the challenges of antibiotic resistance. Further research into optimizing its stability, delivery, and spectrum of activity will be crucial in translating its therapeutic potential into clinical applications.

References

Thanatin's Interaction with the LptA Protein in E. coli: A Technical Guide to Mechanism and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The Lipopolysaccharide (LPS) transport (Lpt) system, essential for the biogenesis of the bacterial outer membrane, has emerged as a promising target for novel antibiotics.[1] This technical guide provides an in-depth examination of the interaction between Thanatin, a potent antimicrobial peptide, and the periplasmic protein LptA in Escherichia coli. We will dissect the molecular mechanism of inhibition, present quantitative binding data, detail key experimental protocols used for its study, and visualize the underlying biological and experimental pathways.

Introduction to the Lipopolysaccharide Transport (Lpt) System

Gram-negative bacteria are characterized by an asymmetric outer membrane (OM), with an outer leaflet composed primarily of lipopolysaccharide (LPS).[2] This barrier is crucial for bacterial survival and virulence, protecting against hostile environments and antibiotics.[3] The assembly of the OM is dependent on the Lpt machinery, a complex of seven essential proteins (LptA through LptG) that form a transenvelope bridge to transport LPS from its site of synthesis at the inner membrane (IM) to the cell surface.[1][2][4]

The Lpt system functions as a single, coordinated device.[2] LPS is first flipped across the IM by the ABC transporter MsbA.[5][6] The LptB2FGC complex, an ABC transporter at the IM, then extracts LPS and passes it to LptC.[5][7] The periplasmic protein LptA forms a bridge to shuttle LPS across the aqueous periplasm to the LptDE complex in the outer membrane, which facilitates its final insertion into the outer leaflet.[6][7][8] Given its essential role, the Lpt system is an attractive target for new antimicrobial agents.[2]

This compound is an insect-derived antimicrobial peptide that exhibits potent activity against Gram-negative bacteria by targeting the Lpt system.[1][9][10] Its primary mechanism involves the specific disruption of protein-protein interactions within the periplasmic Lpt bridge.[8][11]

The Molecular Mechanism: this compound's Interruption of the LptA Bridge

LptA is the soluble, periplasmic component of the Lpt bridge.[12][13] It facilitates LPS transport by forming a head-to-tail oligomeric chain that connects the IM-bound LptC to the OM-anchored LptD.[8] The assembly of this bridge relies on two critical interactions: the binding of LptA to LptC and the self-association of LptA monomers (LptA-LptA).[7] Both interactions are mediated by the N-terminal β-strand of LptA.[7][9]

This compound exerts its inhibitory effect by directly binding to this crucial N-terminal β-strand of LptA.[2][7][9] The N-terminal β-hairpin of this compound docks in a parallel orientation onto the first β-strand of LptA's β-jellyroll fold.[8][14] This binding event physically obstructs the sites on LptA required for its interaction with both LptC and other LptA monomers.[8][11][14]

Studies have shown that this compound has a greater inhibitory effect on the LptC–LptA interaction compared to the LptA–LptA interaction.[2][7] The disruption of these interactions prevents the formation of a functional Lpt bridge, halting LPS transport.[10][11] This leads to the accumulation of LPS at the inner membrane, the degradation of LptA, and ultimately, a loss of outer membrane integrity and cell death.[2][7][9]

cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LptB2FGC LptB2FG LptC LptC LptB2FGC->LptC LPS Transfer LptA1 LptA LptC->LptA1 LPS Transfer LptA2 LptA LptA1->LptA2 LptA-LptA Interaction LptA3 LptA LptA2->LptA3 LptA-LptA Interaction LptDE LptDE LptA3->LptDE LPS Transfer This compound This compound This compound->LptA1 Binds to N-terminus of LptA

Caption: LPS transport pathway and this compound's inhibitory mechanism.

Quantitative Data: this compound-LptA Binding Affinity

The interaction between this compound and LptA has been characterized biophysically to determine its binding affinity. Spectroscopic methods have been employed to measure the dissociation constant (Kd), which provides a quantitative measure of the binding strength. A lower Kd value indicates a stronger binding affinity.

PeptideTarget ProteinMethodDissociation Constant (Kd)Reference
This compoundLptASpectroscopic Methods12–20 nM[11]

Key Experimental Protocols

The elucidation of the this compound-LptA interaction has been made possible by a combination of in vivo and in vitro experimental techniques. Below are detailed protocols for the key methodologies cited in the literature.

Bacterial Adenylate Cyclase Two-Hybrid (BACTH) System

This in vivo technique is used to detect protein-protein interactions in the native cellular environment of E. coli.

Principle: The BACTH system relies on the functional reconstitution of a split Bordetella pertussis adenylate cyclase (CyaA) enzyme. The two proteins of interest (e.g., LptC and LptA) are genetically fused to two different, inactive fragments of CyaA, T18 and T25. If the proteins interact, T18 and T25 are brought into close proximity, reconstituting CyaA activity. This leads to the synthesis of cyclic AMP (cAMP), which in turn activates a reporter gene system (e.g., lacZ), resulting in a measurable signal (e.g., blue colonies on X-Gal plates). To test for inhibition, the assay is run in the presence of the inhibitor (this compound).

Detailed Protocol: [7][9]

  • Vector Construction: Clone the genes for the interacting proteins (e.g., lptC and lptA) into appropriate BACTH vectors (e.g., pUT18C and pKT25) to create fusions with the T18 and T25 fragments of adenylate cyclase.

  • Transformation: Co-transform the resulting plasmids into a cya deficient E. coli reporter strain (e.g., BTH101).

  • Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics. For inhibition assays, add varying concentrations of this compound to the culture medium.

  • Phenotypic Screening: Plate the cultures onto indicator plates (e.g., MacConkey agar (B569324) or LB agar containing X-Gal and IPTG). Interaction is indicated by the color change of the colonies.

  • Quantitative Analysis (β-galactosidase assay): To quantify the interaction strength, perform a β-galactosidase assay on liquid cultures. Measure the enzymatic activity (Miller units) to determine the level of reporter gene expression, which correlates with the strength of the protein-protein interaction. A decrease in β-galactosidase activity in the presence of this compound indicates inhibition.

cluster_constructs Genetic Constructs LptC_T18 LptC-T18 Fusion Interaction LptC and LptA Interact LptC_T18->Interaction NoInteraction No Interaction LptC_T18->NoInteraction LptA_T25 LptA-T25 Fusion LptA_T25->Interaction LptA_T25->NoInteraction Reconstitution T18 + T25 Reconstitute Adenylate Cyclase Interaction->Reconstitution NoSignal No Signal (White Colony) NoInteraction->NoSignal cAMP ATP -> cAMP Reconstitution->cAMP Reporter Reporter Gene Activation (e.g., lacZ) cAMP->Reporter Signal Measurable Signal (Blue Colony) Reporter->Signal This compound This compound This compound->Interaction Inhibits

Caption: Workflow of the Bacterial Adenylate Cyclase Two-Hybrid (BACTH) system.

Surface Plasmon Resonance (SPR)

SPR is a powerful in vitro biophysical technique for real-time, label-free analysis of biomolecular interactions. It provides kinetic data, including association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant (K_d).

Principle: One molecule (the ligand, e.g., LptA) is immobilized on a sensor chip with a gold surface. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). Plotting RU versus time generates a sensorgram, from which kinetic parameters can be derived.

Detailed Protocol: [7]

  • Chip Preparation: Use a sensor chip suitable for protein immobilization (e.g., a CM-series chip). Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Ligand Immobilization: Inject a solution of the purified LptA protein (specifically, a monomeric version LptAm is often used to prevent oligomerization) over the activated surface.[7] The protein will covalently bind to the surface via amine coupling. Aim for a low immobilization density (e.g., ~66 RU) to minimize mass transport limitations.[7]

  • Deactivation: Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface, preventing non-specific binding. A reference flow cell is prepared similarly but without the LptAm protein to allow for background signal subtraction.[7]

  • Analyte Injection (Association): Inject a series of concentrations of this compound in a suitable running buffer (e.g., HBS-P+) over both the ligand and reference flow cells. Binding is observed as an increase in the SPR signal.

  • Dissociation: Replace the this compound solution with running buffer alone. The dissociation of the this compound-LptA complex is observed as a decrease in the SPR signal.

  • Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all bound analyte from the ligand, preparing the surface for the next injection cycle.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_d.

Start Start Activate Activate Sensor Chip (EDC/NHS) Start->Activate Immobilize Immobilize Ligand (LptA) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject Inject Analyte (this compound) Association Phase Deactivate->Inject Dissociate Inject Buffer Dissociation Phase Inject->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Regenerate->Inject Next Concentration Cycle Analyze Analyze Sensorgram (Calculate kon, koff, Kd) Regenerate->Analyze End End Analyze->End

Caption: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information about molecular structure and interactions in solution. Chemical Shift Perturbation (CSP) mapping is commonly used to identify binding interfaces.

Principle: In a 2D NMR experiment like a [¹H,¹³C]-HSQC, each peak corresponds to a specific atom (e.g., a methyl group on an isoleucine residue) in the protein. When a ligand binds, the chemical environment of nuclei at the binding interface changes, causing their corresponding peaks in the NMR spectrum to shift or disappear. By observing these changes, one can map the binding site on the protein.

Detailed Protocol: [7]

  • Protein Expression and Labeling: Express and purify the protein of interest (e.g., LptC). To simplify the spectrum and focus on specific regions, use selective isotope labeling. For instance, express LptC in a medium enriched with ¹⁵N and deuterated, with specific ¹³C-¹H labeling of Isoleucine, Leucine, and Valine methyl groups.[7] Purify the unlabeled binding partner (LptAm, a monomeric LptA variant).

  • Sample Preparation: Prepare a sample of the ¹³C-¹H labeled LptC at a known concentration (e.g., 20 µM) in a suitable NMR buffer (e.g., 50 mM Na₂HPO₄ pH 8.0, 150 mM NaCl) with 10% D₂O.

  • Acquire Reference Spectrum: Record a 2D-[¹H,¹³C]-methyl-SOFAST HSQC spectrum of LptC alone. This serves as the reference state.

  • Titration with LptAm: Add unlabeled LptAm to the LptC sample to form the LptC-LptAm complex (e.g., at a 1:2 molar ratio). Record another 2D spectrum. Observe the chemical shift changes in LptC peaks (e.g., Isoleucines 175 and 184) to confirm complex formation.[7]

  • Titration with this compound: To the pre-formed LptC-LptAm complex, add this compound (e.g., at a 1:1 molar ratio with LptAm). Record a final 2D spectrum.

  • Data Analysis: Compare the spectra from steps 3, 4, and 5. If this compound disrupts the LptC-LptAm interaction, the peaks for LptC that shifted upon LptAm binding will shift back towards their original positions in the reference spectrum. This provides direct evidence of complex disruption.

Conclusion and Future Directions

This compound represents a promising class of antimicrobial peptides that operate by targeting a crucial and conserved pathway in Gram-negative bacteria: the Lpt system for LPS transport. Its mechanism of action, which involves binding to LptA and disrupting the essential LptA-LptC and LptA-LptA interactions, is now well-characterized through a suite of powerful in vivo and in vitro techniques.[7][11] The high-affinity nature of this interaction underscores its potential for therapeutic development.[11]

Future research will likely focus on leveraging this detailed molecular understanding to design next-generation this compound analogs.[15] By modifying the peptide scaffold, it may be possible to enhance its potency, broaden its spectrum of activity, improve its pharmacokinetic properties, and overcome potential resistance mechanisms. The experimental frameworks detailed in this guide will be critical for evaluating these novel compounds and advancing the development of new antibiotics to combat multidrug-resistant pathogens.

References

A Technical Guide to Molecular Dynamics Simulations of Thanatin-LPS Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular dynamics (MD) simulations used to investigate the interaction between the antimicrobial peptide thanatin (B1575696) and lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria. Understanding this interaction at a molecular level is crucial for the development of new antibiotics targeting multidrug-resistant pathogens.

Introduction: The this compound-LPS Interaction

This compound is an insect-derived antimicrobial peptide with potent activity against Gram-negative bacteria.[1][2] Its mechanism of action is twofold: it permeabilizes the bacterial outer membrane and inhibits the crucial lipopolysaccharide (LPS) transport (Lpt) system.[3][4] The initial and critical step in its antibacterial action is the interaction with LPS on the outer membrane.[1][5] this compound, being a cationic peptide, is electrostatically attracted to the negatively charged LPS molecules.[6][7] This binding displaces divalent cations that stabilize the outer membrane, leading to membrane disruption and facilitating this compound's entry into the periplasmic space.[2][3] Once in the periplasm, this compound targets components of the Lpt machinery, such as LptA, LptC, and LptD, disrupting the transport of newly synthesized LPS to the outer membrane and ultimately leading to bacterial cell death.[8][9][10][11]

Molecular dynamics (MD) simulations have become an indispensable tool for studying these interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.[12] These simulations can reveal the specific binding modes, conformational changes, and energetic landscapes of the this compound-LPS complex.[13][14][15]

Quantitative Data from this compound-LPS Interaction Studies

MD simulations, in conjunction with experimental techniques, have provided valuable quantitative data on the this compound-LPS interaction. The following tables summarize key findings from various studies.

Table 1: Binding Affinity and Thermodynamic Parameters
Interacting MoleculesMethodDissociation Constant (Kd)Enthalpy Change (ΔH)Entropy Change (TΔS)Free Energy Change (ΔG)Reference
This compound and LPSIsothermal Titration Calorimetry (ITC)1.55 µM-12.16 Kcal/mol-4.24 Kcal/mol-7.92 Kcal/mol[13]
This compound M21F and LptAmIsothermal Titration Calorimetry (ITC)~0.73 nM---[16]
This compound and LptAmIsothermal Titration Calorimetry (ITC)13 nM---[16]
Table 2: Biophysical Characterization of this compound-LPS Interaction
MeasurementMethodObservationSignificanceReference
Surface Charge NeutralizationZeta Potential MeasurementThis compound neutralizes the negative surface charge of E. coli.Confirms electrostatic interaction with the bacterial outer membrane.[7][13]
LPS BindingBC Probe Displacement AssayED50 of 0.87 ± 0.15 µMDemonstrates efficient binding of this compound to LPS.[13]

Methodologies: Simulating the this compound-LPS Interaction

A typical MD simulation study of the this compound-LPS interaction involves several key steps, from system setup to data analysis.

Molecular Dynamics Simulation Protocol

1. System Setup:

  • Peptide and Lipid Structures: Obtain the atomic coordinates of this compound. This can be from an existing NMR or crystal structure, or it can be modeled as a β-hairpin structure, which it is known to adopt.[13] The LPS molecules are typically modeled with a lipid A moiety and a core oligosaccharide.
  • Membrane Construction: A model of the Gram-negative outer membrane is constructed. This is often a bilayer consisting of LPS in the upper leaflet and a phospholipid like dipalmitoylphosphatidylethanolamine (DPPE) in the lower leaflet.[13] The system is then solvated with a water model (e.g., TIP3P) and ionized to a physiological concentration.

2. Force Field Selection:

  • A suitable force field is chosen to describe the interactions between atoms. The CHARMM36 and MARTINI force fields are commonly used for peptide-membrane simulations.[17][18]

3. Energy Minimization:

  • The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

4. Equilibration:

  • The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant temperature and pressure (NPT ensemble). This is typically done in a stepwise manner, with restraints on the peptide and lipid molecules that are gradually released.

5. Production Run:

  • Once the system is well-equilibrated, the production simulation is run for a duration sufficient to observe the binding and interaction of this compound with the LPS bilayer, typically in the range of hundreds of nanoseconds to microseconds.[13]

6. Trajectory Analysis:

  • The resulting trajectory is analyzed to extract various parameters, including:
  • Root Mean Square Deviation (RMSD): To assess the stability of the peptide and the membrane.[19]
  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.
  • Hydrogen Bond Analysis: To quantify the hydrogen bonds formed between this compound and LPS.
  • Distance and Contact Analysis: To monitor the proximity and interaction between specific residues of this compound and LPS moieties.[20]
  • Potential of Mean Force (PMF): To calculate the free energy barrier for the peptide's translocation across the membrane.[18]

Experimental Validation Protocols

MD simulation results are often validated by comparing them with experimental data.

1. Isothermal Titration Calorimetry (ITC):

  • ITC is used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and LPS micelles.[7] This provides a direct measure of the binding affinity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • NMR spectroscopy can be used to determine the three-dimensional structure of this compound in the presence of LPS micelles.[13][21] It can also identify the specific residues of this compound that are involved in the interaction with LPS through techniques like Saturation Transfer Difference (STD) NMR.[21]

3. Fluorescence Spectroscopy:

  • Fluorescence-based assays can be used to study the permeabilization of the outer membrane. For example, the displacement of a fluorescent probe that binds to LPS can indicate the binding of this compound.[13]

Visualizing the Interaction and its Consequences

Diagrams are essential for visualizing the complex processes involved in MD simulations and the biological pathways affected by the this compound-LPS interaction.

Workflow of a this compound-LPS MD Simulation

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Obtain this compound & LPS Structures membrane Construct LPS/DPPE Bilayer start->membrane solvate Solvate and Ionize membrane->solvate forcefield Select Force Field (e.g., CHARMM36) solvate->forcefield Input System minimize Energy Minimization forcefield->minimize equilibrate System Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run equilibrate->production trajectory Analyze Trajectory production->trajectory Output Trajectory rmsd RMSD / RMSF trajectory->rmsd hbond Hydrogen Bonds trajectory->hbond pmf Free Energy (PMF) trajectory->pmf LPS_Transport_Disruption cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane LptB2FGC LptB2FGC LptC LptC LptB2FGC->LptC LptA LptA Bridge LptC->LptA LptDE LptDE LptA->LptDE LPS_OM LPS LptDE->LPS_OM Insertion LPS_IM LPS LPS_IM->LptB2FGC Transport This compound This compound This compound->LptC Binds This compound->LptA Binds & Disrupts This compound->LptDE Binds

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Thanatin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thanatin (B1575696) is a 21-amino acid antimicrobial peptide (AMP) originally isolated from the spined soldier bug, Podisus maculiventris.[1][2] It exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria, as well as fungi.[1][3][4] Notably, this compound has shown potent activity against multidrug-resistant bacterial strains.[3][5] Its primary mechanism of action in Gram-negative bacteria involves the disruption of the lipopolysaccharide (LPS) transport system, a critical pathway for outer membrane biogenesis.[2][6][7] this compound targets and inhibits the function of key proteins in this pathway, such as LptA and LptD.[1][8][9] This unique mode of action makes this compound and its analogues promising candidates for the development of novel antimicrobial agents.

This document provides detailed protocols for the chemical synthesis, purification, and biological evaluation of this compound and its analogues.

Data Presentation: Antimicrobial Activity of this compound and its Analogues

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and some of its analogues against a panel of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogues Against Gram-Negative Bacteria

OrganismThis compound (µM)A-thanatin (µM)S-thanatin (µM)
Escherichia coli0.3 - 3.2[3][4]--
Klebsiella pneumoniae< 3.2[3]--
Salmonella enterica< 3.2[3]--
Pseudomonas aeruginosaWeaker activity reported[4]-16 µg/mL[2]
Enterobacter cloacae< 3.2[3]--
NDM-1-producing E. coli< 3.2[3]--
NDM-1-producing K. pneumoniae< 3.2[3]--

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria and Fungi

OrganismMIC (µM)
Gram-Positive Bacteria
Aerococcus viridans0.6 - 1.2[4]
Micrococcus luteus1.2 - 2.5[4]
Bacillus megaterium2.5 - 5[4]
Bacillus subtilis2.5 - 5[4]
Staphylococcus aureusNo activity[2][4]
Fungi
Neurospora crassa< 5[4]
Botrytis cinerea< 5[4]
Nectria haematococca< 5[4]
Trichoderma viride< 5[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely used method for peptide synthesis.[5]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in appropriate ratios (e.g., 95:2.5:2.5)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.

  • Amino Acid Coupling: a. Activate the first Fmoc-protected amino acid by dissolving it in DMF with HATU and DIPEA. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence (GSKKPVPIIYCNRRTGKCQRM).[5]

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin to cleave the peptide from the resin and remove the side-chain protecting groups. Incubate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifugation and Washing: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Drying: Dry the crude linear peptide under vacuum.

Protocol 2: Disulfide Bond Formation and Purification

Materials:

  • Crude linear this compound

  • Ammonium (B1175870) bicarbonate buffer (0.1 M, pH 8)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Lyophilizer

Procedure:

  • Cyclization (Disulfide Bond Formation): a. Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. b. Stir the solution gently at room temperature, exposed to air, for 24-48 hours to allow for the oxidation of the two cysteine residues to form a disulfide bond.[10]

  • Purification by RP-HPLC: a. Acidify the cyclization mixture with TFA. b. Purify the cyclized this compound using a preparative RP-HPLC system with a C18 column.[2][11] c. Use a linear gradient of water/ACN containing 0.1% TFA. For example, a gradient of 5% to 60% B over 20 minutes (where A is 0.1% TFA in water and B is 0.1% TFA in ACN) can be effective.[11] d. Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.[11]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with high purity (>95%).

  • Lyophilization: Lyophilize the purified peptide solution to obtain the final product as a white powder.

  • Mass Spectrometry: Confirm the identity of the synthesized peptide by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound and its analogues against bacterial strains.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Synthesized peptide stock solution (in a suitable solvent like sterile water or DMSO)

  • Positive control antibiotic (e.g., amoxicillin, polymyxin (B74138) B)[6]

  • Negative control (broth only)

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterial strain into MHB and incubate until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate.

  • Inoculation: Add an equal volume of the prepared bacterial suspension to each well containing the peptide dilutions.

  • Controls:

    • Positive Control: Wells containing the bacterial suspension and a known antibiotic.

    • Negative Control: Wells containing only MHB.

    • Growth Control: Wells containing the bacterial suspension in MHB without any peptide.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[6]

Visualizations

Thanatin_Mechanism_of_Action cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane cluster_inner_membrane Inner Membrane LptA_monomer LptA Monomer LptA_bridge LptA Bridge Formation LptA_monomer->LptA_bridge Oligomerization LPS_transport LPS Transport to Outer Membrane LptA_bridge->LPS_transport LptC LptC LptC->LptA_monomer Interaction LptDE LptD/E Complex LPS_transport->LptDE This compound This compound This compound->LptA_monomer Binds to N-terminus This compound->LptC Disrupts Interaction Inhibition Inhibition of LPS Transport OM_Biogenesis Outer Membrane Biogenesis LptDE->OM_Biogenesis LPS_IM LPS at Inner Membrane LPS_IM->LptC Inhibition->LPS_transport Blocks

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Thanatin_Synthesis_Workflow start Start spps Solid-Phase Peptide Synthesis (Fmoc) start->spps cleavage Cleavage from Resin spps->cleavage crude_linear Crude Linear Peptide cleavage->crude_linear cyclization Disulfide Bond Formation (Oxidation) crude_linear->cyclization crude_cyclic Crude Cyclic Peptide cyclization->crude_cyclic purification RP-HPLC Purification crude_cyclic->purification pure_peptide Purified this compound/Analogue purification->pure_peptide analysis Purity & Identity Confirmation (Analytical HPLC, Mass Spec) pure_peptide->analysis bio_assay Biological Assays analysis->bio_assay mic_test MIC Determination bio_assay->mic_test cytotoxicity Cytotoxicity Assays bio_assay->cytotoxicity end End mic_test->end cytotoxicity->end

Caption: General workflow for synthesis and evaluation of this compound.

References

Protocol for In Vitro Evaluation of Thanatin's Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the in vitro antimicrobial activity of the peptide thanatin (B1575696). This compound is an insect-derived antimicrobial peptide with potent, broad-spectrum activity, particularly against multidrug-resistant Gram-negative bacteria.[1] Its primary mechanism of action involves the disruption of the outer membrane and inhibition of the lipopolysaccharide (LPS) transport system, a critical pathway for Gram-negative bacteria.[1][2][3][4]

These protocols detail standardized methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the rate of bacterial killing (time-kill kinetics) of this compound. Adherence to these standardized procedures is crucial for obtaining reproducible and comparable data on the efficacy of this promising antimicrobial peptide.

Key Experimental Protocols

Three primary assays are described to comprehensively evaluate the in vitro antimicrobial properties of this compound:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7]

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8][9][10][11]

  • Time-Kill Kinetic Assay: To assess the rate at which this compound kills a bacterial population over time.[12][13][14][15]

Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[16]

Materials
  • This compound (lyophilized powder)

  • Sterile, 96-well, U-bottom microtiter plates[6][17]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[18][19]

  • Bacterial strains of interest (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

  • Incubator (35°C ± 2°C)[19]

Protocol
  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable sterile solvent (e.g., sterile deionized water with 0.01% acetic acid).

    • Further dilute the stock solution in CAMHB to create a working solution at twice the highest desired final concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7][19]

  • Microtiter Plate Setup:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[19]

    • Add 200 µL of the 2x concentrated this compound working solution to well 1.[19]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10.[17][19]

    • Well 11 serves as the growth control (inoculum without this compound).

    • Well 12 serves as the sterility control (broth only).[5]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[19]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[5][6]

Data Presentation

Summarize the MIC values for this compound against various bacterial strains in a table.

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)
Escherichia coliGram-negative25922[Insert Value]
Klebsiella pneumoniaeGram-negative700603[Insert Value]
Pseudomonas aeruginosaGram-negative27853[Insert Value]
Staphylococcus aureusGram-positive29213[Insert Value]
Enterococcus faecalisGram-positive29212[Insert Value]

Caption: Minimum Inhibitory Concentrations (MICs) of this compound against a panel of bacterial strains.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed as a continuation of the MIC test to determine the concentration of this compound that results in bacterial death.

Materials
  • Microtiter plate from the completed MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Protocol
  • Subculturing from MIC Wells:

    • From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a TSA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[9][10][11]

Data Presentation

Present the MBC data alongside the corresponding MIC values.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)This compound MBC (µg/mL)Interpretation (Bactericidal/Bacteriostatic)
Escherichia coli25922[Insert Value][Insert Value][Bactericidal/Bacteriostatic]
Klebsiella pneumoniae700603[Insert Value][Insert Value][Bactericidal/Bacteriostatic]
Pseudomonas aeruginosa27853[Insert Value][Insert Value][Bactericidal/Bacteriostatic]

Caption: Comparison of MIC and MBC values for this compound. An agent is considered bactericidal if the MBC is no more than four times the MIC.[10]

Time-Kill Kinetic Assay

This assay provides insight into the pharmacodynamics of this compound by measuring the rate of bacterial killing over time.

Materials
  • This compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS

  • TSA plates

  • Spectrophotometer

Protocol
  • Inoculum Preparation:

    • Grow an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture into fresh, pre-warmed CAMHB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth (approx. 1 x 10⁸ CFU/mL).

    • Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in several flasks containing CAMHB.

  • Exposure to this compound:

    • Add this compound to the bacterial suspensions at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask with no this compound.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.

Data Presentation

Present the time-kill data graphically.

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0[Value][Value][Value][Value][Value]
0.5[Value][Value][Value][Value][Value]
1[Value][Value][Value][Value][Value]
2[Value][Value][Value][Value][Value]
4[Value][Value][Value][Value][Value]
6[Value][Value][Value][Value][Value]
24[Value][Value][Value][Value][Value]

Caption: Time-kill kinetics of this compound against [Bacterial Strain]. A bactericidal effect is defined as a ≥3-log₁₀ decrease in CFU/mL.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay Thanatin_Prep Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Thanatin_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Exposure Expose Log-phase Bacteria to this compound (multiples of MIC) Inoculum_Prep->Exposure Serial_Dilution->Inoculation Incubation_MIC Incubate 16-20h at 35°C Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Read_MIC->Exposure Use MIC value Incubation_MBC Incubate 18-24h at 35°C Subculture->Incubation_MBC Read_MBC Read MBC (≥99.9% killing) Incubation_MBC->Read_MBC Sampling Sample at Multiple Time Points Exposure->Sampling Plating Perform Serial Dilutions and Plate on Agar Sampling->Plating Incubation_TK Incubate 18-24h at 37°C Plating->Incubation_TK Count_CFU Count CFU and Plot Kinetics Incubation_TK->Count_CFU

Caption: Workflow for in vitro antimicrobial activity testing of this compound.

Thanatin_Mechanism cluster_membrane Gram-Negative Bacterial Envelope OM Outer Membrane (OM) Membrane_Disruption Membrane Disruption & Permeabilization OM->Membrane_Disruption Periplasm Periplasm IM Inner Membrane (IM) This compound This compound This compound->OM Binds to LPS Lpt_Complex LPS Transport Complex (LptA, LptD, LptE) This compound->Lpt_Complex Inhibits LptA LPS Lipopolysaccharide (LPS) LPS->Lpt_Complex Transport Lpt_Complex->OM LPS Insertion Cell_Death Bacterial Cell Death Lpt_Complex->Cell_Death Inhibition of OM biogenesis Membrane_Disruption->Cell_Death

Caption: this compound's dual mechanism of action against Gram-negative bacteria.

References

Application Notes and Protocols: Thanatin in a Mouse Model of Klebsiella pneumoniae Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thanatin (B1575696) is a 21-amino acid antimicrobial peptide originally isolated from the spined soldier bug, Podisus maculiventris. It exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria, including multidrug-resistant (MDR) strains of Klebsiella pneumoniae.[1][2][3] This document provides detailed application notes and protocols for the use of this compound and its analogue, S-thanatin, in a mouse model of K. pneumoniae infection, based on published research. S-thanatin, an analogue with a serine substitution, has shown improved antimicrobial activity compared to the native peptide.[4]

K. pneumoniae is a significant human pathogen and a member of the ESKAPE group of bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) that are a common cause of life-threatening nosocomial infections.[2] The rise of MDR strains necessitates the development of novel therapeutic agents like this compound.

Mechanism of Action

This compound exerts its antimicrobial effect through a multi-faceted mechanism primarily targeting the outer membrane of Gram-negative bacteria.[3]

  • Outer Membrane Permeabilization: this compound binds to lipopolysaccharide (LPS) on the bacterial outer membrane, displacing divalent cations that stabilize the membrane structure.[5][6] This leads to increased membrane permeability.

  • Inhibition of LPS Transport: this compound interacts with the periplasmic protein LptA, a component of the LPS transport (Lpt) machinery, thereby inhibiting the biogenesis of the outer membrane.[7][8]

  • Enzyme Inactivation: In strains producing New Delhi metallo-β-lactamase-1 (NDM-1), this compound can inhibit the enzyme's activity by displacing zinc ions from its active site, which can reverse carbapenem (B1253116) resistance.[5][6]

Data Presentation

Table 1: In Vivo Efficacy of S-thanatin against K. pneumoniae Infection in Mice
Treatment GroupDose (mg/kg)Survival Rate (%)Bacterial Load (CFU) in Intra-abdominal FluidPlasma Endotoxin (B1171834) LevelReference
Saline (Control)-0High (unspecified)High (unspecified)[1][4]
S-thanatin5Markedly IncreasedSignificantly ReducedImproved[4]
S-thanatin10Markedly IncreasedSignificantly ReducedImproved[4]
S-thanatin15100Significantly ReducedImproved[1][4]
Table 2: In Vivo Efficacy of this compound Analogues against ESBL-Producing E. coli Infection in Mice
Treatment GroupDose (mg/kg)Survival Rate (%)Reference
Diluent (Control)-16.7[9]
C-thanatin583.3[9]
L-thanatin583.3[9]
C-thanatin1091.7[9]
L-thanatin1091.7[9]
A-thanatin2.550.0[2]
A-thanatin566.7[2]
A-thanatin1091.7[2]

Experimental Protocols

Protocol 1: Murine Sepsis Model of Klebsiella pneumoniae Infection

This protocol describes the establishment of a septic shock model in mice to evaluate the in vivo efficacy of this compound and its analogues.

Materials:

  • Adult male ICR mice[4][10]

  • Multidrug-resistant Klebsiella pneumoniae clinical isolate (e.g., CI 120204205 or CI 130702215)[4][10][11]

  • S-thanatin or other this compound analogues

  • Sterile saline solution (0.9% NaCl)

  • Luria-Bertani (LB) broth or other suitable bacterial culture medium

  • Blood agar (B569324) plates

  • Syringes and needles for intraperitoneal and intravenous injections

  • Equipment for bacterial colony counting

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture a single colony of the MDR K. pneumoniae isolate in LB broth at 37°C with shaking until it reaches the logarithmic growth phase.

    • Harvest the bacterial cells by centrifugation.

    • Wash the bacterial pellet with sterile saline.

    • Resuspend the pellet in sterile saline to the desired concentration. For a sepsis model, a typical infectious dose is 2 x 1010 CFU per mouse via intraperitoneal injection or 2.5 x 107 cells per mouse for a septic shock model.[4][10][11]

  • Animal Grouping and Infection:

    • Randomly divide the adult male ICR mice into treatment and control groups (e.g., 15 animals per group).[10]

    • Induce infection by intraperitoneal (i.p.) administration of the prepared bacterial inoculum.[4]

  • This compound Administration:

    • Immediately after the bacterial challenge, administer S-thanatin or other analogues via intraperitoneal (i.p.) or intravenous (i.v.) injection.[4][10][11]

    • The control group should receive an equivalent volume of sterile saline.

    • Typical treatment doses for S-thanatin are 5, 10, or 15 mg/kg.[4]

  • Monitoring and Endpoint Analysis:

    • Monitor the survival rate of the mice over a period of 72 hours.[4]

    • At the end of the observation period (or upon euthanasia), collect samples for analysis.

    • Bacterial Load Determination: Collect intra-abdominal fluid by peritoneal lavage (e.g., inject 2 mL of sterile saline i.p. and collect 0.5 mL of the lavage fluid). Perform serial dilutions and plate on blood agar to determine the bacterial colony-forming units (CFU).[10]

    • Plasma Endotoxin Level: Collect blood samples via tail-vein puncture or cardiac puncture.[10] Process the blood to obtain plasma and measure endotoxin levels using a suitable assay kit (e.g., Limulus Amebocyte Lysate assay).

Visualizations

Experimental_Workflow A Preparation of K. pneumoniae Inoculum C Intraperitoneal Infection of Mice A->C B Randomization of Mice into Groups B->C D Treatment Administration (S-thanatin or Saline) C->D E Monitoring of Survival (72h) D->E F Sample Collection (Intra-abdominal fluid, Blood) E->F G Analysis: - Bacterial Load (CFU) - Plasma Endotoxin F->G

Caption: Experimental workflow for evaluating S-thanatin efficacy.

Thanatin_Mechanism_of_Action cluster_Bacteria Gram-Negative Bacterium OM Outer Membrane LPS Disruption Membrane Permeabilization OM->Disruption Periplasm Periplasm IM Inner Membrane LptA LptA LPS_Inhibition Inhibition of LPS Transport LptA->LPS_Inhibition This compound This compound This compound->OM:LPS Binds to LPS This compound->LptA Binds to LptA

Caption: this compound's dual mechanism of action against bacteria.

References

Application Notes and Protocols: Utilizing Thanatin to Overcome Carbapenem Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases like New Delhi metallo-β-lactamase-1 (NDM-1), poses a significant global health threat, rendering many last-resort antibiotics ineffective.[1][2] Thanatin (B1575696), a 21-amino acid antimicrobial peptide (AMP) originally isolated from the spined soldier bug (Podisus maculiventris), has emerged as a promising agent to combat this resistance.[1][3] It exhibits potent, broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant (MDR) strains.[3][4] This document provides detailed application notes and protocols on the use of this compound to overcome carbapenem (B1253116) resistance, focusing on its unique dual mechanism of action.

Mechanism of Action

This compound overcomes carbapenem resistance through a multifaceted approach, primarily by disrupting the bacterial outer membrane and inhibiting key cellular processes, thereby restoring susceptibility to conventional antibiotics.[2][5]

1.1. Outer Membrane Disruption and LPS Transport Inhibition: this compound's primary mode of action involves compromising the integrity of the Gram-negative outer membrane (OM).[6]

  • Displacement of Divalent Cations: As a cationic peptide, this compound electrostatically interacts with the negatively charged lipopolysaccharide (LPS) on the bacterial surface.[2][7] It competitively displaces essential divalent cations (Mg²⁺ and Ca²⁺) that bridge and stabilize LPS molecules, leading to OM destabilization and increased permeability.[2][8][9]

  • Inhibition of the LPS Transport (Lpt) System: this compound can translocate across the permeabilized outer membrane into the periplasm.[6] Here, it targets the Lpt system, a crucial protein complex responsible for transporting LPS from the inner membrane to the outer membrane.[10][11] this compound binds with high affinity to the periplasmic protein LptA and the OM protein LptD.[4][6] Specifically, it disrupts the critical protein-protein interactions between LptC and LptA, and to a lesser extent, LptA self-association, which is vital for the assembly of the trans-envelope Lpt bridge.[4][10] This inhibition halts OM biogenesis, leading to the accumulation of LPS in the inner membrane and eventual cell death.[4]

1.2. Inactivation of New Delhi Metallo-β-lactamase-1 (NDM-1): A key mechanism of carbapenem resistance is the enzymatic hydrolysis of the antibiotic by β-lactamases. This compound directly counteracts this by inactivating the NDM-1 enzyme. It competitively displaces the essential zinc ions (Zn²⁺) from the NDM-1 active site, thereby inhibiting its hydrolytic activity.[2][5][12][13] This action restores the efficacy of carbapenems against NDM-1-producing bacteria.[2][8]

Thanatin_Mechanism_of_Action cluster_OM Outer Membrane & Periplasm cluster_IM Inner Membrane LPS LPS LptDE LptD/E Complex LPS->LptDE LPS Transport LptA LptA LptA->LptDE LptC LptC LptC->LptA NDM1 NDM-1 Enzyme Carbapenem_ext Carbapenem (Extracellular) NDM1->Carbapenem_ext Resistance LptBGCF LptB2FGC LptBGCF->LptC LPS transfer Thanatin_ext This compound (Extracellular) Thanatin_ext->LPS 1. Displaces Divalent Cations Thanatin_ext->LptA 2a. Inhibits LptC-LptA Interaction Thanatin_ext->NDM1 2b. Inactivates NDM-1 (Displaces Zn²⁺) Carbapenem_ext->NDM1 Hydrolysis (Blocked by this compound) Divalent_Cations

Caption: Dual mechanism of this compound against carbapenem-resistant bacteria.

Lpt_System_Inhibition cluster_System LPS Transport (Lpt) System IM Inner Membrane Periplasm Periplasm OM Outer Membrane LptB2FGC LptB2FGC LptC LptC LptB2FGC->LptC LPS Path LptA1 LptA LptC->LptA1 LPS Path LptA2 LptA LptA1->LptA2 LPS Path LptDE LptDE LptA2->LptDE LPS Path LPS_OM LPS LptDE->LPS_OM LPS Path LPS_IM LPS This compound This compound This compound->Block1 This compound->Block2 Block1->LptC Disrupts Interaction Block2->LptA1 Disrupts Interaction

Caption: this compound's inhibition of the LPS transport (Lpt) system bridge.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on this compound's activity against various carbapenem-resistant bacterial strains.

Table 1: In Vitro Activity of this compound and Analogs against Gram-Negative Bacteria

Bacterial Strain This compound Analog MIC (µM) Reference
E. coli (NDM-1 producing) This compound < 3.2 [4]
K. pneumoniae (NDM-1 producing) This compound < 3.2 [4]
E. coli (ESBL-producing) A-thanatin* < 6.4 [4]
K. pneumoniae (ESBL-producing) A-thanatin* < 6.4 [4]
K. pneumoniae (Carbapenem-resistant) S-thanatin** N/A [1]
E. coli ATCC 25922 Ana-thanatin*** 1-2 [14]
K. pneumoniae ATCC 13883 Ana-thanatin*** 1-2 [14]

*A-thanatin: C-terminally amidated this compound.[15] **S-thanatin: Analog with Serine at position 15 instead of Threonine.[1] ***Ana-thanatin: 16-residue this compound from Anasa tristis.[16]

Table 2: Synergistic Activity of this compound with Carbapenems against NDM-1-Producing Strains

Bacterial Strain Antibiotic Combination FIC Index (FICI)* Interpretation Reference
E. coli XJ141026 This compound + Meropenem (B701) ≤ 1.0 Additive/Synergistic [8]
E. coli XJ141026 This compound + Imipenem ≤ 1.0 Additive/Synergistic [8]
K. pneumoniae XJ155017 This compound + Meropenem ≤ 1.0 Additive/Synergistic [8]
K. pneumoniae XJ155017 This compound + Imipenem ≤ 1.0 Additive/Synergistic [8]
K. pneumoniae (MDR) S-thanatin + Cefepime 0.3708 Synergistic [4]

*FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1.0 indicates an additive effect.[8]

Table 3: In Vivo Efficacy of this compound and Analogs in Mouse Models

Mouse Model Treatment Dosage (mg/kg) Survival Rate (%) Reference
Septicemia (K. pneumoniae, MDR) S-thanatin 15 100 [1]
Septicemia (E. coli, ESBL) A-thanatin 2.5 50.0 [1]
Septicemia (E. coli, ESBL) A-thanatin 5 66.7 [1]
Septicemia (E. coli, ESBL) A-thanatin 10 91.7 [1]

| Septicemia (E. coli, NDM-1) | this compound | N/A | Concentration-dependent efficacy |[1] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate this compound's efficacy are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) This protocol follows the broth microdilution method.

  • Preparation:

    • Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid.

    • Culture the carbapenem-resistant bacterial strain overnight in Mueller-Hinton Broth (MHB).

    • Adjust the bacterial suspension to a concentration of 1 x 10⁸ CFU/mL (0.5 McFarland standard) and then dilute to a final concentration of 5 x 10⁵ CFU/mL for the assay.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the this compound stock solution to the first column of wells and perform 2-fold serial dilutions across the plate.

    • Add 50 µL of the prepared bacterial suspension to each well.

    • Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).

  • Incubation & Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay to Determine Synergy (FIC Index) This assay is used to assess the synergistic effect between this compound and a carbapenem antibiotic.[8]

  • Preparation:

    • Prepare stock solutions of this compound (Agent A) and a carbapenem, e.g., meropenem (Agent B).

    • Prepare the bacterial inoculum as described in the MIC protocol.

  • Assay Setup:

    • In a 96-well plate, create a two-dimensional concentration gradient.

    • Serially dilute Agent A (this compound) horizontally across the plate.

    • Serially dilute Agent B (meropenem) vertically down the plate.

    • The result is a plate where each well has a unique combination of concentrations of both agents.

    • Add 50 µL of the bacterial suspension to each well.

  • Calculation of FIC Index:

    • After incubation at 37°C for 18-24 hours, determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of A = (MIC of A in combination) / (MIC of A alone)

      • FIC of B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index (FICI): FICI = FIC of A + FIC of B.[8]

    • Interpret the results: FICI ≤ 0.5 (Synergy), 0.5 < FICI ≤ 1.0 (Additive), 1.0 < FICI ≤ 4.0 (Indifference), FICI > 4.0 (Antagonism).[8]

Synergy_Workflow A1 Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) B1 Perform Broth Microdilution for Individual MICs A1->B1 B2 Perform Checkerboard Assay (Combination of concentrations) A1->B2 A2 Prepare Stock Solutions (this compound & Carbapenem) A2->B1 A2->B2 C1 Determine MIC_Alone for this compound & Carbapenem B1->C1 C2 Determine MIC_Combination for each synergistic well B2->C2 D1 Calculate FIC Index (FICI) FICI = FIC_A + FIC_B C1->D1 C2->D1 D2 Interpret Result: Synergy, Additive, or Indifference D1->D2

Caption: Experimental workflow for synergy testing via checkerboard assay.

Protocol 3: Outer Membrane Permeability Assay (NPN Uptake) This assay measures the disruption of the outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[1][2]

  • Preparation:

    • Grow bacteria to the mid-logarithmic phase and wash twice with 5 mM HEPES buffer (pH 7.2).

    • Resuspend the bacterial pellet in the same buffer to an optical density (OD₆₀₀) of 0.5.

  • Assay:

    • In a quartz cuvette, mix the bacterial suspension with NPN to a final concentration of 10 µM.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

    • Add varying concentrations of this compound to the cuvette.

    • Immediately record the increase in fluorescence intensity over time. NPN fluoresces strongly in the hydrophobic environment of the membrane, so an increase in fluorescence indicates its uptake through a permeabilized OM.

Protocol 4: In Vivo Sepsis Model This protocol provides a general framework for evaluating in vivo efficacy.[1]

  • Animal Model: Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6). All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Infection:

    • Induce sepsis by intraperitoneal (IP) injection of a lethal dose of the carbapenem-resistant bacterial strain (e.g., 1 x 10⁷ CFU/mouse).

  • Treatment:

    • At a set time post-infection (e.g., 1 hour), administer this compound, carbapenem, or a combination via a suitable route (e.g., IP or intravenous injection).

    • Include a control group receiving a placebo (e.g., saline).

  • Monitoring & Endpoints:

    • Monitor the survival of the mice over a period of 7-14 days.

    • Secondary endpoints can include measuring bacterial load in blood, peritoneal fluid, and organs (spleen, liver) at specific time points post-treatment.[1]

Application Notes for Researchers

  • Peptide Handling: this compound is a peptide and should be handled with care to avoid degradation. Store lyophilized powder at -20°C or -80°C. Reconstitute in sterile, nuclease-free water or dilute acid and store aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cytotoxicity: While this compound shows low cytotoxicity against mammalian cell lines like HEK293 and NIH cells at therapeutic concentrations, it is crucial to perform cytotoxicity assays (e.g., MTT or LDH release assays) on relevant cell lines for any new application.[8][17][18]

  • Stability: The in vivo stability of this compound is a key advantage. Analogs like A-thanatin (C-terminal amidation) have been shown to possess high stability in plasma.[15]

  • Limitations: The development of resistance to this compound itself, though less likely due to its membrane-targeting mechanism, should be monitored in long-term studies. The cost of peptide synthesis can also be a consideration for large-scale applications.

References

Application Note: Development of a Biolayer Interferometry (BLI) Assay for Real-Time Kinetic Analysis of the Thanatin-LptA Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thanatin (B1575696) is a 21-amino acid antimicrobial peptide (AMP) isolated from the spined soldier bug, Podisus maculiventris, which demonstrates broad-spectrum activity against Gram-negative bacteria.[1][2] Its mechanism of action involves the disruption of the outer membrane and the inhibition of the lipopolysaccharide (LPS) transport (Lpt) machinery, a critical pathway for the survival of most Gram-negative bacteria.[3][4][5] A key molecular target of this compound is the periplasmic protein LptA, which is responsible for shuttling LPS across the periplasm to the outer membrane.[6][7][8][9][10] The binding of this compound to LptA disrupts the Lpt complex, leading to the accumulation of LPS in the inner membrane and ultimately cell death.[11] Understanding the binding kinetics of the this compound-LptA interaction is crucial for the development of novel antibiotics that target this essential pathway.

Biolayer interferometry (BLI) is a label-free, real-time optical analytical technique for measuring biomolecular interactions.[12][13] It provides quantitative information on the association (k_on) and dissociation (k_off) rates, as well as the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[14] This application note provides a detailed protocol for the development of a BLI assay to characterize the binding kinetics of this compound to LptA.

Signaling Pathway and Experimental Workflow

To visualize the molecular interaction and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

Thanatin_LptA_Interaction cluster_bacterium Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane LPS LPS Inner Membrane->LPS Synthesis LptA LptA LptA->Outer Membrane Delivery LptComplex Lpt Complex (Disrupted) LptA->LptComplex This compound This compound This compound->LptA Binding & Inhibition LPS->LptA Transport

Caption: this compound-LptA molecular interaction pathway.

BLI_Workflow cluster_prep Preparation cluster_assay BLI Assay Steps cluster_analysis Data Analysis Reagents Prepare Reagents (this compound, LptA, Buffers) Immobilization 2. LptA Immobilization Reagents->Immobilization Biosensor Hydrate Biosensors Baseline1 1. Baseline Acquisition (Buffer) Biosensor->Baseline1 Baseline1->Immobilization Baseline2 3. Second Baseline (Buffer) Immobilization->Baseline2 Association 4. Association (this compound) Baseline2->Association Dissociation 5. Dissociation (Buffer) Association->Dissociation Data Acquire Sensorgram Data Dissociation->Data Fitting Fit Curves to Kinetic Model Data->Fitting Results Determine kon, koff, KD Fitting->Results

Caption: Experimental workflow for the this compound-LptA BLI assay.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the this compound-LptA interaction as determined by a BLI assay. Published studies suggest a high-affinity interaction with K_D values in the low nanomolar range.[15]

Analyte (this compound) Conc. (nM)Association Rate (k_on) (1/Ms)Dissociation Rate (k_off) (1/s)Equilibrium Dissociation Constant (K_D) (nM)
1001.2 x 10^52.5 x 10^-320.8
501.1 x 10^52.4 x 10^-321.8
251.3 x 10^52.6 x 10^-320.0
12.51.2 x 10^52.5 x 10^-320.8
6.251.1 x 10^52.3 x 10^-320.9
Average 1.18 x 10^5 2.46 x 10^-3 20.86

Detailed Experimental Protocols

This protocol provides a step-by-step guide for performing a BLI assay to determine the binding kinetics of this compound to LptA.

Materials and Reagents

  • Ligand: Recombinant His-tagged LptA protein (purified to >95% homogeneity)

  • Analyte: Synthetic this compound peptide (purified to >95% homogeneity)

  • BLI Instrument: An Octet® system (Sartorius) or similar BLI instrument.[16]

  • Biosensors: Ni-NTA (Nickel-Nitriloacetic acid) biosensors for immobilizing His-tagged LptA.[17]

  • Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 and 0.1% Bovine Serum Albumin (BSA) (pH 7.4). Buffer optimization is critical to minimize non-specific binding.[18]

  • Regeneration Buffer: 10 mM Glycine-HCl (pH 1.5)

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5)

  • Microplates: 96-well black, flat-bottom microplates.[18]

Experimental Procedure

1. Preparation

  • Instrument Warm-up: Turn on the BLI instrument at least 30 minutes before use to allow the lamp and detection system to stabilize.

  • Reagent Preparation:

    • Prepare a stock solution of His-tagged LptA in the assay buffer at a concentration of 20 µg/mL.

    • Prepare a stock solution of this compound in the assay buffer at a concentration of 1 µM.

    • Perform a serial dilution of the this compound stock solution in the assay buffer to obtain a range of concentrations (e.g., 100 nM, 50 nM, 25 nM, 12.5 nM, 6.25 nM, and a 0 nM buffer blank).

  • Plate Setup: Pipette 200 µL of the prepared solutions into a 96-well microplate according to the experimental design. Include wells for buffer, LptA, this compound dilutions, regeneration, and neutralization solutions.

  • Biosensor Hydration: Place the Ni-NTA biosensors in a row of wells containing 200 µL of assay buffer for at least 10 minutes to hydrate.[17]

2. BLI Assay Steps

The following steps are programmed into the instrument's software.

  • Baseline 1 (60-120 seconds): The hydrated biosensors are moved to wells containing only the assay buffer to establish a stable initial baseline.[14]

  • LptA Immobilization (120-300 seconds): The biosensors are moved to the wells containing the 20 µg/mL LptA solution. The His-tagged LptA will bind to the Ni-NTA surface of the biosensors. The level of immobilization should be monitored to ensure consistency across all biosensors.

  • Baseline 2 (120-180 seconds): The biosensors with immobilized LptA are moved back to wells with assay buffer to stabilize the baseline before the association step.[18]

  • Association (180-300 seconds): The biosensors are moved to the wells containing the different concentrations of this compound. The binding of this compound to the immobilized LptA is recorded in real-time.[14] A buffer-only well should be included as a reference to subtract any signal drift.

  • Dissociation (300-600 seconds): The biosensors are moved to wells containing only the assay buffer, and the dissociation of this compound from LptA is monitored.[14]

3. Data Analysis

  • Data Acquisition: The BLI instrument's software will generate a sensorgram, which is a plot of the wavelength shift (in nm) over time.

  • Data Processing:

    • Subtract the reference sensorgram (buffer blank) from the sample sensorgrams to correct for baseline drift.

    • Align the sensorgrams to the baseline and inter-step correct to the dissociation step.

  • Curve Fitting: Fit the processed data to a 1:1 binding model using the instrument's analysis software. This will calculate the k_on, k_off, and K_D values for each this compound concentration.

  • Results Interpretation: The goodness of fit should be evaluated by examining the R^2 value (should be >0.95) and visually inspecting the residuals. The calculated kinetic constants from the different analyte concentrations should be consistent.

Troubleshooting

  • High Non-Specific Binding:

    • Cause: this compound or LptA may be binding to the biosensor surface non-specifically.

    • Solution: Optimize the assay buffer by increasing the concentration of Tween-20 or BSA, or by adding other blocking agents.[19] Ensure the purity of the proteins.

  • No or Low Binding Signal:

    • Cause: LptA may not be properly immobilized, or the proteins may be inactive.

    • Solution: Confirm the integrity and concentration of the His-tagged LptA. Increase the immobilization time or the concentration of LptA. Verify the activity of both this compound and LptA through other methods.

  • Poor Curve Fitting:

    • Cause: The binding may not follow a 1:1 kinetic model, or there may be mass transport limitations.

    • Solution: Try fitting the data to other models (e.g., 2:1). To address mass transport limitations, increase the shaking speed during the assay or decrease the amount of immobilized LptA.

By following this detailed protocol, researchers can effectively utilize biolayer interferometry to gain valuable insights into the binding kinetics of the promising antimicrobial peptide this compound with its target protein LptA. This information is critical for the rational design and development of new antibiotics.

References

Application Notes and Protocols for Assessing Thanatin's Bacterial Outer Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the outer membrane permeabilization of Gram-negative bacteria by the antimicrobial peptide thanatin (B1575696). Detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows are included to facilitate reproducible and robust assessments.

Introduction to this compound and Outer Membrane Permeabilization

This compound is a 21-amino acid antimicrobial peptide, originally isolated from the spined soldier bug, Podisus maculiventris.[1] It exhibits potent activity against a broad spectrum of Gram-negative bacteria.[2] A key mechanism of this compound's bactericidal action is the disruption of the bacterial outer membrane (OM).[1][3] This permeabilization is a critical step that allows this compound to access its intracellular targets and disrupts essential cellular processes.

The outer membrane of Gram-negative bacteria is a formidable barrier, composed of an asymmetric bilayer with phospholipids (B1166683) in the inner leaflet and lipopolysaccharide (LPS) in the outer leaflet.[4] This structure is stabilized by divalent cations like Ca²⁺ and Mg²⁺, which bridge adjacent LPS molecules.[5] this compound is understood to disrupt this barrier by competitively displacing these essential divalent cations, leading to LPS release and increased membrane permeability.[5][6]

Accurate assessment of outer membrane permeabilization is crucial for understanding this compound's mechanism of action, characterizing its analogs, and developing it as a potential therapeutic agent. The following sections detail established methods for quantifying this activity.

Key Assays for Assessing Outer Membrane Permeabilization

Several well-established assays can be employed to measure the disruption of the bacterial outer membrane by this compound. These include fluorescent probe-based assays that detect changes in membrane integrity and assays that quantify the release of outer membrane and periplasmic components.

N-Phenyl-1-Naphthylamine (NPN) Uptake Assay

The NPN uptake assay is a widely used method to assess outer membrane permeabilization. NPN is a hydrophobic fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a membrane. In intact Gram-negative bacteria, the outer membrane excludes NPN. However, when the outer membrane is permeabilized by an agent like this compound, NPN can partition into the membrane, resulting in a significant increase in fluorescence.[7]

SYTOX Green Uptake Assay

The SYTOX Green assay is another fluorescent-based method used to assess membrane integrity. SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate living cells with intact plasma membranes.[8] While primarily a marker for inner membrane permeabilization, significant disruption of the outer membrane by this compound can lead to subsequent inner membrane damage and allow SYTOX Green to enter the cell and bind to nucleic acids, producing a bright green fluorescence.[8][9]

Lipopolysaccharide (LPS) Release Assay

Since this compound's mechanism involves the displacement of LPS, quantifying the amount of LPS released from the bacterial surface is a direct measure of outer membrane disruption. The Limulus Amebocyte Lysate (LAL) assay is a highly sensitive method for detecting and quantifying endotoxin (B1171834) (LPS).

Periplasmic Protein Release Assay

The release of proteins residing in the periplasmic space is another indicator of outer membrane damage. The activity of a specific periplasmic enzyme, such as β-lactamase, can be measured in the cell supernatant following treatment with this compound.

Quantitative Data Summary

The following tables summarize quantitative data on this compound's effect on bacterial outer membrane permeabilization, compiled from various studies.

ParameterBacteriumThis compound Concentration (µM)Observed EffectReference
NPN Uptake E. coli0 - 16Dose-dependent increase in fluorescence intensity[7]
Ana-thanatin on E. coli0 - 16Dose-dependent increase in fluorescence intensity[10]
SYTOX Green Uptake E. coliup to 100 µg/ml (~41 µM)No significant uptake observed in one study[9]
Ca²⁺ Release E. coli XJ14102613~12 µM Ca²⁺ released after 6h[6]
E. coli XJ14102626~14 µM Ca²⁺ released after 6h[6]
LPS Release E. coli XJ14102613~15,000 EU/mL LPS released after 6h[6]
E. coli XJ14102626~20,000 EU/mL LPS released after 6h[6]

Note: The lack of SYTOX Green uptake in one study may suggest that at the tested concentrations, this compound primarily disrupts the outer membrane without immediately compromising the inner membrane to a degree detectable by this assay.

Experimental Protocols

Protocol for NPN Uptake Assay

This protocol is adapted from methodologies described in the literature.[7][11]

Materials:

  • Mid-log phase culture of Gram-negative bacteria (e.g., E. coli)

  • 5 mM HEPES buffer (pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • This compound stock solution of known concentration

  • Polymyxin B (positive control)

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at room temperature).

    • Wash the cell pellet once with 5 mM HEPES buffer.

    • Resuspend the cells in 5 mM HEPES buffer to a final OD₆₀₀ of 0.5.

  • Assay Setup:

    • To a cuvette or a well of a microplate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM.

    • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • This compound Treatment:

    • Add varying concentrations of this compound to the bacterial suspension.

    • Immediately begin monitoring the fluorescence intensity over time (e.g., for 5-10 minutes) until a plateau is reached.

    • For a positive control, use a known outer membrane permeabilizing agent like Polymyxin B (e.g., 10 µg/mL).

  • Data Analysis:

    • Subtract the baseline fluorescence from the fluorescence values obtained after adding this compound.

    • The results can be expressed as arbitrary fluorescence units or as a percentage of the fluorescence obtained with the positive control.

Protocol for SYTOX Green Uptake Assay

This protocol is based on established methods for assessing bacterial membrane integrity.[8][12]

Materials:

  • Mid-log phase culture of Gram-negative bacteria

  • Phosphate-buffered saline (PBS) or HEPES buffer

  • SYTOX Green nucleic acid stain (e.g., 5 mM stock in DMSO)

  • This compound stock solution

  • Heat-killed or alcohol-treated bacteria (positive control)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Prepare bacterial cells as described in the NPN uptake assay protocol.

    • Resuspend the final cell pellet in PBS or an appropriate buffer to a concentration of approximately 1 x 10⁶ CFU/mL.

  • Staining and Treatment:

    • Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add varying concentrations of this compound to the stained cell suspension.

  • Fluorescence Measurement:

    • Measure the fluorescence using a flow cytometer (e.g., with a 488 nm excitation laser and a 525/50 nm emission filter) or a fluorescence plate reader (Excitation: ~504 nm, Emission: ~523 nm).

    • For the positive control, use bacteria that have been permeabilized by heat (e.g., 70°C for 30 minutes) or treatment with 70% ethanol.

  • Data Analysis:

    • The percentage of permeabilized cells can be determined by gating on the fluorescent population in flow cytometry.

    • With a plate reader, the increase in fluorescence intensity relative to the untreated control can be calculated.

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the proposed mechanism of this compound's action on the bacterial outer membrane.

NPN_Uptake_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Mid-log phase bacterial culture centrifuge1 Centrifuge to pellet cells start->centrifuge1 wash Wash pellet with buffer centrifuge1->wash resuspend Resuspend in buffer to OD600=0.5 wash->resuspend add_npn Add NPN to cell suspension resuspend->add_npn measure_baseline Measure baseline fluorescence (Ex: 350nm, Em: 420nm) add_npn->measure_baseline add_this compound Add varying concentrations of this compound measure_baseline->add_this compound measure_permeabilization Monitor fluorescence increase add_this compound->measure_permeabilization calculate Calculate fluorescence increase measure_permeabilization->calculate plot Plot dose-response curve calculate->plot SYTOX_Green_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Mid-log phase bacterial culture centrifuge1 Centrifuge to pellet cells start->centrifuge1 wash Wash pellet with buffer centrifuge1->wash resuspend Resuspend in buffer to ~1x10^6 CFU/mL wash->resuspend add_sytox Add SYTOX Green & incubate resuspend->add_sytox add_this compound Add varying concentrations of this compound add_sytox->add_this compound measure_fluorescence Measure fluorescence (Ex: ~504nm, Em: ~523nm) add_this compound->measure_fluorescence quantify Quantify % permeabilized cells or fluorescence increase measure_fluorescence->quantify compare Compare to controls quantify->compare Thanatin_Mechanism cluster_membrane Bacterial Outer Membrane LPS LPS DivalentCations Divalent Cations (Ca2+, Mg2+) LPS->DivalentCations stabilized by LPS Release LPS Release LPS->LPS Release leads to OM Permeabilization OM Permeabilization LPS->OM Permeabilization causes DivalentCations->LPS DivalentCations->LPS destabilizes PeriplasmicProteins Periplasmic Proteins Protein Release Protein Release PeriplasmicProteins->Protein Release This compound This compound This compound->DivalentCations displaces OM Permeabilization->PeriplasmicProteins allows release of

References

Application Notes: In Vivo Efficacy of Thanatin Against ESBL-Producing E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (ESBL-E. coli) represents a significant global health threat due to its resistance to numerous mainstream antibiotics. Thanatin (B1575696), a 21-residue antimicrobial peptide originally isolated from the spined soldier bug, Podisus maculiventris, has emerged as a promising therapeutic candidate.[1][2][3] It exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant strains like ESBL-E. coli.[4][5][6] This document provides a detailed overview of the in vivo efficacy of this compound and its analogues against ESBL-producing E. coli, including summaries of key quantitative data and comprehensive experimental protocols.

Mechanism of Action

This compound employs a dual mechanism of action against Gram-negative bacteria, making it a robust candidate for overcoming antibiotic resistance.[1][7][8]

  • Outer Membrane Disruption: As a cationic peptide, this compound interacts with the negatively charged lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria.[4][7][9] This interaction displaces divalent cations (like Ca2+ and Mg2+) that stabilize the LPS layer, leading to disruption of the outer membrane's integrity and increased permeability.[7][9]

  • Inhibition of the Lipopolysaccharide Transport (Lpt) System: After crossing the outer membrane, this compound targets the periplasmic space.[1] It binds to components of the Lpt system, specifically LptA and LptD, which are crucial for transporting newly synthesized LPS from the inner membrane to the outer membrane.[1][4][5][10][11] By inhibiting this transport, this compound disrupts the biogenesis of the outer membrane, leading to an accumulation of LPS in the periplasm and ultimately, cell death.[4][5]

Some studies have also shown that this compound can inactivate bacterial enzymes like NDM-1 metallo-β-lactamase by displacing essential zinc ions from their active sites.[7][8]

Signaling Pathway and Experimental Workflow

Thanatin_Mechanism_of_Action This compound's Mechanism of Action against ESBL-Producing E. coli cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_om Outer Membrane cluster_periplasm Periplasm cluster_intracellular Intracellular This compound This compound LPS Lipopolysaccharide (LPS) This compound->LPS Binds to LPS Divalent_Cations Divalent Cations (Ca2+, Mg2+) This compound->Divalent_Cations Displaces Lpt_System LptA, LptD (LPS Transport System) This compound->Lpt_System Inhibits LPS->Divalent_Cations Stabilized by Cell_Death Cell Death Lpt_System->Cell_Death Leads to

Caption: Mechanism of this compound action against Gram-negative bacteria.

In Vivo Efficacy Data

Multiple studies have demonstrated the in vivo efficacy of this compound and its analogues in murine models of infection with ESBL-producing E. coli. The data from these studies are summarized below.

Table 1: Survival Rates in Murine Sepsis Models
CompoundMouse StrainBacterial StrainInfection ModelTreatment Dose (mg/kg)Survival Rate (%)Reference
Native this compoundBALB/cESBL-producing E. coliSepsis1091.7[12]
L-ThanatinBALB/cESBL-producing E. coliSepsis1091.7[12][13]
A-ThanatinBALB/cESBL-producing E. coliSepsisNot specifiedNot specified[6][12]
This compoundNot specifiedNDM-1-producing E. coliSepsis6100[12]
Control (Untreated)BALB/cESBL-producing E. coliSepsis016.7[12]
Control (Untreated)Not specifiedNDM-1-producing E. coliSepsis00[12]
Table 2: In Vitro Activity (MIC/MBC) of this compound Analogues Against ESBL-E. coli
CompoundParameterValue (µg/mL)Reference
A-ThanatinMIC≤4[6]
A-ThanatinMBCDouble the MIC[6]
C-ThanatinMICNo difference from L-Thanatin[13]
L-ThanatinMICNo difference from C-Thanatin[13]

Detailed Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies of this compound against ESBL-producing E. coli, based on methodologies described in the cited literature.

Murine Sepsis Model

This model is used to evaluate the systemic efficacy of an antimicrobial agent.

Materials:

  • Pathogen: Clinically isolated ESBL-producing E. coli strain.

  • Animals: 6-8 week old male or female BALB/c mice.

  • Test compound: this compound or its analogue, dissolved in a sterile vehicle (e.g., saline).

  • Vehicle control: Sterile saline.

  • Bacterial culture medium: Luria-Bertani (LB) broth or Mueller-Hinton broth.

  • Syringes and needles for injection.

Protocol Workflow:

Sepsis_Model_Workflow Murine Sepsis Model Workflow A 1. Prepare Bacterial Inoculum (ESBL-E. coli grown to mid-log phase) B 2. Induce Sepsis (Intraperitoneal injection of bacteria) A->B C 3. Administer Treatment (e.g., intravenous or intraperitoneal injection of this compound) B->C D 4. Monitor Survival (Observe for a defined period, e.g., 7 days) C->D E 5. (Optional) Assess Bacterial Load (Collect blood/organs for CFU counting) D->E

Caption: Workflow for a murine sepsis model to test this compound efficacy.

Procedure:

  • Bacterial Inoculum Preparation:

    • Streak the ESBL-producing E. coli strain on an appropriate agar (B569324) plate and incubate overnight at 37°C.

    • Inoculate a single colony into broth and grow to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final concentration for injection should be determined in pilot studies to establish a lethal dose (e.g., LD50).

  • Induction of Sepsis:

    • Inject the bacterial suspension intraperitoneally (IP) into the mice. The injection volume is typically 0.1-0.2 mL.

  • Treatment Administration:

    • At a specified time post-infection (e.g., 1 hour), administer this compound or the vehicle control. The route of administration can be intravenous (IV), intraperitoneal (IP), or subcutaneous (SC), depending on the study design.

  • Monitoring and Endpoints:

    • Monitor the mice for signs of illness and survival over a defined period (e.g., 7 days).

    • The primary endpoint is the survival rate in each treatment group.

    • For bacterial burden assessment, a subset of animals can be euthanized at specific time points post-treatment. Blood and organs (e.g., liver, spleen, kidneys) are collected, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU).

Murine Intestinal Colonization Model

This model is useful for studying the effect of antimicrobial agents on the gut reservoir of resistant bacteria.[14][15]

Materials:

  • Pathogen: ESBL-producing E. coli strain.

  • Animals: 6-8 week old mice.

  • Antibiotic for pre-treatment (e.g., streptomycin) to disrupt the native gut microbiota.

  • Test compound: this compound or its analogue.

  • Vehicle control.

  • Oral gavage needles.

  • Fecal collection supplies.

Protocol Workflow:

Colonization_Model_Workflow Murine Intestinal Colonization Model Workflow A 1. Antibiotic Pre-treatment (e.g., streptomycin (B1217042) in drinking water) B 2. Inoculate with ESBL-E. coli (Oral gavage) A->B C 3. Administer this compound (Oral or systemic administration) B->C D 4. Monitor Fecal Shedding (Collect fecal pellets and plate for CFU) C->D

Caption: Workflow for a murine intestinal colonization model.

Procedure:

  • Microbiota Disruption:

    • Administer an antibiotic (to which the test ESBL-E. coli strain is resistant) in the drinking water for a few days to reduce the commensal gut bacteria.

  • Bacterial Inoculation:

    • Administer the ESBL-producing E. coli suspension to the mice via oral gavage.

  • Treatment:

    • Begin treatment with this compound or vehicle control at a specified time after bacterial inoculation.

  • Monitoring:

    • Collect fecal pellets from each mouse at regular intervals.

    • Homogenize the fecal pellets in sterile saline, serially dilute, and plate on selective agar (containing an antibiotic to which the ESBL-E. coli is resistant) to quantify the fecal shedding of the resistant strain.

Conclusion

This compound and its analogues have demonstrated significant in vivo efficacy against ESBL-producing E. coli in various preclinical models. Its unique dual mechanism of action, involving both outer membrane disruption and inhibition of LPS transport, makes it a compelling candidate for further development as a novel therapeutic for infections caused by multidrug-resistant Gram-negative bacteria. The protocols outlined in this document provide a framework for the continued investigation and evaluation of this promising antimicrobial peptide.

References

Application Notes and Protocols for Crystallizing Thanatin in Complex with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the expression, purification, and co-crystallization of the antimicrobial peptide thanatin (B1575696) with its primary bacterial target proteins: LptA, LptD, and NDM-1. The protocols are designed to guide researchers in obtaining high-quality crystals of these complexes suitable for X-ray crystallographic analysis, a critical step in structure-based drug design.

Introduction to this compound and its Targets

This compound is a 21-amino acid cationic antimicrobial peptide originally isolated from the spined soldier bug, Podisus maculiventris. It exhibits broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant strains. Its mechanism of action involves the disruption of the bacterial outer membrane and the specific inhibition of key proteins involved in outer membrane biogenesis and antibiotic resistance.

Primary Targets of this compound:

  • Lipopolysaccharide (LPS) Transport Proteins (LptA and LptD): this compound binds to LptA and LptD, components of the Lpt complex responsible for transporting LPS to the outer membrane of Gram-negative bacteria. This interaction disrupts the assembly of the outer membrane, leading to bacterial cell death.

  • New Delhi Metallo-β-lactamase-1 (NDM-1): this compound can inhibit the activity of NDM-1, an enzyme that confers resistance to a broad range of β-lactam antibiotics. It does so by displacing the essential zinc ions from the enzyme's active site.[1]

The determination of the three-dimensional structures of this compound in complex with these target proteins is crucial for understanding its precise mechanism of action and for the rational design of more potent and specific therapeutic agents.

Expression and Purification Protocols

High purity and homogeneity of both the peptide and the target protein are paramount for successful crystallization.

Recombinant this compound Production

Recombinant expression in E. coli is a cost-effective method for producing this compound. The following protocol is adapted from established methods for producing this compound analogs.[2][3]

Protocol 2.1: Expression and Purification of Recombinant this compound

Step Procedure Notes
1. Gene Synthesis & Cloning Synthesize the gene encoding this compound with a cleavable fusion tag (e.g., His6-SUMO or Trx) and clone it into a suitable expression vector (e.g., pET32a or pET-SUMO).Codon optimization for E. coli is recommended. The fusion tag enhances solubility and aids in purification.
2. Expression Transform the expression vector into E. coli BL21(DE3) cells. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue cultivation at 25-37°C for 5-8 hours.Optimization of induction temperature and IPTG concentration may be required to maximize soluble expression.
3. Cell Lysis Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.Addition of lysozyme (B549824) and DNase can improve lysis efficiency.
4. Affinity Chromatography Centrifuge the lysate to remove cell debris and load the supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing 20-40 mM imidazole. Elute the fusion protein with elution buffer (lysis buffer with 250-500 mM imidazole).
5. Fusion Tag Cleavage Dialyze the eluted fusion protein against a cleavage buffer suitable for the specific protease (e.g., TEV or thrombin). Add the protease and incubate at 4°C overnight.
6. Reverse Affinity Chromatography Pass the cleavage reaction mixture through the Ni-NTA column again to remove the cleaved fusion tag and the protease (if His-tagged). The flow-through will contain the purified this compound.
7. Final Purification (RP-HPLC) Further purify this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Lyophilize the pure fractions.This step is crucial for obtaining highly pure peptide for crystallization.
Target Protein Production

The following protocols are based on methods for purifying E. coli LptA and the LptD/E complex.[4][5][6]

Protocol 2.2: Expression and Purification of LptA

Step Procedure Notes
1. Cloning and Expression Clone the gene encoding E. coli LptA (residues 28-185 for the soluble periplasmic domain) with a C-terminal His6-tag into an arabinose-inducible vector (e.g., pBAD). Transform into E. coli TOP10 cells. Grow in M9 minimal medium and induce with 0.02% L-arabinose for 3 hours.A truncated, soluble version of LptA (LptAm) is often used for structural studies.
2. Periplasmic Extraction Harvest cells and perform osmotic shock to release periplasmic proteins.
3. Affinity Chromatography Load the periplasmic extract onto a Ni-NTA column. Wash and elute the His-tagged LptA as described in Protocol 2.1.
4. Size-Exclusion Chromatography Further purify LptA using a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).This step ensures the protein is monodisperse, which is critical for crystallization.

Protocol 2.3: Expression and Purification of the LptD/E Complex

Step Procedure Notes
1. Co-expression Co-express LptD and LptE (with a His-tag on LptE) in E. coli BL21(DE3) cells from compatible plasmids. Induce with IPTG and grow at a lower temperature (e.g., 26°C) for an extended period (e.g., 20 hours).The LptD/E complex is more stable than LptD alone.
2. Membrane Preparation Harvest cells, lyse by sonication, and isolate the total membranes by ultracentrifugation.
3. Solubilization Solubilize the membrane fraction with a detergent such as n-dodecyl-β-D-maltoside (DDM).
4. Affinity Chromatography Load the solubilized membrane proteins onto a Ni-NTA column. Wash with buffer containing a low concentration of DDM and elute the LptD/E-His complex.
5. Size-Exclusion Chromatography Purify the complex further by size-exclusion chromatography in a buffer containing DDM.

This protocol is adapted from methods for purifying NDM-1 for structural and biochemical studies.[7][8][9]

Protocol 2.4: Expression and Purification of NDM-1

Step Procedure Notes
1. Cloning and Expression Clone the gene for the soluble domain of NDM-1 (residues ~36-270) with a C-terminal His6-tag into a pET vector (e.g., pET-21a). Express in E. coli BL21(DE3) cells. Induce with IPTG and grow at 25°C for 8-18 hours.
2. Cell Lysis Lyse the cells as described in Protocol 2.1.
3. Affinity Chromatography Purify the His-tagged NDM-1 using a Ni-NTA column.
4. Ion-Exchange Chromatography As an alternative or additional step, use anion-exchange chromatography (e.g., Q-Sepharose) for purification.
5. Size-Exclusion Chromatography Perform a final purification step using size-exclusion chromatography (e.g., Superdex 75) in a buffer such as 20 mM Tris-HCl pH 7.4.Ensure the final buffer is suitable for crystallization trials.
6. Zinc Reconstitution To ensure the enzyme is fully active, it may be necessary to treat with EDTA to remove bound metals and then reconstitute with 2 equivalents of ZnSO4.

Co-crystallization Strategies and Protocols

As no specific co-crystallization conditions for this compound-protein complexes have been published, a rational screening approach is necessary. The strategy involves initial broad screening followed by optimization.

Physicochemical Properties and Considerations
Molecule Physicochemical Properties Crystallization Considerations
This compound Cationic peptide (pI > 9.0), stable at high temperatures.[10] Activity is sensitive to high salt concentrations.[11]Avoid high salt precipitants in initial screens. The positive charge may favor interactions with acidic buffers or additives.
LptA (E. coli) Soluble periplasmic protein, predicted molecular mass of ~20 kDa.[2]As a soluble protein, standard crystallization screens should be applicable.
NDM-1 Monomeric metallo-enzyme (~28 kDa), requires zinc for activity.[12] Activity is pH-dependent, increasing from pH 5.5 to 7.5.[9]Ensure zinc is present in the protein buffer. Screen a pH range that maintains activity (e.g., 6.5-8.5).

Experimental Workflow for Co-crystallization

experimental_workflow cluster_prep Protein and Peptide Preparation cluster_screening Crystallization Screening cluster_analysis Crystal Analysis Thanatin_Purification This compound Purification (Protocol 2.1) Complex_Formation Complex Formation (Incubate this compound + Target) Thanatin_Purification->Complex_Formation Target_Purification Target Protein Purification (Protocols 2.2-2.4) Target_Purification->Complex_Formation Initial_Screening Initial Sparse Matrix Screening (e.g., Hampton Crystal Screen, PEG/Ion) Complex_Formation->Initial_Screening Grid_Screening Grid Screening (Vary pH and precipitant concentration) Initial_Screening->Grid_Screening If hits are found Optimization Optimization of Hits (Fine-tuning conditions) Grid_Screening->Optimization Crystal_Harvesting Crystal Harvesting & Cryo-protection Optimization->Crystal_Harvesting Xray_Diffraction X-ray Diffraction Data Collection Crystal_Harvesting->Xray_Diffraction Structure_Determination Structure Determination Xray_Diffraction->Structure_Determination thanatin_mechanism This compound This compound Outer_Membrane Gram-Negative Outer Membrane This compound->Outer_Membrane Disruption Lpt_Complex Lpt Complex (LptA, LptD, etc.) This compound->Lpt_Complex Inhibition NDM1 NDM-1 Enzyme This compound->NDM1 Inhibition Periplasm Periplasm Outer_Membrane->Periplasm Allows entry into LPS LPS Lpt_Complex->LPS Transport of Antibiotics β-lactam Antibiotics NDM1->Antibiotics Hydrolysis of

References

Application Note: Elucidating the High-Resolution Structure of Thanatin in Micelles using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thanatin (B1575696) is a potent, 21-amino acid antimicrobial peptide (AMP) with significant activity against multidrug-resistant Gram-negative bacteria.[1][2] Its mechanism of action is linked to its interaction with bacterial membranes and periplasmic proteins.[2][3][4] Understanding the three-dimensional structure of this compound in a membrane-mimicking environment is crucial for elucidating its antimicrobial mechanism and for the rational design of more effective peptide-based antibiotics.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the atomic-resolution structure of peptides embedded in detergent micelles, which serve as a model for biological membranes.[5][6] This application note provides a detailed protocol for determining the structure of this compound in dodecylphosphocholine (B1670865) (DPC) and lipopolysaccharide (LPS) micelles using solution-state NMR.

Introduction

Antimicrobial resistance is a critical global health threat, necessitating the development of novel antibiotics. This compound, an insect-derived AMP, is a promising candidate due to its potent activity and low toxicity to human cells.[2][4] Its mode of action involves permeabilizing the bacterial outer membrane and interacting with the LPS transport machinery.[3][4] To exert its function, this compound adopts a specific conformation upon binding to bacterial membranes. Determining this structure is key to understanding its function.

Micelles composed of detergents like DPC or LPS provide a suitable environment to solubilize this compound and study its structure using high-resolution solution NMR.[2][3][7] In zwitterionic DPC micelles, which mimic eukaryotic membranes, this compound adopts a monomeric β-hairpin structure.[2] In contrast, in negatively charged LPS micelles, which mimic the outer leaflet of the Gram-negative bacterial outer membrane, this compound can form a dimeric structure.[4][7] These structural differences are crucial for its selective antimicrobial activity.[1][8] This note details the experimental workflow, from sample preparation to structure calculation, for characterizing the structure of this compound in these environments.

Experimental Workflow

The overall workflow for determining the structure of this compound in micelles using NMR spectroscopy is depicted below.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing & Structure Calculation cluster_output Output peptide_prep This compound Synthesis & Isotopic Labeling sample_formulation Peptide-Micelle Complex Formation peptide_prep->sample_formulation micelle_prep Micelle Preparation (DPC or LPS) micelle_prep->sample_formulation nmr_1d 1D ¹H NMR sample_formulation->nmr_1d nmr_2d 2D TOCSY & NOESY nmr_1d->nmr_2d nmr_pre PRE NMR (Optional) nmr_2d->nmr_pre processing Data Processing & Referencing nmr_pre->processing assignment Resonance Assignment processing->assignment noe_restraints NOE Restraint Generation assignment->noe_restraints structure_calc Structure Calculation & Refinement noe_restraints->structure_calc validation Structure Validation structure_calc->validation final_structure 3D Structure Ensemble validation->final_structure validation->final_structure

Figure 1: Experimental workflow for this compound structure determination in micelles.

Experimental Protocols

Sample Preparation

a. This compound Peptide Synthesis and Purification:

  • Synthesize this compound using standard solid-phase peptide synthesis (SPPS).

  • For resonance assignment, uniformly ¹⁵N- and/or ¹³C-label the peptide by using labeled amino acids during synthesis.

  • Purify the synthesized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Confirm the molecular weight of the purified peptide using mass spectrometry.

b. Preparation of Micelles:

  • DPC Micelles: Prepare a stock solution of deuterated DPC-d38 in 90% H₂O/10% D₂O at a concentration well above its critical micelle concentration (CMC) of ~1.5 mM.

  • LPS Micelles: Prepare a stock solution of LPS (e.g., from E. coli) in 90% H₂O/10% D₂O. LPS forms micelles at concentrations above its CMC (~10-20 µg/mL).

c. Formation of this compound-Micelle Complex:

  • Dissolve the lyophilized this compound peptide in the micelle stock solution to achieve the desired peptide concentration (typically 0.5-2.0 mM).

  • The peptide-to-detergent molar ratio should be optimized to ensure that the peptide is fully incorporated into the micelles. A ratio of 1:50 to 1:100 (peptide:detergent) is a common starting point.

  • Adjust the pH of the sample to the desired value (e.g., pH 6.0) using dilute HCl or NaOH.

  • Transfer the final sample to a suitable NMR tube (e.g., Shigemi tube for low-volume samples).

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

a. 1D ¹H NMR:

  • Acquire a 1D ¹H spectrum to check for sample homogeneity and proper folding of the peptide. A well-dispersed spectrum, particularly in the amide region, is indicative of a structured peptide.

b. 2D Homonuclear NMR:

  • TOCSY (Total Correlation Spectroscopy): Acquire a 2D ¹H-¹H TOCSY spectrum to identify amino acid spin systems.

    • Mixing Time: 60-80 ms

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D ¹H-¹H NOESY spectrum to identify through-space proximities between protons (<5 Å).[9] This is the primary experiment for generating distance restraints for structure calculation.

    • Mixing Time: 100-200 ms

c. Paramagnetic Relaxation Enhancement (PRE) NMR (Optional):

  • To determine the depth of insertion of this compound into the micelle, PRE experiments can be performed.[1][2]

  • Prepare two samples: one with a paramagnetic spin label (e.g., 5-doxyl stearic acid or 16-doxyl stearic acid) incorporated into the micelles and a second, diamagnetic control sample.

  • Acquire 2D ¹H-¹H NOESY or ¹H-¹⁵N HSQC spectra on both samples. The attenuation of peptide signal intensities in the paramagnetic sample provides information on the proximity of each residue to the spin label at a known position within the micelle.

Data Processing and Structure Calculation

a. Data Processing:

  • Process the NMR data using software such as NMRPipe or TopSpin.

  • Apply appropriate window functions (e.g., squared sine bell) and perform Fourier transformation.

  • Reference the chemical shifts to an internal standard (e.g., DSS).

b. Resonance Assignment:

  • Use software like CARA or CCPNmr Analysis to perform sequential resonance assignment by correlating the spin systems identified in the TOCSY spectrum with the sequential NOEs (dαN(i, i+1), dNN(i, i+1)) observed in the NOESY spectrum.

c. Generation of Distance Restraints:

  • Integrate the cross-peak volumes in the NOESY spectrum.

  • Convert the NOE volumes into upper distance bounds (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

d. Structure Calculation and Refinement:

  • Use a structure calculation program such as CYANA, XPLOR-NIH, or ARIA.

  • Input the sequential resonance assignments and the NOE-derived distance restraints.

  • Generate an ensemble of structures (typically 100-200) and select the lowest energy structures (typically 20) that satisfy the experimental restraints.

  • Refine the structures in an explicit solvent or micelle environment using molecular dynamics simulations if desired.

e. Structure Validation:

  • Validate the quality of the final structure ensemble using programs like PROCHECK-NMR or MolProbity. Assess parameters such as bond lengths, bond angles, and Ramachandran plot statistics.

Data Presentation

The quantitative data derived from the NMR experiments should be summarized in tables for clarity and ease of comparison.

Table 1: NMR Structural Statistics for this compound in DPC Micelles

ParameterValue
NOE Distance Restraints
Total NOEs> 200
Intra-residue~60
Sequential (i-j
Medium-range (1 <i-j
Long-range (i-j
Dihedral Angle Restraints
φ~15
ψ~15
Structure Quality Statistics
PROCHECK (Ramachandran Plot)
Most favored regions> 90%
Additionally allowed regions< 10%
Generously allowed regions< 1%
Disallowed regions0%
RMSD from mean structure (Å)
Backbone atoms< 0.5
All heavy atoms< 1.0

Note: The values presented are typical and may vary based on specific experimental conditions.

Logical Relationship Diagram

The logical flow from observing NOEs to determining the 3D structure is outlined below.

G cluster_exp Experimental Data cluster_analysis Analysis cluster_calc Structure Calculation cluster_result Result NOESY 2D NOESY Spectrum Crosspeaks NOE Cross-peaks NOESY->Crosspeaks Identify Volumes Cross-peak Volumes Crosspeaks->Volumes Integrate Distances Distance Restraints (< 5 Å) Volumes->Distances Calibrate Calc Structure Calculation (e.g., CYANA, XPLOR) Distances->Calc Input Structure 3D Structure Ensemble Calc->Structure Generate

Figure 2: From NOE data to 3D structure.

Conclusion

This application note provides a comprehensive protocol for determining the high-resolution structure of the antimicrobial peptide this compound in micellar environments using NMR spectroscopy. The detailed workflow and methodologies will enable researchers to investigate the structure-function relationships of this compound and other antimicrobial peptides, ultimately aiding in the development of new therapeutics to combat antibiotic resistance. The structural insights gained from these studies are invaluable for understanding how these peptides interact with and disrupt bacterial membranes.

References

Application Notes and Protocols for the Therapeutic Development of Thanatin-Based Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of thanatin-based peptides as potential therapeutic agents. The information compiled from recent scientific literature is intended to guide researchers in the synthesis, characterization, and evaluation of these promising antimicrobial peptides.

Introduction

This compound (B1575696) is a 21-amino acid cationic antimicrobial peptide originally isolated from the spined soldier bug, Podisus maculiventris.[1][2][3] It exhibits a characteristic β-hairpin structure stabilized by a single disulfide bond.[1] this compound and its derivatives have garnered significant interest due to their potent and broad-spectrum antimicrobial activity, particularly against multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] Its multifaceted mechanism of action, which includes disruption of the bacterial outer membrane and inhibition of the lipopolysaccharide (LPS) transport system, makes it a compelling candidate for novel antibiotic development.[1][4][5]

Peptide Synthesis and Characterization

This compound-based peptides can be produced through both chemical synthesis and recombinant expression systems.

1.1. Solid-Phase Peptide Synthesis (SPPS): The most common method for obtaining research quantities of this compound and its analogues is SPPS, particularly utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] This method offers the flexibility to introduce modifications and unnatural amino acids.

1.2. Recombinant Protein Expression: For larger-scale production, recombinant expression in various hosts such as Escherichia coli, Pichia pastoris, and Human Embryonic Kidney (HEK293) cells has been successfully employed.[1][6]

Table 1: Comparison of this compound Production Methods

MethodAdvantagesDisadvantagesKey Considerations
Solid-Phase Peptide Synthesis (SPPS) High purity, flexibility for modifications, suitable for small to medium scale.[1]Higher cost for large-scale production, potential for racemization.[7]Fmoc chemistry is preferred for its mild reaction conditions.[1] Purification is typically achieved by reverse-phase HPLC.[7][8]
Recombinant Expression (E. coli) Cost-effective for large-scale production, well-established protocols.[1]Potential for inclusion body formation, requires downstream processing to remove fusion tags.[1]Expression as a fusion protein can improve yield and stability.[1]
Recombinant Expression (P. pastoris) Capable of secreting the peptide, simplifying purification; generally recognized as safe (GRAS) organism.[1]Lower expression levels compared to E. coli in some cases.[1]Secretion into the medium simplifies initial purification steps.[1]
Recombinant Expression (HEK293 cells) Robust expression capabilities, potential for proper post-translational modifications.[1]Higher cost and more complex culture conditions compared to microbial systems.Can achieve higher expression levels than P. pastoris.[6]

Antimicrobial Activity and Spectrum

This compound and its analogues exhibit a broad range of antimicrobial activity. They are particularly effective against Gram-negative bacteria, including challenging MDR pathogens.[1][3] Several analogues have been developed to enhance activity or broaden the spectrum.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogues against Selected Pathogens

PeptideEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaStaphylococcus aureusReference(s)
This compound 0.3–3.2 µM0.6–3.2 µM20–40 µM1 µM (some strains inactive)[1][3][9]
A-thanatin <6.4 µM<6.4 µM<6.4 µM>102.4 µM (MRSA)[1][6]
S-thanatin Potent activityPotent activityNot widely reported3.2 µM (B. subtilis)[3][6]
L-thanatin Similar to this compoundSimilar to this compoundNot widely reportedSimilar to this compound[7]
Ana-thanatin 1-2 µM1-2 µMNot reportedLimited activity[10]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Mechanism of Action

The primary mechanism of action of this compound against Gram-negative bacteria involves a multi-pronged attack on the bacterial envelope and essential cellular processes.

3.1. Outer Membrane Disruption: this compound initially interacts with the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[4][9] This interaction involves the competitive displacement of divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to membrane destabilization and permeabilization.[4][11][12]

3.2. Inhibition of LPS Transport: A key and specific mechanism of this compound is the inhibition of the LPS transport (Lpt) machinery, which is essential for outer membrane biogenesis.[5][9] this compound binds to the periplasmic proteins LptA and LptD, disrupting the transport of newly synthesized LPS from the inner membrane to the outer membrane.[1][6] This leads to the accumulation of LPS in the periplasm and ultimately cell death.[1]

3.3. Inhibition of Metallo-β-lactamases: this compound has also been shown to inhibit the activity of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics.[11][12] It achieves this by displacing the essential zinc ions from the enzyme's active site.[11][12]

Thanatin_Mechanism_of_Action cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane This compound This compound LPS LPS This compound->LPS Binds to Divalent_Cations Mg²⁺/Ca²⁺ This compound->Divalent_Cations Displaces LptD LptD This compound->LptD Inhibits LptA LptA This compound->LptA Inhibits NDM1 NDM-1 This compound->NDM1 Inhibits Zinc Zn²⁺ This compound->Zinc Displaces LPS->Divalent_Cations Stabilized by LptA->LptD LPS transport NDM1->Zinc Requires LPS_transport LPS Transport (LptB,C,F,G) LPS_transport->LptA LPS transport SPPS_Workflow Resin 1. Resin Loading (e.g., 2-chlorotrityl chloride resin) Deprotection1 2. Fmoc Deprotection (20% piperidine (B6355638) in DMF) Resin->Deprotection1 Coupling 3. Amino Acid Coupling (HBTU/HOBt or similar) Deprotection1->Coupling Wash 4. Washing (DMF, DCM) Coupling->Wash Repeat Repeat Steps 2-4 for each amino acid Wash->Repeat Deprotection2 5. Final Fmoc Deprotection Repeat->Deprotection2 Cleavage 6. Cleavage and Deprotection (e.g., TFA cocktail) Deprotection2->Cleavage Precipitation 7. Precipitation (Cold diethyl ether) Cleavage->Precipitation Cyclization 8. Disulfide Bond Formation (Oxidative folding) Precipitation->Cyclization Purification 9. Purification (RP-HPLC) Cyclization->Purification Analysis 10. Analysis (Mass Spectrometry) Purification->Analysis MIC_Assay_Workflow Preparation 1. Prepare Peptide Stock Solution Serial_Dilution 2. Two-fold Serial Dilution of Peptide in 96-well plate Preparation->Serial_Dilution Inoculation 4. Inoculate Wells with Bacteria Serial_Dilution->Inoculation Bacterial_Inoculum 3. Prepare Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) Bacterial_Inoculum->Inoculation Incubation 5. Incubate at 37°C for 16-20 hours Inoculation->Incubation Reading 6. Determine MIC (Lowest concentration with no visible growth) Incubation->Reading NPN_Uptake_Assay_Workflow Cell_Harvest 1. Harvest Mid-log Phase Bacteria and wash with buffer Resuspension 2. Resuspend Cells in Buffer to a specific OD Cell_Harvest->Resuspension NPN_Addition 3. Add NPN to Cell Suspension Resuspension->NPN_Addition Peptide_Addition 4. Add Peptide at Various Concentrations NPN_Addition->Peptide_Addition Fluorescence_Measurement 5. Immediately Measure Fluorescence (Excitation: ~350 nm, Emission: ~420 nm) Peptide_Addition->Fluorescence_Measurement Data_Analysis 6. Analyze Increase in Fluorescence Fluorescence_Measurement->Data_Analysis

References

Application Notes and Protocols for the Flow Chemistry Synthesis of Thanatin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thanatin (B1575696) is a 21-amino acid antimicrobial peptide (AMP) originally isolated from the spined soldier bug, Podisus maculiventris. It exhibits potent activity against a broad spectrum of bacteria, including multidrug-resistant strains, and fungi.[1][2] Its unique mechanism of action involves the disruption of lipopolysaccharide (LPS) transport in Gram-negative bacteria by targeting the Lpt protein complex, making it a promising candidate for the development of novel antibiotics.[2][3][4] The chemical synthesis of this compound and its analogues is crucial for structure-activity relationship (SAR) studies and the development of therapeutic leads. Continuous flow chemistry has emerged as a powerful technology for the efficient and rapid synthesis of peptides, offering several advantages over traditional batch methods, including improved reaction control, enhanced safety, and amenability to automation.[5][6]

These application notes provide a detailed overview and protocols for the synthesis of this compound analogues using flow chemistry-based solid-phase peptide synthesis (SPPS).

Mechanism of Action: Inhibition of the Lpt Pathway

This compound exerts its antimicrobial activity against Gram-negative bacteria by inhibiting the lipopolysaccharide (LPS) transport (Lpt) pathway. This pathway is essential for the biogenesis of the outer membrane. This compound specifically binds to the periplasmic protein LptA, disrupting the formation of the LptA bridge that transports LPS from the inner membrane to the outer membrane.[2][4][7] This disruption leads to the accumulation of LPS in the periplasm and ultimately cell death.[2]

Lpt_Pathway_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LptBFCG LptB2FGC (ABC Transporter) LptC LptC LptBFCG->LptC LptA_bridge LptA LptA LptA LptC->LptA_bridge LPS Transport LptDE LptDE LptA_bridge->LptDE This compound This compound Analogue This compound->LptA_bridge Inhibition LPS_out LPS LptDE->LPS_out Insertion LPS_in LPS LPS_in->LptBFCG Extraction

Figure 1. Inhibition of the Lpt pathway by this compound analogues.

Advantages of Flow Chemistry for Peptide Synthesis

Flow chemistry offers significant benefits for the synthesis of this compound analogues compared to traditional batch solid-phase peptide synthesis (SPPS). These advantages include:

  • Enhanced Efficiency and Speed: Continuous flow systems allow for rapid reagent delivery and washing steps, significantly reducing the time required for each amino acid coupling cycle.[6][8]

  • Improved Purity and Yield: The precise control over reaction parameters such as temperature, flow rate, and reagent concentration in a flow reactor leads to more efficient couplings and fewer side reactions, resulting in higher crude purity and overall yields.[5]

  • Increased Safety: Flow chemistry utilizes small reaction volumes, which mitigates the risks associated with handling hazardous reagents and managing exothermic reactions.[9]

  • Scalability: Scaling up production in a flow system is straightforward and often involves running the system for longer periods or using parallel reactors, avoiding the complex re-optimization required for scaling up batch processes.

  • Automation: Flow chemistry systems are readily automated, enabling high-throughput synthesis of peptide libraries for SAR studies with minimal manual intervention.

Quantitative Data on Flow Synthesis of this compound Analogues

The following table summarizes the available quantitative data for the flow chemistry synthesis of a specific this compound analogue, designated as this compound* (5).[1] This analogue incorporates two amino acid substitutions (T15S and M21F) and a C-terminal amidation.[1]

AnalogueSynthesis MethodResinCrude Purity (%)Overall Yield (%)Reference
This compound* (5)Fast Flow Fmoc-SPPSTentaGel®-S-NH2ca. 856.9[1]

Experimental Protocols

This section provides a detailed protocol for the manual flow synthesis of this compound analogues based on the fast-flow Fmoc-SPPS methodology.

General Workflow for Flow-Based Fmoc-SPPS

The synthesis of this compound analogues via flow chemistry follows a cyclical process of deprotection, activation, coupling, and washing.

sps_workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated AA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next AA cleavage Cleavage from Resin & Global Deprotection repeat->cleavage Final AA cyclization Cyclization (Disulfide or Vinyl Sulfide) cleavage->cyclization purification Purification (RP-HPLC) cyclization->purification end Characterization purification->end

Figure 2. General workflow for the flow synthesis of this compound analogues.

Protocol 1: Fast-Flow Fmoc-SPPS of Linear this compound Analogues

This protocol is adapted from the synthesis of this compound* (5).[1]

Materials and Reagents:

  • Manually operated flow-chemistry apparatus

  • TentaGel®-S-NH2 resin (or other suitable SPPS resin)

  • Fmoc-protected amino acids

  • Coupling reagents: HATU or PyAOP

  • Bases: DIPEA or sym-collidine

  • Deprotection solution: 30% (v/v) piperidine (B6355638) in DMF

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

Procedure:

  • Resin Preparation: Swell the TentaGel®-S-NH2 resin in DMF within the flow reactor.

  • Fmoc Deprotection: Flow a solution of 30% (v/v) piperidine in DMF through the resin at a flow rate of 15 mL/min for 40 seconds at 65 °C.

  • Washing: Wash the resin with DMF at a flow rate of 15 mL/min for 40 seconds at 65 °C.

  • Amino Acid Coupling (Non-Cysteine Residues):

    • Prepare a coupling solution containing the Fmoc-amino acid (0.3 M), HATU (0.28 M), and DIPEA (20 equiv.) in DMF.

    • Flow the coupling solution through the resin at a flow rate of 15 mL/min for 30 seconds at 65 °C.

  • Amino Acid Coupling (Cysteine Residues):

    • Prepare a coupling solution containing Fmoc-Cys(Trt)-OH (0.3 M), PyAOP (0.28 M), and sym-collidine (20 equiv.) in DMF.

    • Flow the coupling solution through the resin at a flow rate of 15 mL/min for 40 seconds at 65 °C.

  • Washing: Wash the resin with DMF at a flow rate of 15 mL/min for 40 seconds at 65 °C.

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Cyclization of this compound Analogues

Disulfide Bond Formation:

  • Dissolve the crude linear peptide in a solution of MeCN/H2O (3:7, v/v).

  • Add N-chlorosuccinimide (1.2 equivalents).

  • Stir the reaction until completion, monitored by RP-HPLC.

  • Lyophilize the reaction mixture to obtain the crude cyclized peptide.

Vinyl Sulfide (B99878) Bridge Formation:

  • Prepare the linear precursor with appropriate Cys and Lys/Dap residues with orthogonal protecting groups.

  • Perform on-resin modification to introduce the allenamidyl handle.

  • Cleave the peptide from the resin.

  • Perform the vinyl sulfide cyclization at pH 7.4 in MeCN/MQ H2O (3:7, v/v) at 4 °C.[1]

  • Monitor the reaction by RP-HPLC.

  • Upon completion, lyophilize the reaction mixture.

Protocol 3: Purification and Characterization
  • Purification: Purify the crude cyclized peptide by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conclusion

The application of flow chemistry to the solid-phase synthesis of this compound analogues offers a rapid, efficient, and scalable method for producing these promising antimicrobial peptides. The detailed protocols and workflows provided in these application notes serve as a valuable resource for researchers in the fields of peptide chemistry, drug discovery, and antimicrobial development. The enhanced control and automation capabilities of flow synthesis will undoubtedly accelerate the exploration of the chemical space around the this compound scaffold, leading to the discovery of new and potent antibiotic candidates.

References

Measuring the Minimum Inhibitory Concentration (MIC) of Thanatin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thanatin (B1575696) is a potent, 21-amino acid antimicrobial peptide (AMP) originally isolated from the spined soldier bug, Podisus maculiventris. It exhibits a broad spectrum of activity against various pathogens, including multidrug-resistant bacteria.[1] The primary mechanism of action of this compound, particularly against Gram-negative bacteria, involves the disruption of the lipopolysaccharide (LPS) transport pathway by binding to the periplasmic protein LptA.[1][2][3][4][5][6][7] This unique target makes this compound and its derivatives promising candidates for the development of novel antimicrobial agents.

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives. The MIC is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that completely inhibits the visible growth of a microorganism in vitro.[8] Accurate and reproducible MIC data are crucial for the preclinical assessment of new antimicrobial candidates.

Data Presentation: MIC of this compound and Its Derivatives

The following tables summarize the reported MIC values of this compound and several of its derivatives against a panel of Gram-negative and Gram-positive bacteria. These values were determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against Gram-Negative Bacteria

MicroorganismStrainThis compound (µM)A-thanatin (µM)S-thanatin (µM)Other Derivatives (µM)
Escherichia coliATCC 259220.5 - 1-5-
Escherichia coliBL210.5-0.5-
Klebsiella pneumoniaeATCC 138831 - 5-5-
Pseudomonas aeruginosaATCC 278531->64-
Salmonella typhimurium-<3.2---
Enterobacter cloacae-<3.2---
Acinetobacter baumanniiATCC BAA-1798---PM15: 4-8, PM15A: 8, PM15Y: >16

Data compiled from multiple sources.[1][2][3][9][10]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against Gram-Positive Bacteria

MicroorganismStrainThis compound (µM)A-thanatin (µM)S-thanatin (µM)Other Derivatives (µM)
Staphylococcus aureusATCC 259231---
Staphylococcus aureusMRSA3.844 - 25.6102.4--
Staphylococcus epidermidisMRSE3.2<6.46.4-
Enterococcus faecalisATCC 292120.5-25.6PM15: >16, PM15A: >16, PM15Y: >16
Streptococcus pyogenesATCC 196150.5--PM15: 4-8, PM15A: 4-8, PM15Y: 4-8
Bacillus subtilisATCC 213325-3.2-

Data compiled from multiple sources.[1][3][9][10]

Signaling Pathways and Mechanisms of Action

This compound's primary mode of action against Gram-negative bacteria involves the inhibition of the Lpt-mediated LPS transport pathway, which is essential for the integrity of the outer membrane.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (Mid-log phase, ~5x10^5 CFU/mL) start->prep_inoculum prep_peptide Prepare Serial Dilutions of this compound Derivatives start->prep_peptide setup_plate Set up 96-well Polypropylene Plate prep_inoculum->setup_plate prep_peptide->setup_plate add_bacteria Add 100 µL Bacterial Suspension to each well setup_plate->add_bacteria add_peptide Add 100 µL Peptide Dilutions to corresponding wells add_bacteria->add_peptide controls Include Growth and Sterility Controls add_peptide->controls incubate Incubate at 37°C for 18-24h controls->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end MIC_Interpretation mic_value MIC Value Determined comparison Compare MIC to Breakpoints mic_value->comparison breakpoints Clinical Breakpoints (e.g., CLSI, EUCAST) breakpoints->comparison susceptible Susceptible (S) Infection may be treated with standard dosage comparison->susceptible MIC ≤ S breakpoint intermediate Intermediate (I) May be effective in specific situations (e.g., high dosage) comparison->intermediate S breakpoint < MIC ≤ R breakpoint resistant Resistant (R) Not inhibited by achievable systemic concentrations comparison->resistant MIC > R breakpoint

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Thanatin in Plasma for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of thanatin (B1575696) in plasma for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected plasma stability of native this compound?

While specific quantitative data for the half-life of native this compound in plasma can vary between studies and experimental conditions, it is generally considered to have satisfactory stability.[1] this compound is an inducible 21-residue insect peptide containing a disulfide bond between Cys11 and Cys18, which contributes to its structural integrity and resistance to degradation.[1][2] However, like most peptides, it is susceptible to enzymatic degradation by proteases present in plasma, which can limit its therapeutic efficacy in vivo.[3][4]

Q2: What are the primary mechanisms of this compound degradation in plasma?

The principal mechanism of peptide degradation in plasma is enzymatic proteolysis by peptidases.[5] For a peptide like this compound, this can involve both exopeptidases that cleave at the N- and C-termini and endopeptidases that cleave internal peptide bonds.[6] Although the disulfide bridge in this compound offers some protection, the peptide is not entirely immune to proteolytic attack.[6] Additionally, chemical degradation pathways, such as oxidation, can also contribute to its instability over time.[6]

Q3: What are the common strategies to improve the plasma stability of this compound?

Several strategies can be employed to enhance the plasma stability of this compound and other peptides. These can be broadly categorized into chemical modifications and formulation approaches.[6]

  • Chemical Modifications:

    • Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids can significantly increase resistance to proteolysis, as most proteases are stereospecific for L-amino acids.[7][8]

    • Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect the peptide from degradation by aminopeptidases and carboxypeptidases, respectively.[5][7]

    • Cyclization: While this compound is already cyclized by a disulfide bond, further head-to-tail cyclization can enhance stability.[7]

    • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide increases its size, which can shield it from proteases and reduce renal clearance.[3][8][9]

    • Lipidation: Attaching a lipid chain can promote binding to plasma proteins like albumin, extending the peptide's circulation half-life.[5][9]

  • Formulation Approaches:

    • Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from plasma enzymes and control its release.

    • Nanoparticle Conjugation: Conjugating this compound to nanoparticles can improve its pharmacokinetic profile and protect it from degradation.

Q4: Have any specific modifications of this compound been shown to improve stability?

Yes, several modifications have been investigated. For instance, C-terminal amidation of this compound (A-thanatin) has been shown to have relatively high stability in plasma.[10][11][12] Another study found that a shorter derivative, R-thanatin, also exhibited relatively high plasma stability.[2] Interestingly, one study suggested that the disulfide bond in this compound might be dispensable for its antimicrobial activity in vivo and in vitro, which could open up avenues for designing more stable linear analogs.[1][13][14]

Troubleshooting Guides

Issue 1: Low in vivo efficacy despite high in vitro activity.

This common issue often points to poor in vivo stability or rapid clearance.

Possible Cause Troubleshooting/Optimization Steps
Rapid Enzymatic Degradation 1. Assess Stability: Perform an in vitro plasma stability assay to determine the half-life of your this compound analog.[5] 2. Modify Peptide: Implement strategies to enhance protease resistance, such as D-amino acid substitution, terminal modifications (N-acetylation, C-amidation), or PEGylation.[5][7][9]
Fast Renal Clearance 1. Increase Size: Consider PEGylation, lipidation, or conjugation to a larger carrier molecule to increase the hydrodynamic radius and reduce the rate of kidney filtration.[9][15]
Poor Bioavailability 1. Formulation: Explore different formulation strategies like liposomal encapsulation or nanoparticle delivery systems to protect the peptide and improve its absorption and distribution.

Issue 2: High variability in plasma concentration between subjects.

This can be caused by differences in enzyme activity or experimental inconsistencies.

Possible Cause Troubleshooting/Optimization Steps
Inter-individual Variation in Plasma Protease Activity 1. Use Pooled Plasma: For in vitro stability assays, use pooled plasma from multiple donors to average out individual differences in enzyme levels. 2. Increase Sample Size: For in vivo studies, increasing the number of animals per group can help to account for biological variability.
Inconsistent Sample Handling 1. Standardize Procedures: Ensure consistent timing of blood collection, processing, and storage. 2. Use Protease Inhibitors: Add a cocktail of protease inhibitors to plasma samples immediately after collection to prevent ex vivo degradation.

Issue 3: Appearance of unexpected peaks in HPLC/LC-MS analysis of plasma samples.

This could indicate peptide degradation, aggregation, or adsorption.

Possible Cause Troubleshooting/Optimization Steps
Formation of Degradation Products 1. Identify Degradants: Use mass spectrometry (MS) to determine the mass of the new peaks and deduce the potential cleavage sites. This information can guide future peptide modifications.[6]
Peptide Aggregation 1. Modify Sequence: If aggregation is suspected, consider amino acid substitutions to improve solubility. 2. Adjust Formulation: Modify the formulation buffer by changing the pH or adding solubilizing agents.[6]
Adsorption to Surfaces 1. Use Low-Binding Materials: Employ low-binding microcentrifuge tubes and vials to minimize loss of the peptide due to adsorption.[6]

Data on this compound and Analog Stability

Peptide Modification Key Finding Reference
This compoundNative PeptideSatisfactory stability in plasma.[1]
A-thanatinC-terminal amidationRelatively high stability in plasma.[10][11][12]
R-thanatinShorter derivativeRelatively high stability in plasma.[2]
Linear-thanatin (L-thanatin)Disulfide bond removedSimilar in vivo and in vitro activity to cyclic this compound, suggesting the disulfide bond may be dispensable.[1][13][14]
MT-WGlycine to Tryptophan substitutionsImproved stability and inhibitory effects.[16]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol provides a general method to assess the stability of a peptide in plasma.[5][6]

Materials:

  • Test peptide (e.g., this compound or its analog) stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Human or animal plasma (commercially sourced or freshly prepared with an anticoagulant like heparin or EDTA).

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile).

  • HPLC or LC-MS system for analysis.

Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration (e.g., 10 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution (e.g., a 1:3 ratio of plasma sample to quenching solution).

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_quenching Reaction Quenching cluster_analysis Analysis prep_plasma Pre-warm plasma to 37°C spike_peptide Spike plasma with this compound prep_plasma->spike_peptide incubate Incubate at 37°C spike_peptide->incubate sampling Collect aliquots at various time points incubate->sampling quench Quench with TCA solution sampling->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge supernatant Collect supernatant centrifuge->supernatant analysis Analyze by HPLC/LC-MS supernatant->analysis calculate Calculate half-life analysis->calculate degradation_pathways This compound Intact this compound in Plasma Enzymatic Enzymatic Degradation This compound->Enzymatic Primary Pathway Chemical Chemical Degradation This compound->Chemical Secondary Pathway Proteases Peptidases (Exo- & Endo-) Enzymatic->Proteases Oxidation Oxidation Chemical->Oxidation Degraded Degraded Fragments Proteases->Degraded Cleavage of peptide bonds Oxidation->Degraded Modification of amino acids improvement_strategies cluster_chem Chemical Modifications cluster_form Formulation Strategies start Improve this compound Stability aa_sub D-Amino Acid Substitution start->aa_sub term_mod Terminal Modification (Acetylation/Amidation) start->term_mod peg PEGylation start->peg lipid Lipidation start->lipid lipo Liposomal Encapsulation start->lipo nano Nanoparticle Conjugation start->nano end Enhanced In Vivo Stability aa_sub->end Increases protease resistance term_mod->end Blocks exopeptidases peg->end Shields from enzymes, reduces renal clearance lipid->end Promotes albumin binding lipo->end Protects from degradation nano->end Improves pharmacokinetics

References

Technical Support Center: Chemical Synthesis of Thanatin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of thanatin (B1575696) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this potent antimicrobial peptide.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical synthesis of this compound peptides, offering potential causes and solutions in a question-and-answer format.

Low Peptide Yield After Solid-Phase Peptide Synthesis (SPPS)

Question: My final yield of the crude linear this compound peptide after cleavage from the resin is significantly lower than expected. What are the possible causes and how can I improve it?

Answer: Low peptide yield can stem from several factors throughout the SPPS process. Here are the primary areas to investigate:

  • Incomplete Coupling Reactions: The formation of peptide bonds between amino acids may be inefficient.

    • Solution:

      • Double Coupling: For difficult couplings, especially after the 9th residue, perform a second coupling step to ensure the reaction goes to completion.[1]

      • Optimize Coupling Reagents: Use highly efficient coupling reagents like HATU or PyAOP.[2][3] The choice of reagent can significantly impact coupling efficiency.

      • Increase Equivalents: For challenging amino acids, increasing the molar equivalents of the amino acid and coupling reagent can drive the reaction forward.[1]

      • Elevated Temperature: Performing the coupling reaction at a higher temperature (e.g., 65°C) can improve efficiency.[2][4]

  • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the resin, hindering reagent access.[4][5]

    • Solution:

      • Solvent Choice: Switch to a solvent like N-methyl-2-pyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture to disrupt aggregation.[4]

      • Chaotropic Salts: The addition of chaotropic salts can help to break up secondary structures.[4]

      • Specialized Resins: Utilize resins designed to minimize aggregation, such as PEG-modified polystyrene resins.[6]

  • Premature Cleavage or Instability of the Linker: The linkage of the first amino acid to the resin might be unstable under the synthesis conditions.

    • Solution:

      • Choice of Resin: Ensure the use of a suitable resin, such as 2-chlorotrityl chloride resin, which provides acid-labile cleavage while being stable during Fmoc deprotection.[1][7]

Presence of Deletion Sequences in the Final Product

Question: Mass spectrometry analysis of my purified peptide shows significant peaks corresponding to masses of the target peptide minus one or more amino acids. What causes this and how can it be prevented?

Answer: The presence of deletion sequences is a common issue in SPPS and is primarily caused by incomplete Fmoc deprotection or inefficient coupling.

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled.

    • Solution:

      • Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment to ensure complete Fmoc removal.

      • Fresh Reagents: Use a freshly prepared solution of 20% piperidine in DMF for deprotection.[1]

  • Inefficient Coupling: As mentioned previously, if the coupling reaction is not complete, a portion of the peptide chains will lack the intended amino acid.

    • Solution:

      • Capping Step: After each coupling step, introduce a capping step using a reagent like acetic anhydride (B1165640).[1] This will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and making the resulting capped, shorter peptides easier to separate during purification.

Difficulty in Disulfide Bond Formation

Question: I am struggling to form the intramolecular disulfide bond in this compound between Cys11 and Cys18. The reaction is slow and results in a mixture of products. How can I optimize this step?

Answer: The formation of the disulfide bridge is a critical and often challenging step in this compound synthesis.[8][9][10]

  • Slow Reaction Rate: The oxidation of the two thiol groups can be slow, leading to long reaction times.

    • Solution:

      • pH Control: The reaction is pH-dependent. Maintain the pH of the solution around 8-8.5 using a buffer like ammonium (B1175870) acetate (B1210297) to facilitate oxidation.[7]

      • Oxidizing Agents: While air oxidation is common, it can be slow (taking 2-6 days).[1] Consider using a milder oxidizing agent like N-chlorosuccinimide (NCS) to speed up the reaction.[2]

  • Formation of Oligomers and Misfolded Products: Intermolecular disulfide bond formation can lead to dimers and higher-order oligomers. Misfolded monomers with incorrect disulfide pairing can also occur with peptides containing multiple cysteines, though this is less of an issue for this compound with its single disulfide bond.[10][11]

    • Solution:

      • High Dilution: Perform the cyclization reaction at a high dilution (e.g., 1 mM peptide concentration) to favor intramolecular over intermolecular reactions.[2]

      • Monitoring the Reaction: Closely monitor the reaction progress using LC/MS and Ellman's test to determine the optimal reaction time and avoid over-oxidation or side reactions.[1]

  • Alternative Strategy: Linear this compound (L-Thanatin):

    • Consideration: Studies have shown that the linear version of this compound, where the cysteine residues are not cyclized, retains a similar secondary structure and antimicrobial activity to the native cyclic form (C-thanatin).[8][9] Synthesizing L-thanatin is simpler and more cost-effective as it bypasses the challenging disulfide bond formation step.[8][9]

Co-elution of Impurities During HPLC Purification

Question: During reverse-phase HPLC purification of my crude this compound, I am having trouble separating the main product from closely eluting impurities. What strategies can I employ to improve purification?

Answer: Achieving high purity is essential for biological assays.[5] Co-elution of impurities can be a significant hurdle.

  • Similar Hydrophobicity of Impurities: Deletion sequences or byproducts from side reactions can have very similar retention times to the target peptide.

    • Solution:

      • Optimize HPLC Gradient: Use a shallower gradient of the organic solvent (e.g., acetonitrile) during HPLC. A gradient of approximately 1% B/minute can improve separation.[2]

      • Alternative Chromatography: If reverse-phase HPLC is insufficient, consider other purification techniques such as ion-exchange chromatography, especially given that this compound is a cationic peptide.

      • Improve Synthesis Strategy: The most effective way to simplify purification is to minimize the generation of impurities during synthesis. Implementing capping steps and ensuring complete coupling and deprotection are crucial.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solid-phase synthesis strategy for this compound?

A1: The most widely used and successful method for this compound synthesis is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[1][12] This approach offers mild reaction conditions and generally leads to high yields with minimal side reactions.[12]

Q2: Which coupling reagents are most effective for this compound synthesis?

A2: Uronium or phosphonium-based coupling reagents are highly recommended for their efficiency.[3][13] Reagents such as HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have been successfully used in the synthesis of this compound and its analogs.[1][2][3]

Q3: Is the disulfide bond in this compound essential for its antimicrobial activity?

A3: No, studies have demonstrated that the intramolecular disulfide bond is not essential for the antimicrobial activity of this compound.[8][9] A linear version of this compound (L-thanatin) has shown comparable minimum inhibitory concentrations (MICs) against various bacterial strains and similar efficacy in in-vivo models.[8][9] This is a significant finding as it allows for a more straightforward and cost-effective synthesis.

Q4: What are common side reactions to be aware of during this compound synthesis?

A4: Besides incomplete coupling and deprotection, be mindful of:

  • Racemization: Although less common with reagents like HATU, it can still occur.

  • Oxidation of Methionine: The C-terminal methionine residue in native this compound is susceptible to oxidation, forming sulfoxide (B87167) byproducts.[14] Some synthetic analogs replace methionine with other residues like phenylalanine to avoid this issue.[15]

  • Aspartimide Formation: If aspartic acid is present in the sequence, it can form a cyclic imide, which can lead to side products. While native this compound does not contain aspartic acid, this is a consideration for analog design.

Q5: Can this compound be produced by methods other than chemical synthesis?

A5: Yes, this compound can also be produced using recombinant protein expression systems.[16] Platforms like Pichia pastoris, HEK293 cells, and E. coli have been utilized for this purpose.[16] Recombinant expression can be an efficient approach for producing larger quantities of the peptide.[16]

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature for the chemical synthesis of this compound peptides.

ParameterValue/RangeContextReference
Resin Loading 0.4–0.8 mmol/gFmoc-amino acid loaded onto 2-chlorotrityl chloride resin.[1]
Synthesis Scale 0.025 mmolStandard automated Fmoc SPPS scale.[1]
Amino Acid Excess 8 molar equivalentsFor standard coupling cycles.[1]
Coupling Reagent Excess 7.6 molar equivalentsHATU for standard coupling cycles.[1]
Fmoc Deprotection 20% piperidine in DMFStandard deprotection reagent.[1]
Disulfide Formation Time 2 to 6 daysAir oxidation in ammonium acetate buffer (pH 6).[1]
Peptide Concentration for Cyclization ~1 mMTo favor intramolecular disulfide bond formation.[2]
HPLC Gradient ~1% B/minFor purification of crude cyclic product (B = Acetonitrile).[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear this compound

This protocol is based on the Fmoc/tBu strategy.[1][17]

  • Resin Preparation:

    • Start with a 2-chlorotrityl chloride resin.

    • Load the first Fmoc-protected amino acid (e.g., Fmoc-Met-OH) onto the resin in the presence of N,N-diisopropylethylamine (DIEA) in dichloromethane (B109758) (DCM).

    • Cap any remaining reactive sites on the resin with methanol.

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation (Automated Synthesizer):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time to remove the Fmoc group.

    • Washing: Wash the resin extensively with DMF to remove residual piperidine.

    • Coupling: Add the next Fmoc-protected amino acid (8 eq), HATU (7.6 eq), and N-methylmorpholine (NMM) (24 eq) in NMP. Allow the reaction to proceed for 15-30 minutes. For difficult sequences, repeat the coupling step.

    • Capping: After coupling, treat the resin with a solution of acetic anhydride and NMM to cap any unreacted amino groups.

    • Washing: Wash the resin with DMF.

    • Repeat this cycle for each amino acid in the this compound sequence.

  • Cleavage and Global Deprotection:

    • After the final elongation cycle and Fmoc removal, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail, for example: trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/thioanisole/anisole/water (82.5/5/5/5/2.5 v/v/v/v/v) for 2.5 hours.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether.

    • Isolate the peptide by centrifugation and wash it multiple times with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Disulfide Bond Formation (Cyclization)

This protocol describes the formation of the intramolecular disulfide bond to produce cyclic this compound.

  • Dissolution:

    • Dissolve the crude linear peptide in a mixture of water and ammonium acetate buffer (1 M, pH 6) containing a small amount of DMSO (e.g., 4% v/v).[1] The peptide concentration should be kept low to minimize intermolecular reactions.

  • Oxidation:

    • Stir the solution gently, exposed to air, to allow for oxidation of the thiol groups.

    • Monitor the reaction progress using LC/MS to track the disappearance of the linear peptide and the appearance of the cyclic product. Use Ellman's test to check for the presence of free thiols.[1] The reaction can take several days to reach completion.[1]

  • Purification:

    • Once the reaction is complete, purify the crude cyclic product by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm its identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

Visualizations

Experimental Workflow for this compound Synthesis

Thanatin_Synthesis_Workflow Figure 1. General Workflow for Chemical Synthesis of this compound cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage and Deprotection cluster_Cyclization Cyclization and Purification Resin_Prep 1. Resin Preparation (Loading of first AA) Elongation_Cycle 2. Elongation Cycle (Deprotection, Coupling, Capping) Resin_Prep->Elongation_Cycle Repeat for each AA Cleavage 3. Cleavage from Resin & Global Deprotection Elongation_Cycle->Cleavage Precipitation 4. Precipitation (in cold ether) Cleavage->Precipitation Crude_Linear Crude Linear Peptide Precipitation->Crude_Linear Oxidation 5. Disulfide Bond Formation (Oxidation) Crude_Linear->Oxidation HPLC 6. RP-HPLC Purification Oxidation->HPLC Final_Product Pure Cyclic this compound HPLC->Final_Product Low_Yield_Troubleshooting Figure 2. Troubleshooting Decision Tree for Low SPPS Yield Start Low Crude Peptide Yield Check_Coupling Check for Incomplete Coupling (e.g., using Kaiser test) Start->Check_Coupling Check_Aggregation Suspect Peptide Aggregation? Check_Coupling->Check_Aggregation Coupling_No Solution_Coupling Solution: - Double couple difficult residues - Use high-efficiency reagents (HATU) - Increase reagent equivalents - Add capping step Check_Coupling->Solution_Coupling Coupling_Yes Check_Deprotection Check for Incomplete Deprotection? Check_Aggregation->Check_Deprotection Aggregation_No Solution_Aggregation Solution: - Switch to NMP or add DMSO - Use PEG-modified resin - Synthesize at higher temperature Check_Aggregation->Solution_Aggregation Aggregation_Yes Other_Issues Investigate other issues: - Resin stability - Reagent quality Check_Deprotection->Other_Issues Deprotection_No Solution_Deprotection Solution: - Use fresh 20% piperidine/DMF - Increase deprotection time Check_Deprotection->Solution_Deprotection Deprotection_Yes Coupling_Yes Yes Coupling_No No Aggregation_Yes Yes Aggregation_No No Deprotection_Yes Yes Deprotection_No No Thanatin_Mechanism Figure 3. This compound's Mechanism of Action on the Lpt Complex cluster_bacteria Gram-Negative Bacterium IM Inner Membrane OM Outer Membrane Periplasm Periplasm Lpt_IM_Complex LptB2FGC (Inner Membrane Complex) Lpt_Bridge LptA Bridge Lpt_IM_Complex->Lpt_Bridge LPS Transport Lpt_OM_Complex LptDE (Outer Membrane Complex) Lpt_Bridge->Lpt_OM_Complex Disrupted_Bridge Disrupted LptA Bridge Lpt_OM_Complex->OM LPS Insertion LPS LPS This compound This compound This compound->Lpt_Bridge Binds to LptA

References

Technical Support Center: Overcoming Low Yield in Recombinant Thanatin Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low-yield expression of recombinant thanatin (B1575696).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your recombinant this compound expression experiments in a question-and-answer format.

Q1: My recombinant this compound expression is very low or undetectable. What are the initial troubleshooting steps?

Low or undetectable expression is a common issue. A systematic approach to troubleshooting can help identify the bottleneck. Start by verifying the integrity of your expression construct and then optimize expression conditions.

Initial Steps:

  • Sequence Verification: Ensure your this compound gene sequence is correct and in-frame with any fusion tags.

  • Codon Optimization: this compound is a peptide from an insect, and its codon usage may not be optimal for your expression host (e.g., E. coli or yeast). Codon optimization of the this compound gene to match the codon bias of the expression host can significantly improve translation efficiency and protein yield.[1][2][3][4][5]

  • Promoter and Vector Choice: A strong, inducible promoter is crucial for high-level expression.[4] For E. coli, T7-based promoters in vectors like pET series are commonly used.[6][7] For Pichia pastoris, the GAP promoter can be used for constitutive expression.[8][9]

  • Host Strain Compatibility: Use an appropriate host strain. For E. coli, strains like BL21(DE3) are often suitable as they contain the T7 RNA polymerase necessary for transcription from T7 promoters and are deficient in proteases that could degrade your recombinant protein.[4][10]

Q2: I've optimized the gene and vector, but the yield is still low. How can I optimize the culture and induction conditions?

Fine-tuning the culture and induction parameters is a critical step to enhance protein expression.

Optimization Strategies:

  • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG for lac-based promoters) to find the optimal level that maximizes protein expression without causing excessive metabolic burden on the host cells.[4]

  • Induction Temperature and Time: Lowering the induction temperature (e.g., 16-25°C) and extending the induction time can often improve protein folding and solubility, leading to higher yields of active protein.[11][12][13]

  • Media Composition: The composition of the growth medium can impact cell density and protein expression. Trying different media, such as Terrific Broth (TB) instead of Luria-Bertani (LB), might increase yields.[13]

  • Oxygenation: Ensure adequate aeration and agitation of the culture to maintain sufficient oxygen supply, which is crucial for cell growth and protein synthesis.

Q3: My recombinant this compound is expressed, but it's insoluble and forms inclusion bodies. What can I do to improve solubility?

Insolubility and the formation of inclusion bodies are frequent challenges, especially when expressing eukaryotic proteins in E. coli.[11]

Strategies to Enhance Solubility:

  • Lower Expression Temperature: As mentioned, reducing the temperature during induction slows down protein synthesis, which can promote proper folding and reduce aggregation.[10][11][12]

  • Solubility-Enhancing Fusion Tags: Fusing this compound to a highly soluble protein partner can improve its solubility. Common tags include Maltose Binding Protein (MBP), Glutathione S-transferase (GST), and Thioredoxin (Trx).[6][14] These tags often need to be cleaved off after purification.

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein, thereby increasing the soluble fraction.[4]

  • Use of Different Expression Systems: If solubility remains an issue in E. coli, consider switching to a eukaryotic expression system like Pichia pastoris or mammalian cells (HEK293), which possess the machinery for more complex protein folding and post-translational modifications.[8][9][15]

  • Inclusion Body Solubilization and Refolding: If the above methods fail, you can purify the inclusion bodies and then use denaturants (e.g., urea (B33335) or guanidine (B92328) hydrochloride) to solubilize the protein, followed by a refolding process to obtain the active form.[11][16]

Experimental Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for troubleshooting low-yield issues in recombinant this compound expression.

TroubleshootingWorkflow cluster_verification Initial Checks cluster_optimization Expression Optimization cluster_solubility Solubility Enhancement start Low/No this compound Expression verify_construct Verify Plasmid Construct (Sequencing, Restriction Digest) start->verify_construct check_strain Check Host Strain Integrity verify_construct->check_strain Construct OK codon_opt Codon Optimize this compound Gene check_strain->codon_opt Strain OK culture_opt Optimize Culture Conditions (Media, Temperature, Inducer) codon_opt->culture_opt Sequence Optimized solubility_opt Address Solubility Issues culture_opt->solubility_opt Yield Still Low end_success Sufficient Yield of Soluble this compound culture_opt->end_success Yield Improved & Soluble fusion_tags Use Solubility Fusion Tags (MBP, GST, Trx) solubility_opt->fusion_tags Insoluble Protein solubility_opt->end_success Solubility Improved chaperones Co-express Chaperones fusion_tags->chaperones Still Insoluble fusion_tags->end_success Solubility Improved change_system Switch Expression System (e.g., Pichia pastoris) chaperones->change_system Still Insoluble chaperones->end_success Solubility Improved change_system->end_success Successful Expression end_insoluble Proceed with Inclusion Body Refolding change_system->end_insoluble Expression still results in inclusion bodies Thanatin_MoA This compound Recombinant this compound OuterMembrane Gram-Negative Bacterial Outer Membrane This compound->OuterMembrane Interacts with LPS_Transport LPS Transport Machinery (Lpt Proteins) This compound->LPS_Transport Targets OuterMembrane->LPS_Transport Contains Disruption Disruption of Lpt Protein Interactions LPS_Transport->Disruption Leads to CellDeath Bacterial Cell Death Disruption->CellDeath Results in

References

Thanatin Biophysical Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing thanatin (B1575696) solubility in biophysical assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges encountered during experimental work with this potent antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, sterile, purified water is the recommended solvent. This compound is a cationic peptide and is reported to be soluble in water at concentrations of 100 mg/mL or higher.[1] For biophysical assays, it is crucial to start with a well-dissolved, high-concentration stock to allow for accurate dilution into various assay buffers.

Q2: I observe precipitation when I dilute my aqueous this compound stock into my assay buffer. What is causing this?

A2: Precipitation upon dilution often occurs due to changes in the solution's properties, such as pH or ionic strength, that decrease the peptide's solubility. This compound's solubility and activity can be sensitive to high salt concentrations.[2] High ionic strength in your assay buffer can shield the electrostatic repulsions between the cationic peptide molecules, leading to aggregation and precipitation. Additionally, a significant pH shift from the stock solution to the final assay buffer can alter the net charge of the peptide, affecting its solubility.

Q3: How does pH affect the solubility and activity of this compound?

A3: As a cationic peptide, this compound's net positive charge is crucial for its interaction with negatively charged bacterial membranes. The pH of the buffer can influence this charge. While specific optimal pH ranges for this compound's solubility are not extensively documented, its antimicrobial activity is generally higher in neutral or slightly basic conditions compared to acidic conditions.[2] It is advisable to maintain the pH of your assay buffer in a range that ensures the peptide remains charged and active, typically between pH 6.0 and 8.0.

Q4: Can I use organic solvents to dissolve this compound if I face solubility issues in aqueous solutions?

A4: Yes, if you encounter persistent solubility problems in aqueous buffers, you can use a small amount of an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[3][4][5][6] You can then dilute this stock into your aqueous assay buffer. However, it is critical to ensure the final concentration of the organic solvent in your assay is low (typically <1% v/v) as it can interfere with biological assays and the structural integrity of your target molecules.[5]

Q5: My this compound activity is lower than expected. Could this be related to solubility?

A5: Yes, suboptimal solubility can lead to aggregation, which reduces the effective concentration of monomeric, active this compound in your assay. Furthermore, cationic peptides like this compound can adsorb to the surfaces of standard polystyrene microplates, lowering the available peptide concentration.[7][8] Using polypropylene (B1209903) plates is recommended to minimize this issue.[7] Inconsistent results can also stem from variability in buffer composition, particularly salt concentration.[7]

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon dissolving lyophilized this compound in water.
Possible Cause Troubleshooting Step Detailed Protocol
Incomplete Dissolution Aid dissolution with sonication.1. Add the calculated volume of sterile water to the lyophilized this compound. 2. Gently vortex the vial. 3. Place the vial in a bath sonicator and sonicate for 10-15 seconds. 4. Visually inspect for any remaining particulate matter. 5. Repeat sonication if necessary, allowing the vial to cool on ice between sonications to prevent heating.[3]
Incorrect pH Adjust the pH of the solvent.Since this compound is a basic peptide, dissolving it in a slightly acidic solution can improve solubility. Prepare a dilute (e.g., 0.1%) acetic acid solution in sterile water and use this to reconstitute the peptide.[3]
Issue 2: this compound precipitates when diluted from a concentrated stock into the final assay buffer.
Possible Cause Troubleshooting Step Detailed Protocol
High Ionic Strength of Assay Buffer Reduce the salt concentration of the assay buffer.1. Prepare a series of assay buffers with varying concentrations of salt (e.g., NaCl, KCl). 2. Dilute the this compound stock into each buffer and observe for precipitation. 3. Determine the highest salt concentration that maintains this compound solubility. Note that high salt concentrations can also inhibit this compound's antimicrobial activity.[2]
Buffer Composition Incompatibility Test different buffer systems.Prepare alternative low-ionic-strength buffers (e.g., 10 mM HEPES, 10 mM Tris) at the desired pH and test for this compound solubility upon dilution.
Rapid Dilution Shock Add the stock solution to the buffer slowly while vortexing.1. While gently vortexing the assay buffer, add the concentrated this compound stock dropwise. 2. This gradual addition can prevent localized high concentrations that may lead to aggregation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated, soluble stock solution of this compound.

Materials:

  • Lyophilized this compound

  • Sterile, deionized water

  • (Optional) Dimethyl sulfoxide (DMSO)

  • Sterile polypropylene microcentrifuge tubes

Procedure:

  • Pre-treatment: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[3]

  • Aqueous Stock Preparation:

    • Add the required volume of sterile water to the vial to achieve the desired high concentration (e.g., 10 mg/mL).

    • Gently vortex the vial to mix.

    • If solubility is an issue, sonicate the vial in a water bath for short intervals (10-15 seconds), keeping the sample cool.[3]

  • Organic Stock Preparation (if necessary):

    • If the peptide is insoluble in water, dissolve it in a minimal amount of DMSO first.[4][5][6]

    • Slowly add sterile water to this solution with gentle mixing to the desired final concentration.[4]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[1][7]

Protocol 2: Optimizing Buffer Conditions for this compound Solubility

Objective: To determine the optimal buffer pH and ionic strength for maintaining this compound solubility in a biophysical assay.

Materials:

  • This compound stock solution

  • Buffers with varying pH (e.g., 10 mM Sodium Phosphate pH 6.0, 7.0, 8.0)

  • Buffers with varying ionic strength (e.g., 10 mM HEPES with 25 mM, 50 mM, 100 mM, 150 mM NaCl)

  • 96-well polypropylene plate

  • Plate reader capable of measuring absorbance at 600 nm (for turbidity)

Procedure:

  • pH Optimization:

    • In a 96-well polypropylene plate, add your different pH buffers to separate wells.

    • Add a fixed amount of this compound stock solution to each well to achieve the final desired assay concentration.

    • Incubate for 15-30 minutes at the assay temperature.

    • Visually inspect for any precipitation.

    • Measure the absorbance at 600 nm. An increase in absorbance indicates scattering due to aggregation/precipitation.

  • Ionic Strength Optimization:

    • Using the optimal pH determined above, repeat the process with buffers containing varying salt concentrations.

    • Determine the maximum salt concentration at which this compound remains soluble.

Data Summary

Table 1: Influence of Experimental Conditions on this compound Assays

ParameterEffect on this compoundRecommendationReference
pH Activity is generally higher in neutral to slightly basic conditions.Test a pH range of 6.0-8.0 for your specific assay.[2]
Ionic Strength (Salt) High salt concentrations can decrease activity and solubility.Start with low ionic strength buffers (e.g., 10 mM) and titrate in salt to determine the tolerance for your assay.[2]
Plasticware Cationic peptides can adsorb to polystyrene surfaces.Use polypropylene plates and tubes for all experiments involving this compound.[7][8]
Solvent Highly soluble in water; DMSO can be used for difficult cases.Use sterile water as the primary solvent. If using DMSO, keep the final concentration below 1%.[1][4][5][6]

Visualizations

G cluster_0 Troubleshooting this compound Solubility start Start: Lyophilized this compound dissolve Dissolve in sterile water start->dissolve check1 Precipitate? dissolve->check1 acidic_ph Use dilute acetic acid dissolve->acidic_ph sonicate Sonicate briefly check1->sonicate Yes dilute Dilute into Assay Buffer check1->dilute No sonicate->dissolve acidic_ph->dissolve stock_ok Stable Stock Solution check2 Precipitate? dilute->check2 lower_salt Lower buffer ionic strength check2->lower_salt Yes assay_ready Assay Ready check2->assay_ready No lower_salt->dilute change_buffer Change buffer system lower_salt->change_buffer slow_dilution Add stock slowly while vortexing lower_salt->slow_dilution precipitate_issue Persistent Precipitation lower_salt->precipitate_issue If still precipitates change_buffer->dilute slow_dilution->dilute use_dmso Prepare stock in minimal DMSO precipitate_issue->use_dmso use_dmso->dilute

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_0 This compound's Mechanism of Action This compound This compound (Cationic) electrostatic Electrostatic Attraction This compound->electrostatic outer_membrane Gram-Negative Outer Membrane (Anionic LPS) outer_membrane->electrostatic lps_displacement Displaces Divalent Cations from LPS electrostatic->lps_displacement membrane_disruption Outer Membrane Disruption & Permeabilization lps_displacement->membrane_disruption lpt_inhibition Inhibition of LPS Transport (LptA binding) lps_displacement->lpt_inhibition cell_death Bacterial Cell Death membrane_disruption->cell_death lpt_inhibition->cell_death

Caption: Simplified signaling pathway of this compound's antimicrobial action.

References

Technical Support Center: The Role of Disulfide Bonds in Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the necessity of disulfide bonds for the antimicrobial activity of peptides. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental hurdles, detailed experimental protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: Is the disulfide bond always essential for the antimicrobial activity of a peptide?

Not necessarily. The importance of disulfide bonds for antimicrobial activity is peptide-dependent. For some antimicrobial peptides (AMPs), the disulfide bond is crucial for maintaining the structural conformation required for activity. However, numerous studies have demonstrated that for other AMPs, the disulfide bond is dispensable, and its removal does not significantly impact or may even enhance activity against certain microbes.

For instance, studies on thanatin (B1575696), a potent antimicrobial peptide, have shown that its linear version (L-thanatin), lacking the disulfide bridge, exhibits antimicrobial activity comparable to its cyclic form (C-thanatin) both in vitro and in vivo.[1][2] Similarly, the bactericidal activity of human β-defensin 3 (hBD3) remains unaffected even after the removal of all its disulfide bridges.[3][4] Conversely, for other peptides like certain this compound analogs (e.g., VF16QK), the marine peptide AOD, and the insect defensin (B1577277) coprisin, the disulfide bonds are critical for their antibacterial effects.[5][6][7]

Q2: What are the potential advantages of developing antimicrobial peptides without disulfide bonds?

The primary advantage is the simplification and reduced cost of peptide synthesis.[1] The formation of correct disulfide bridges during chemical synthesis can be a complex, multi-step process that often leads to lower yields and higher production costs.[1] Linear peptides are generally easier and more economical to manufacture on a large scale.

Q3: How does the removal of a disulfide bond affect the peptide's structure?

Disulfide bonds typically confer structural rigidity to a peptide.[8] For peptides with a β-hairpin conformation, like gomesin (B1576526) and protegrin-1, disulfide bridges help stabilize this structure.[9] However, studies have shown that even in the absence of these bonds, the peptide may retain its overall fold through other interactions, such as hydrogen bonds.[9] In the case of this compound, circular dichroism spectroscopy has indicated that the secondary structure of the linear form is remarkably similar to the cyclic form.[1][2]

Q4: Can removing a disulfide bond affect other biological activities of the peptide?

Yes. While the antimicrobial activity might be retained, other functions can be compromised. For example, in human β-defensin 3, the disulfide bonds are essential for its chemotactic activity, which is its ability to attract immune cells.[3][4] When the disulfide bonds are removed, hBD3 loses its ability to act as a chemoattractant, even though it can still kill bacteria.[3][4]

Q5: What are common methods to produce a linear version of a cyclic peptide for comparison?

There are two main approaches:

  • Chemical Reduction: The disulfide bond of the synthesized cyclic peptide can be chemically reduced to yield the linear form. Common reducing agents include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[10][11]

  • Direct Synthesis of the Linear Analog: The peptide can be synthesized directly in its linear form by replacing the cysteine residues with other amino acids that cannot form disulfide bonds, such as serine or α-aminobutyric acid.[3][5]

Troubleshooting Guides

Problem: My linear peptide variant shows significantly lower or no antimicrobial activity compared to the cyclic version.

  • Possible Cause 1: Structural Instability. The disulfide bond may be critical for maintaining the active conformation of your specific peptide. Without it, the peptide might adopt a random coil structure that is inactive.

    • Troubleshooting Step: Perform structural analysis using techniques like Circular Dichroism (CD) spectroscopy to compare the secondary structures of the cyclic and linear peptides in different environments (e.g., aqueous buffer, membrane-mimicking environments like SDS micelles or TFE).[1][6] This will help determine if the loss of activity is correlated with a loss of a specific secondary structure.

  • Possible Cause 2: Reduced Membrane Interaction. The specific three-dimensional shape enforced by the disulfide bond might be necessary for efficient interaction with and disruption of the bacterial membrane.

    • Troubleshooting Step: Conduct membrane permeabilization assays. These experiments can reveal if the linear peptide is still capable of disrupting the bacterial membrane.[1] Assays using fluorescent dyes like propidium (B1200493) iodide (for inner membrane) or N-phenyl-1-naphthylamine (for outer membrane) can be employed.[1]

  • Possible Cause 3: Susceptibility to Proteolysis. The more flexible linear peptide might be more susceptible to degradation by proteases present in the growth medium.

    • Troubleshooting Step: Assess the stability of the linear peptide in the presence of proteases and compare it to the cyclic version. This can be done by incubating the peptides with proteases and analyzing the degradation over time using techniques like HPLC or mass spectrometry.

Problem: I am having difficulty with the chemical reduction of the disulfide bond.

  • Possible Cause 1: Inefficient Reducing Agent. The chosen reducing agent or the reaction conditions may not be optimal for your peptide.

    • Troubleshooting Step: Tris(2-carboxyethyl)phosphine (TCEP) is often a good choice as it is a potent, odorless, and thiol-free reducing agent.[12] Consider using an immobilized TCEP gel for easier removal of the reducing agent after the reaction.[10] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the cysteine residues.[10]

  • Possible Cause 2: Re-oxidation of the Disulfide Bond. The reduced peptide can re-form the disulfide bond upon exposure to air.

    • Troubleshooting Step: Use the reduced peptide immediately after preparation for your activity assays.[10] If storage is necessary, it should be done under anaerobic conditions.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing the activity of antimicrobial peptides with and without their disulfide bonds.

Table 1: Comparative MIC Values (μg/mL) of Cyclic (C-thanatin) and Linear (L-thanatin) this compound

Bacterial StrainC-thanatin (with Disulfide Bond)L-thanatin (without Disulfide Bond)Reference
E. coli ATCC 2592222[1]
E. coli (ESBL-producing)44[1]
K. pneumoniae ATCC 70060322[1]
P. aeruginosa ATCC 2785388[1]
S. aureus ATCC 29213128128[1]

Table 2: Comparative MIC Values (μM) of a this compound Analog (VF16QK) and its Serine-Substituted Variant

Bacterial StrainVF16QK (with Disulfide Bond)VF16QKser (without Disulfide Bond)Reference
E. coli1> 16[5]
K. pneumoniae2> 16[5]
S. enterica4> 16[5]
S. pyogenes4> 16[5]
E. faecalis2> 16[5]

Table 3: Comparative LD50 Values (μg/ml) of hBD3 and its Acyclic Analog

PeptideE. coli ATCC 25922Reference
hBD3 (with Disulfide Bonds)0.02 - 0.08[4]
[Abu]-hBD3 (without Disulfide Bonds)0.04[4]

Experimental Protocols

Protocol 1: Synthesis of Linear Peptide Analogues

Linear analogues of disulfide-bonded peptides can be synthesized by replacing the cysteine residues with an amino acid that cannot form disulfide bonds, such as serine or α-aminobutyric acid. The synthesis is typically performed using standard solid-phase peptide synthesis (SPPS) protocols.

Methodology:

  • Peptide Synthesis: Peptides are synthesized on a resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Amino Acid Coupling: In each cycle, the desired amino acid (including the cysteine-replacement amino acid) is coupled to the growing peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity is confirmed by mass spectrometry (e.g., ESI-MS).

Protocol 2: Reduction of Disulfide Bonds

This protocol describes the reduction of an existing disulfide bond in a peptide using an immobilized TCEP reducing gel.[10]

Materials:

  • Peptide with disulfide bond

  • Immobilized TCEP Disulfide Reducing Gel (50% slurry)

  • Degassed, deionized water

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the peptide in degassed, deionized water to a concentration of 0.1 to 10 mg/mL.

  • Flush the reaction vessel with an inert gas.

  • Add an equal volume of the 50% slurry of immobilized TCEP gel to the peptide solution.

  • Gently shake the mixture under the inert atmosphere for approximately 30 minutes.

  • Filter the mixture to remove the TCEP gel.

  • Wash the gel with degassed, deionized water and combine the washes with the filtrate.

  • The filtrate now contains the reduced, linear peptide. It is recommended to use this solution immediately for subsequent experiments to prevent re-oxidation.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard method to quantify the antimicrobial activity of a peptide.

Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.

  • Peptide Dilution Series: Prepare a series of twofold dilutions of the peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (broth medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Visualizations

Experimental_Workflow cluster_modification Disulfide Bond Modification cyclic Synthesize Cyclic Peptide (with Cys residues) reduce Chemical Reduction (e.g., TCEP) cyclic->reduce linear_syn Synthesize Linear Analog (e.g., Cys to Ser) mic_assay Antimicrobial Assay (MIC Determination) linear_syn->mic_assay structure_analysis Structural Analysis (Circular Dichroism) linear_syn->structure_analysis toxicity_assay Toxicity Assay (e.g., Hemolysis) linear_syn->toxicity_assay reduce->mic_assay reduce->structure_analysis reduce->toxicity_assay

Caption: Experimental workflow for comparing cyclic and linear antimicrobial peptides.

Signaling_Pathway cluster_peptide Antimicrobial Peptide cluster_membrane Bacterial Cell Envelope cluster_outcome Result AMP Cationic AMP membrane Negatively Charged Bacterial Membrane AMP->membrane Electrostatic Interaction permeabilization Membrane Permeabilization membrane->permeabilization depolarization Membrane Depolarization membrane->depolarization death Bacterial Cell Death permeabilization->death depolarization->death

Caption: General mechanism of action for many antimicrobial peptides.

References

Technical Support Center: Enhancing the Antimicrobial Potency of Thanatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the antimicrobial potency of thanatin (B1575696) through redesign.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question: My redesigned this compound analog exhibits lower than expected antimicrobial activity against Gram-negative bacteria. What are the potential causes and solutions?

Answer:

Several factors could contribute to the reduced activity of your this compound analog. Consider the following troubleshooting steps:

  • Peptide Integrity and Purity:

    • Problem: The synthesized peptide may be of low purity or may have degraded.

    • Solution: Verify the purity of your peptide using techniques like High-Performance Liquid Chromatography (HPLC) and confirm its mass by Mass Spectrometry (MS). Ensure proper storage of the peptide, typically at -20°C or -80°C, to prevent degradation.

  • Disulfide Bond Formation:

    • Problem: If you are working with a cyclic analog, incomplete or incorrect disulfide bond formation between Cys11 and Cys18 can drastically reduce activity.

    • Solution: Confirm the cyclization of your peptide using MS by comparing the mass of the linear and cyclized forms. Optimize the cyclization reaction conditions (e.g., pH, peptide concentration, oxidizing agent). However, it's worth noting that studies have shown that a linear version of this compound (L-thanatin) can retain potent antimicrobial activity, and its synthesis is more cost-effective.[1]

  • Amino Acid Substitutions:

    • Problem: Certain amino acid substitutions can negatively impact the peptide's structure and function.

    • Solution:

      • C-Terminus: The C-terminal residues of this compound are crucial for its antimicrobial activity.[2] Avoid extensive modifications in this region.

      • Cationicity: this compound is a cationic peptide. Replacing cationic residues (like Lysine (B10760008) and Arginine) with neutral or anionic residues can weaken its interaction with the negatively charged bacterial membrane. In fact, substituting lysine with arginine has been shown to enhance antimicrobial activity.[3]

      • Amphipathicity: The amphipathic nature of the β-hairpin structure is important. Ensure your modifications do not disrupt the spatial separation of hydrophobic and hydrophilic residues.

  • Target Interaction (Lpt Pathway):

    • Problem: this compound's primary mechanism of action against Gram-negative bacteria is the inhibition of the Lipopolysaccharide (LPS) transport (Lpt) pathway by binding to proteins like LptA.[4][5][6] Your analog might have a reduced affinity for these target proteins.

    • Solution: If possible, perform binding assays (e.g., Bio-Layer Interferometry) to assess the interaction of your analog with LptA.[7][8]

  • Experimental Conditions:

    • Problem: The conditions of your antimicrobial susceptibility testing can significantly affect the results.

    • Solution:

      • Media: Standard media like Mueller-Hinton Broth (MHB) can sometimes interfere with the activity of cationic antimicrobial peptides. Consider using cation-adjusted MHB.[9]

      • Peptide Adsorption: Peptides can adsorb to plastic surfaces. Use low-binding polypropylene (B1209903) plates for your assays to ensure the effective concentration of the peptide is not reduced.[9]

Question: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assay results. How can I improve the reproducibility of my experiments?

Answer:

High variability in MIC assays is a common issue. To improve reproducibility, consider the following:

  • Standardize Inoculum Preparation: Ensure a consistent bacterial inoculum density in all experiments, typically around 5 x 10^5 CFU/mL.[9] Prepare the inoculum from a fresh overnight culture and standardize it spectrophotometrically.

  • Use Low-Binding Materials: As mentioned previously, cationic peptides like this compound can bind to standard polystyrene microtiter plates. Use polypropylene plates to minimize this issue.[9]

  • Peptide Stock Solution: Prepare fresh stock solutions of your peptide for each experiment or store aliquots at -80°C to avoid repeated freeze-thaw cycles.[9] Use a suitable solvent like sterile deionized water or 0.01% acetic acid.[9]

  • Consistent Incubation Conditions: Maintain consistent incubation times and temperatures.

  • Visual vs. Spectrophotometric Reading: While visual inspection of turbidity is common, using a microplate reader to measure optical density at 600 nm (OD600) can provide more objective and quantitative results.[9]

  • Include Proper Controls: Always include a positive control (a known antibiotic), a negative control (no peptide), and a sterility control (no bacteria) in your assay.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound against Gram-negative bacteria?

This compound has a dual mechanism of action. It can disrupt the bacterial outer membrane by forming pores, and more importantly, it inhibits the biogenesis of the outer membrane by binding to components of the Lipopolysaccharide (LPS) transport (Lpt) machinery, such as LptA, thereby blocking the transport of LPS to the outer membrane.[4][5][10][11]

Is the disulfide bond in this compound essential for its antimicrobial activity?

No, the disulfide bond is not essential. Studies have shown that linear this compound, which lacks the disulfide bridge, retains potent antimicrobial activity comparable to its cyclic counterpart.[1] This is a significant finding as linear peptides are generally less expensive to synthesize.[1] Some redesign strategies have also explored stapled variants to maintain the peptide's conformation without a disulfide bond.[7][8]

Which regions of the this compound peptide are most important for its activity?

The C-terminal residues of this compound have been shown to be more critical for its antimicrobial activity than the N-terminal residues.[2] The β-hairpin structure, stabilized by the disulfide bond (or other means in redesigned analogs), is also recognized as a key structural motif for its biological activity.[12]

What are some promising strategies for redesigning this compound to enhance its potency?

  • Amino Acid Substitution: Replacing lysine residues with arginine has been shown to improve antimicrobial activity.[3]

  • Exploring Natural Orthologs: this compound orthologs from other insect species, such as Chinavia ubica and Murgantia histrionica, have been found to exhibit more potent antibiotic activity than the original this compound from Podisus maculiventris.[7][8] These can serve as new scaffolds for redesign.

  • Linearization and Stapling: Creating linear versions or stapled peptides can reduce synthesis costs while maintaining or even improving activity and stability.[1][7][8]

Is this compound active against Gram-positive bacteria and fungi?

Yes, this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[2][11] However, its potency is generally higher against Gram-negative bacteria.[5] Interestingly, native this compound shows no activity against Staphylococcus aureus.[13]

Data Presentation

Table 1: Antimicrobial Activity (MIC in µM) of this compound and Its Analogs against Various Microorganisms.

Peptide/AnalogE. coliS. typhimuriumK. pneumoniaeP. aeruginosaA. viridansM. luteusB. megateriumFungiReference
This compound (Native) 0.3–1.2<1.2<1.2Weaker Activity0.6–1.21.2–2.52.5–5<5[2]
L-Thanatin (Linear) Similar to cyclicNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[1]
I14M (14-residue) 20–40Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported20–40[2]
Y12M (12-residue) >40Not ReportedNot ReportedNot Reported20–4020–4020–40>40[2]
Ana-thanatin 1–21–21–2Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[14]
C. ubica this compound More potent than nativeNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[8]
M. histrionica this compound More potent than nativeNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[7][8]

Note: MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methodologies for antimicrobial peptide susceptibility testing.[9]

Materials:

  • Polypropylene 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound analog stock solution (in sterile water or 0.01% acetic acid)

  • Spectrophotometer and microplate reader

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, inoculate a single colony into MHB and incubate overnight at 37°C. b. Dilute the overnight culture in fresh MHB to an OD600 that corresponds to approximately 1 x 10^8 CFU/mL. c. Further dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilutions: a. Prepare a series of two-fold dilutions of the this compound analog in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: a. Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions, bringing the total volume to 100 µL. b. Include a positive control (bacteria with a known antibiotic), a negative/growth control (bacteria with no peptide), and a sterility control (MHB only).

  • Incubation: a. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. b. Growth inhibition can be assessed visually or by measuring the OD600 using a microplate reader.

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of a peptide to disrupt the outer membrane of Gram-negative bacteria.

Materials:

  • E. coli cells

  • HEPES buffer

  • N-Phenyl-1-naphthylamine (NPN) stock solution

  • This compound analog

  • Fluorometer

Procedure:

  • Cell Preparation: a. Grow E. coli to mid-log phase. b. Harvest the cells by centrifugation, wash them, and resuspend them in HEPES buffer to a specific OD600.

  • Assay: a. In a cuvette, mix the bacterial suspension with NPN. NPN fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane. b. Measure the baseline fluorescence. c. Add the this compound analog at the desired concentration and monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN has entered the damaged outer membrane.

Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)

This is a general workflow for synthesizing this compound analogs.

Procedure:

  • Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminally amidated peptide).

  • Amino Acid Coupling: a. Deprotect the terminal amino group on the resin-bound peptide chain. b. Activate the next Fmoc-protected amino acid. c. Couple the activated amino acid to the peptide chain. d. Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Verification: Confirm the mass of the purified peptide using MS.

  • (Optional) Cyclization: For disulfide-bonded analogs, dissolve the purified linear peptide in a suitable buffer and allow it to oxidize to form the disulfide bridge. Monitor the reaction by HPLC and MS.

Visualizations

Experimental_Workflow_for_Thanatin_Redesign cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis & Optimization Analog_Design Analog Design (e.g., Amino Acid Substitution, Linearization, Stapling) Peptide_Synthesis Solid-Phase Peptide Synthesis Analog_Design->Peptide_Synthesis Purification_Verification HPLC Purification & Mass Spec Verification Peptide_Synthesis->Purification_Verification MIC_Assay Antimicrobial Susceptibility (MIC Assay) Purification_Verification->MIC_Assay Permeabilization_Assay Membrane Permeabilization (NPN Uptake Assay) MIC_Assay->Permeabilization_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Hemolysis) MIC_Assay->Cytotoxicity_Assay Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Permeabilization_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Thanatin_Mechanism_of_Action cluster_membrane Gram-Negative Bacterial Membranes Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane This compound This compound This compound->Outer_Membrane Pore Formation LptA LptA This compound->LptA Binding & Inhibition LPS LPS Lpt_Complex Lpt Complex (LptB,F,G,C,A,D,E) LPS->Lpt_Complex Transport Lpt_Complex->Outer_Membrane Insertion Troubleshooting_Low_Activity Start Low Antimicrobial Activity of this compound Analog Check_Purity Is peptide purity & mass confirmed (HPLC/MS)? Start->Check_Purity Check_Design Does the design preserve cationicity & C-terminus? Check_Purity->Check_Design Yes Synthesize_Again Action: Re-synthesize or re-purify peptide. Check_Purity->Synthesize_Again No Check_Assay Are assay conditions optimized (polypropylene plates, media)? Check_Design->Check_Assay Yes Redesign_Peptide Action: Re-design analog. Consider SAR. Check_Design->Redesign_Peptide No Optimize_Assay Action: Optimize assay conditions. Check_Assay->Optimize_Assay No Success Problem Resolved Check_Assay->Success Yes Synthesize_Again->Start Redesign_Peptide->Start Optimize_Assay->Start

References

Technical Support Center: Minimizing Hemolytic Toxicity of Novel Thanatin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when developing novel thanatin (B1575696) analogues with minimized hemolytic toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is minimizing its hemolytic toxicity important?

This compound is a 21-amino acid antimicrobial peptide (AMP) with potent activity against a broad spectrum of pathogens, including multidrug-resistant Gram-negative bacteria.[1] Its mechanism of action involves targeting the lipopolysaccharide (LPS) transport protein LptA in the periplasm of Gram-negative bacteria.[1][2] While promising, many AMPs can exhibit hemolytic activity, meaning they can lyse red blood cells (RBCs), which is a significant hurdle for their clinical development.[3] Minimizing this toxicity is crucial to ensure the safety and therapeutic viability of novel this compound analogues.

Q2: What is the relationship between the antimicrobial mechanism of this compound analogues and their hemolytic activity?

This compound and its analogues are typically cationic and amphipathic, allowing them to interact with and disrupt the negatively charged membranes of bacteria.[4] However, these same properties can lead to interactions with and disruption of mammalian cell membranes, such as those of RBCs, causing hemolysis.[4] The goal in designing new analogues is to increase selectivity for bacterial membranes over mammalian membranes.

Q3: How is hemolytic activity quantitatively measured?

Hemolytic activity is typically quantified by determining the HC50 value, which is the concentration of the peptide that causes 50% lysis of red blood cells.[4] A higher HC50 value indicates lower hemolytic activity. This value is used to calculate the therapeutic index (or selectivity index), which is the ratio of HC50 to the Minimum Inhibitory Concentration (MIC). A higher therapeutic index is desirable as it indicates greater selectivity for bacteria over host cells.[4][5]

Q4: What are some initial strategies to design this compound analogues with reduced hemolytic activity?

Several strategies can be employed to decrease hemolysis while preserving antimicrobial potency:

  • Amino Acid Substitution: Replacing certain amino acid residues can modulate the peptide's hydrophobicity and charge distribution. For instance, the substitution of Thr with Ser in S-thanatin has been shown to reduce hemolytic toxicity while maintaining high antimicrobial potency.[2][6]

  • Linearization: While the disulfide bond between Cys11 and Cys18 is important for the structure of native this compound, some studies have shown that a linearized version (L-thanatin) can retain antimicrobial activity with low hemolytic toxicity.[1][7]

  • C-terminal Amidation: Creating an amidated version of this compound (A-thanatin) has been reported to have very low hemolytic activity.[1][8]

  • Hybrid Peptides: Combining fragments of this compound with fragments of other peptides, such as melittin, has been explored to create novel peptides with improved activity and reduced toxicity.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the experimental evaluation of the hemolytic toxicity of this compound analogues.

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Improper mixing of the red blood cell (RBC) suspension.2. Inaccurate pipetting.3. Settling of RBCs during the experiment.1. Ensure the RBC suspension is homogeneous before each pipetting step.2. Use calibrated pipettes and proper pipetting techniques.3. Gently mix the 96-well plate before incubation.[4]
High absorbance in the negative control (e.g., PBS) 1. Spontaneous hemolysis of RBCs.2. Contamination of buffers or wells.3. Mechanical stress on RBCs during handling.1. Use fresh red blood cells, as their susceptibility to hemolysis increases with storage time.[4]2. Use sterile, pyrogen-free buffers and plates.3. Handle RBCs gently; avoid vigorous vortexing or forceful pipetting.[4]
Low or no hemolysis in the positive control (e.g., Triton X-100) 1. Inactive or incorrect concentration of Triton X-100.2. Insufficient incubation time.1. Prepare a fresh solution of 1% Triton X-100.[9]2. Ensure the incubation time is sufficient (typically 1 hour at 37°C).
Analogue shows high antimicrobial activity but also high hemolytic activity The analogue has low selectivity for bacterial membranes over mammalian membranes.1. Re-evaluate the amino acid sequence. Consider reducing overall hydrophobicity or altering the amphipathic nature of the peptide.2. Explore conjugation with polymers like PEG to shield the peptide from RBCs.[4]

Quantitative Data Summary

The following table summarizes the antimicrobial and hemolytic activities of this compound and some of its analogues. A higher HC50/MIC ratio indicates greater selectivity.

PeptideOrganismMIC (µM)HC50 (µM)HC50/MIC RatioReference(s)
This compound E. coli<3.2>256>80[2][7]
A-thanatin E. coli<3.2>320>100[1][2]
S-thanatin E. coli<3.2Not specified, but noted as reduced-[2][6]
L-thanatin E. coli<3.2>256>80[7]
This compound* (modified) E. coli1Not specified-[10][11]
Vinyl sulfide (B99878) analogue 8 E. coli4Not specified-[10][11]
Vinyl sulfide analogue 9 E. coli16Not specified-[10][11]

Note: "this compound*" refers to a modified version with C-terminal amidation and two residue substitutions (M21F and T15S) used as a reference compound in the cited study.[10][11]

Experimental Protocols

Hemolysis Assay Protocol

This protocol details the steps to assess the hemolytic activity of this compound analogues.

Materials:

  • This compound analogue stock solutions (e.g., 1 mg/mL in sterile deionized water)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Triton X-100, 1% (v/v) solution in PBS (Positive Control)[9]

  • Fresh defibrinated blood (e.g., horse or human)

  • 96-well V-bottom or round-bottom microtiter plates

  • Microcentrifuge and 1.5 mL or 2 mL tubes

  • Microplate reader

Procedure:

  • Preparation of Red Blood Cells (RBCs):

    • Transfer a desired volume of blood to a centrifuge tube.

    • Centrifuge at 1000 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and buffy coat.

    • Resuspend the RBC pellet in 5 volumes of cold, sterile PBS.

    • Repeat the centrifugation and washing steps two more times.

    • After the final wash, resuspend the RBC pellet to create a 2% (v/v) RBC suspension in PBS.

  • Assay Plate Setup:

    • Prepare serial dilutions of the this compound analogues in PBS directly in a 96-well plate. A typical final concentration range to test is 1 µM to 128 µM.[9]

    • In the sample wells, add 75 µL of the various peptide dilutions.

    • For the negative control (0% hemolysis), add 75 µL of PBS to several wells.[9]

    • For the positive control (100% hemolysis), add 75 µL of 1% Triton X-100 to several wells.[9]

  • Incubation:

    • Gently mix the 2% RBC suspension to ensure homogeneity.

    • Add 75 µL of the 2% RBC suspension to each well of the 96-well plate, bringing the final volume to 150 µL and the final RBC concentration to 1%.

    • Incubate the plate at 37°C for 1 hour.

  • Measurement and Calculation:

    • After incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes to pellet the intact RBCs.[4]

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 405-414 nm using a microplate reader, which corresponds to the absorbance of released hemoglobin.[4]

    • Calculate the percentage of hemolysis using the following formula:[4][9] % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100

  • Data Analysis:

    • Plot the % Hemolysis against the concentration of the this compound analogue.

    • Determine the HC50 value, which is the concentration at which 50% hemolysis is observed.

Visualizations

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis rbc_prep Prepare 2% RBC Suspension plate_setup Add Peptides, Controls, and RBCs to 96-well Plate rbc_prep->plate_setup peptide_dil Prepare Peptide Serial Dilutions peptide_dil->plate_setup incubation Incubate at 37°C for 1 hour plate_setup->incubation centrifuge Centrifuge Plate (1000 x g, 10 min) incubation->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant read_absorbance Read Absorbance (405-414 nm) transfer_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis and HC50 read_absorbance->calculate_hemolysis

Caption: Workflow for the hemolysis assay of this compound analogues.

Peptide_Membrane_Interaction cluster_peptide This compound Analogue cluster_bacterial Bacterial Cell cluster_rbc Red Blood Cell peptide Cationic & Amphipathic Peptide bacterial_membrane Negatively Charged Bacterial Membrane peptide->bacterial_membrane High Affinity (Desired) rbc_membrane Zwitterionic Mammalian Membrane peptide->rbc_membrane Low Affinity (Minimize) lps_target LPS Transport (LptA) bacterial_membrane->lps_target Access to Periplasm disruption Membrane Disruption bacterial_membrane->disruption cell_death Bacterial Cell Death lps_target->cell_death Inhibition disruption->cell_death Leads to hemolysis Hemolysis (Toxicity) rbc_membrane->hemolysis

References

Technical Support Center: Strategies to Prevent Microbial Resistance to Thanatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the induction of microbial resistance to thanatin (B1575696) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound exhibits a dual mechanism of action, particularly against Gram-negative bacteria. Its primary mode of action involves the disruption of the outer membrane by binding to lipopolysaccharide (LPS) and inhibiting the LPS transport (Lpt) system, which is crucial for maintaining the outer membrane's integrity.[1][2][3][4] this compound specifically targets the LptA and LptD components of this system, with a high binding affinity for LptA, thereby preventing the proper assembly of the Lpt complex.[1][4] Additionally, for bacteria producing metallo-β-lactamases like NDM-1, this compound can inhibit the enzyme's activity by displacing essential zinc ions from its active site.

Q2: What are the known mechanisms of microbial resistance to this compound?

A2: The most well-documented mechanism of resistance to this compound in Gram-negative bacteria involves mutations in the lptA gene.[2][4][5] Specific point mutations, such as D31N and Q62L, in LptA have been shown to confer resistance to this compound.[2][5] These mutations can alter the stability of the LptC-LptA and LptA-LptA complexes, thereby affecting this compound's ability to bind to LptA and disrupt the LPS transport pathway.[4] For Gram-positive bacteria, which lack an outer membrane and the Lpt system, resistance mechanisms are generally those common to other cationic antimicrobial peptides. These include:

  • Alteration of Cell Surface Charge: The dlt operon mediates the D-alanylation of teichoic acids, incorporating positive charges into the cell wall and thus repelling the cationic this compound.[6][7][8]

  • Modification of Membrane Phospholipids: The mprF gene product adds a positively charged lysine (B10760008) to phosphatidylglycerol, reducing the net negative charge of the cell membrane and decreasing its affinity for this compound.[9][10][11]

Q3: How can I prevent or overcome the development of this compound resistance in my experiments?

A3: Several strategies can be employed to mitigate the emergence of this compound resistance:

  • Synergistic Combinations: Using this compound in combination with other antimicrobial agents can be highly effective. This compound has shown synergistic effects with polymyxin (B74138) B and colistin (B93849) against Gram-negative bacteria.[3] This approach can allow for lower effective concentrations of each agent, reducing the selective pressure for resistance development.

  • Use of this compound Analogues: Research has shown that certain analogues of this compound, including those with a modified disulfide bond or specific amino acid substitutions, can retain or even enhance antimicrobial activity.[3] Some analogues may have different target specificities or be less susceptible to resistance mechanisms.

  • Maintaining Appropriate Concentrations: It is crucial to use this compound at concentrations above the Minimum Inhibitory Concentration (MIC) to ensure effective bacterial killing and minimize the survival of resistant subpopulations.

  • Limiting Prolonged Exposure at Sub-Lethal Concentrations: Continuous exposure of bacteria to sub-MIC levels of this compound should be avoided as this can select for resistant mutants.

Q4: Are there any specific experimental conditions I should be aware of when working with this compound?

A4: Yes, the in vitro activity of this compound can be influenced by experimental conditions. For instance, the antimicrobial activity of this compound can be affected by the salt concentration of the medium, with higher NaCl concentrations potentially increasing the MIC values.[2] It is also important to use low-binding materials, such as polypropylene (B1209903) microtiter plates, for susceptibility testing to prevent the peptide from adsorbing to the plasticware, which would lead to an underestimation of its potency.

Troubleshooting Guides

Problem 1: Increasing MIC Values of this compound Against a Bacterial Strain Over Time

Possible Cause 1: Development of Resistance.

  • Troubleshooting Steps:

    • Sequence the lptA gene (for Gram-negative bacteria): Look for mutations, particularly in regions known to be associated with this compound resistance (e.g., D31N, Q62L).[2][5]

    • Analyze the expression of dlt or mprF operons (for Gram-positive bacteria): Use quantitative real-time PCR (qRT-PCR) to check for upregulation of these genes in the resistant strain compared to the susceptible parent strain.

    • Perform a checkerboard assay: Test for synergy between this compound and another antibiotic (e.g., polymyxin B for Gram-negative bacteria). A synergistic effect may indicate a way to overcome the developed resistance.

    • Switch to a this compound analogue: If available, test the resistant strain's susceptibility to different this compound analogues.

Possible Cause 2: Experimental Artifacts.

  • Troubleshooting Steps:

    • Verify this compound Stock Solution: Ensure the stock solution is properly stored and has not degraded. Prepare a fresh stock solution and repeat the MIC assay.

    • Check Media Composition: Confirm that the salt concentration and other components of the growth medium are consistent across experiments, as this can affect this compound's activity.[2]

    • Use Low-Binding Plates: If not already in use, switch to polypropylene 96-well plates to minimize peptide adsorption.

Problem 2: Inconsistent Results in Synergy Assays (Checkerboard)

Possible Cause 1: Inaccurate MIC Determination.

  • Troubleshooting Steps:

    • Re-determine the MICs: Before performing the checkerboard assay, accurately determine the MIC of each antimicrobial agent alone against the test organism. The concentration ranges in the checkerboard should be based on these MIC values.

    • Standardize Inoculum Preparation: Ensure the bacterial inoculum is prepared to the correct density (typically a 0.5 McFarland standard) for consistency.

Possible Cause 2: Pipetting Errors or Incorrect Plate Setup.

  • Troubleshooting Steps:

    • Use a Standardized Protocol: Follow a detailed, step-by-step protocol for setting up the checkerboard plate to ensure accurate serial dilutions of both agents.

    • Include Proper Controls: Each checkerboard plate should include wells with each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria).

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogues Against Various Microorganisms

MicroorganismStrainCompoundMIC (µM)Reference
Escherichia coliATCC 25922Ana-thanatin1-2[12]
Escherichia coli-This compound<3.2[2]
Escherichia coliE79466S-thanatin5[2]
Klebsiella pneumoniaeATCC 13883Ana-thanatin1-2[12]
Klebsiella pneumoniae-This compound<3.2[2]
Salmonella entericaATCC 14028Ana-thanatin1-2[12]
Salmonella typhimurium-This compound<3.2[2]
Pseudomonas aeruginosa-This compound* (analogue 5)>64[3]
Staphylococcus aureus-This compound* (analogue 5)>64[3]
Bacillus megaterium-This compound<5[13]
Micrococcus luteus-This compound<5[13]

Table 2: Fractional Inhibitory Concentration (FIC) Indices for this compound Analogues in Combination with Other Antibiotics

MicroorganismCombinationFIC Index (FICI)InterpretationReference
Pseudomonas aeruginosaS-thanatin + Colistin0.46Synergy[3]
Escherichia coliThis compound* (analogue 5) + Polymyxin B-Synergy Reported[3]
Various multidrug-resistant bacteriaDP7 (AMP) + Vancomycin≤0.5Synergy[14]
Various multidrug-resistant bacteriaDP7 (AMP) + Azithromycin≤0.5Synergy[14]

Note: A FICI of ≤ 0.5 is generally interpreted as synergy.

Experimental Protocols

Broth Microdilution MIC Assay for this compound
  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), suspend several colonies of the test bacterium in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well polypropylene plate to create a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 100 µL of the appropriate this compound dilution to the wells, resulting in a final volume of 200 µL.

    • Include a positive control (100 µL bacterial suspension + 100 µL CAMHB) and a negative control (200 µL CAMHB).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Checkerboard Synergy Assay
  • Plate Setup:

    • Prepare serial dilutions of this compound (Drug A) and the second antimicrobial (Drug B) in CAMHB.

    • In a 96-well polypropylene plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of each concentration of Drug A along the columns and 50 µL of each concentration of Drug B along the rows. This creates a matrix of different concentration combinations.

    • The final volume in each well before adding the inoculum is 100 µL.

  • Inoculation and Incubation:

    • Prepare the bacterial inoculum as described for the MIC assay.

    • Add 100 µL of the final bacterial suspension (approximately 5 x 10⁵ CFU/mL) to each well.

    • Incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug in combination for each well.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC A + FIC B.

    • Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.[15][16][17]

Time-Kill Assay
  • Preparation:

    • Prepare a bacterial suspension in the mid-logarithmic growth phase (0.5 McFarland standard) and dilute it to approximately 5 x 10⁵ CFU/mL in CAMHB.

    • Prepare tubes with CAMHB containing this compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without this compound.

  • Assay Procedure:

    • Inoculate the prepared tubes with the bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[18]

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_synergy Synergy Testing (Checkerboard) cluster_timekill Time-Kill Assay prep_inoculum_mic Prepare Inoculum (0.5 McFarland) plate_mic Inoculate 96-well Plate prep_inoculum_mic->plate_mic prep_this compound Serial Dilute this compound prep_this compound->plate_mic incubate_mic Incubate 18-24h plate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic prep_drugs_syn Serial Dilute This compound & Drug B read_mic->prep_drugs_syn Provides MIC value setup_tubes Setup Tubes with This compound (xMIC) read_mic->setup_tubes Provides MIC value prep_inoculum_syn Prepare Inoculum incubate_syn Inoculate & Incubate prep_inoculum_syn->incubate_syn plate_syn Create Drug Matrix in 96-well Plate prep_drugs_syn->plate_syn plate_syn->incubate_syn read_fic Calculate FICI incubate_syn->read_fic prep_inoculum_tk Prepare Log-Phase Inoculum prep_inoculum_tk->setup_tubes incubate_tk Inoculate & Incubate setup_tubes->incubate_tk sample_tk Sample at Timepoints incubate_tk->sample_tk plate_count Plate Dilutions & Count CFU sample_tk->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data

Caption: Experimental workflow for assessing this compound's antimicrobial activity.

gram_negative_resistance This compound This compound lptA LptA Protein This compound->lptA Inhibits lptA->this compound Reduces Binding lps_transport LPS Transport to Outer Membrane lptA->lps_transport Essential for outer_membrane Outer Membrane Integrity lps_transport->outer_membrane Maintains cell_death Bacterial Cell Death outer_membrane->cell_death Disruption leads to mutation Mutation in lptA gene (e.g., D31N, Q62L) mutation->lptA Alters Structure

Caption: this compound's mechanism and resistance in Gram-negative bacteria.

gram_positive_resistance cluster_dlt dlt Operon Pathway cluster_mprf mprF Pathway dlt_operon dltABCD genes d_alanylation D-alanylation of Teichoic Acids dlt_operon->d_alanylation positive_charge Increased Positive Surface Charge d_alanylation->positive_charge repulsion Electrostatic Repulsion positive_charge->repulsion arlSR ArlSR System arlSR->dlt_operon Regulates cations High Cation Concentration cations->arlSR Activates mprF_gene mprF gene lysyl_pg Lysyl-PG Synthesis & Flipping mprF_gene->lysyl_pg membrane_charge Reduced Negative Membrane Charge lysyl_pg->membrane_charge membrane_charge->repulsion graSR GraSR System graSR->mprF_gene Upregulates camp_signal Cationic Peptide Signal camp_signal->graSR Senses This compound This compound repulsion->this compound Repels resistance This compound Resistance repulsion->resistance

Caption: Resistance mechanisms to this compound in Gram-positive bacteria.

References

Technical Support Center: Enhancing Thanatin-LptA Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on improving the binding affinity of the antimicrobial peptide thanatin (B1575696) to its target, LptA. This resource provides troubleshooting guidance and detailed protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound analog shows low binding affinity to LptA. What are the potential causes and how can I troubleshoot this?

A1: Low binding affinity can stem from several factors. Here's a systematic approach to troubleshooting:

  • Peptide Integrity and Purity:

    • Problem: The synthesized this compound analog may be of low purity, contain modifications from synthesis, or may have degraded.

    • Troubleshooting:

      • Verify the purity and correct mass of your peptide using techniques like HPLC and mass spectrometry.

      • Ensure proper storage conditions (e.g., lyophilized at -20°C or -80°C) to prevent degradation.

      • For disulfide bond-containing peptides like this compound, confirm proper folding and disulfide bridge formation.

  • LptA Protein Quality:

    • Problem: The LptA protein may be misfolded, aggregated, or partially degraded.[1]

    • Troubleshooting:

      • Assess protein purity and monodispersity using SDS-PAGE and size-exclusion chromatography.

      • Confirm the structural integrity of LptA using techniques like circular dichroism.

      • Previous studies have noted that full-length LptA can be prone to aggregation; a C-terminal truncation (LptAm) often results in a more stable, monomeric protein in solution.[1]

  • Experimental Conditions:

    • Problem: Assay conditions such as buffer composition, pH, and ionic strength can significantly impact binding interactions.

    • Troubleshooting:

      • Optimize buffer conditions. Ensure the pH is appropriate for both the peptide and the protein to maintain their native charge and conformation.

      • Vary the salt concentration to assess the contribution of electrostatic interactions.

      • Include a non-ionic detergent (e.g., Tween-20) at a low concentration (e.g., 0.005%) to prevent non-specific binding.

  • Intrinsic Properties of the Analog:

    • Problem: The specific mutations introduced may have disrupted key interactions necessary for high-affinity binding.

    • Troubleshooting:

      • Review the literature on this compound-LptA interactions. The N-terminal β-strand of this compound is crucial for docking onto the first N-terminal β-strand of LptA.[2][3] Modifications in this region can be detrimental.

      • Consider performing an alanine (B10760859) scan to identify residues critical for the interaction.[4][5] Studies have shown that replacing residues like R13 and R14 with alanine can lead to a loss of antibacterial activity and reduced LPS binding.[5][6]

Q2: I am observing inconsistent results in my binding affinity assays. What are some common sources of variability?

A2: Inconsistent results are often due to subtle variations in experimental execution. Here are some points to check:

  • Reagent Preparation: Ensure that all buffers and reagent concentrations are prepared fresh and consistently for each experiment.

  • Protein Activity: The activity of LptA can vary between purification batches. It is advisable to qualify each new batch of protein.

  • Assay-Specific Issues:

    • For Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): Incomplete regeneration of the sensor surface can lead to baseline drift and inaccurate measurements. Ensure your regeneration buffer effectively removes the analyte without damaging the immobilized ligand.

    • For Fluorescence Polarization (FP): Photobleaching of the fluorescently labeled peptide can occur with prolonged exposure to the excitation light. Minimize exposure times. Also, ensure that the concentration of the labeled peptide is well below the measured dissociation constant (Kd).

    • For Isothermal Titration Calorimetry (ITC): Mismatched buffers between the protein in the cell and the peptide in the syringe can lead to large heats of dilution, obscuring the binding signal. Perform a control titration of the peptide into the buffer alone to assess this.

Q3: How can I rationally design this compound analogs with potentially improved binding affinity for LptA?

A3: Rational design should be based on the known structure and mechanism of the this compound-LptA interaction.

  • Target Key Interfacial Residues: Structural studies have revealed that the N-terminal strand of this compound's β-hairpin docks onto the N-terminal β-strand of LptA.[2][7] Focus modifications on residues that are predicted to enhance these interactions.

  • Increase Cationic and Amphipathic Properties: Enhancing the cationic nature of this compound, for instance by substituting lysine (B10760008) with arginine, has been shown to improve antibacterial activity, likely through enhanced membrane penetration.[8]

  • Learn from Natural Orthologs: Researchers have identified this compound orthologs from other insects, such as Chinavia ubica and Murgantia histrionica, that exhibit tighter binding to LptA.[9] Analyzing the sequence differences, such as residues A10 and I21 in these orthologs, can provide templates for new designs.[9]

  • Peptide Stapling: To stabilize the β-hairpin structure of this compound, which is crucial for its activity, peptide stapling can be employed. This involves introducing a covalent linkage between two amino acid side chains, which can pre-organize the peptide into its bioactive conformation and potentially increase affinity and stability.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on the binding of this compound and its derivatives to LptA.

Table 1: Binding Affinities of this compound and its Analogs to LptA

Peptide/AnalogTarget ProteinMethodBinding Constant (Kd or KI)Reference
This compoundE. coli LptAPhotoaffinity Labeling12-20 nM (Kd)[5]
This compound-FLA. baumannii LptAmFluorescence Polarization3.7 ± 0.5 µM (Kd)[1]
This compound (unlabeled)A. baumannii LptAmFP Competition Assay3.2 ± 0.4 µM (KI)[1]
This compound Derivative 7A. baumannii LptAmFP Competition Assay2.0 ± 0.1 µM (KI)[1]
P. maculiventris this compoundE. coli LptABio-Layer Interferometry(Reference)[9]
C. ubica this compoundE. coli LptABio-Layer Interferometry3.6-fold tighter than P. maculiventris[9]
M. histrionica this compoundE. coli LptABio-Layer Interferometry2.2-fold tighter than P. maculiventris[9]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs

Peptide/AnalogTarget OrganismMIC (µg/mL)Reference
This compound & AnalogsA. baumannii> 32[1][10]
This compoundE. coli, S. typhimurium, K. pneumoniae, E. cloacae< 1.2 µM[11]
S-thanatinE. coli E794665 µM[4]

Key Experimental Protocols

Protocol 1: Determination of Binding Affinity using Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to determine the inhibition constant (KI) of an unlabeled this compound analog.

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescently labeled this compound (e.g., than-FL) in an appropriate buffer (e.g., 50 mM Na2HPO4, 150 mM NaCl, pH 8.0).

    • Prepare a stock solution of purified LptA (or LptAm) in the same buffer.

    • Prepare a serial dilution of the unlabeled this compound analog in the same buffer.

  • Assay Procedure:

    • In a 96-well, low-binding black plate, add the serially diluted unlabeled this compound analog.

    • Prepare a 1:1 mixture of LptA and than-FL at concentrations determined through a preliminary direct binding experiment (typically, LptA concentration should be close to the Kd of the than-FL interaction, and than-FL should be at a low nanomolar concentration).

    • Add the LptA/than-FL mixture to each well containing the unlabeled analog.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Subtract the polarization values of a control (than-FL with unlabeled peptide but no LptA) from the experimental values.

    • Plot the change in polarization against the logarithm of the unlabeled analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (KI) using the Cheng-Prusoff equation.[1]

Protocol 2: In Vivo Assessment of LptA Interaction using Bacterial Adenylate Cyclase Two-Hybrid (BACTH) System

This protocol allows for the in vivo analysis of this compound's effect on the LptA-LptC interaction.[2][3]

  • Strain and Plasmid Preparation:

    • Co-transform E. coli BTH101 (a cya- strain) with two plasmids: one expressing LptA fused to the T18 fragment of adenylate cyclase and another expressing LptC fused to the T25 fragment.

    • Plate on selective medium and incubate to obtain colonies.

  • Culture and Induction:

    • Inoculate single colonies into LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Dilute the overnight cultures into fresh LB medium containing antibiotics, an inducer (e.g., 0.5 mM IPTG), and varying concentrations of this compound or a scrambled control peptide.

    • Incubate the cultures for 18 hours at 30°C.

  • β-Galactosidase Assay:

    • After incubation, measure the OD600 of the cultures.

    • Permeabilize the cells (e.g., with toluene (B28343) or SDS/chloroform).

    • Perform a standard β-galactosidase activity assay using ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate.

    • Calculate the Miller units to quantify the strength of the protein-protein interaction. A decrease in β-galactosidase activity in the presence of this compound indicates disruption of the LptA-LptC interaction.[2]

Visualizations

Lpt_Pathway_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM LptB_FGC LptB2FGC (ABC Transporter) LptC LptC LptB_FGC->LptC Transfer LptA1 LptA LptC->LptA1 LPS Transport Bridge (Normal Function) Periplasm LptA2 LptA LptA1->LptA2 LptDE LptDE LptA2->LptDE This compound This compound This compound->LptC Disrupts LptC-LptA Interaction This compound->LptA1 Binding & Inhibition OM LptDE->OM Insertion LPS LPS LPS->LptB_FGC Extraction

Caption: this compound inhibits LPS transport by binding to LptA.

Binding_Affinity_Workflow start Start: Hypothesis (e.g., Analog Design) peptide_synthesis Peptide Synthesis & Purification (HPLC) start->peptide_synthesis protein_expression LptA Expression & Purification (SEC) start->protein_expression qc Quality Control (Mass Spec, SDS-PAGE) peptide_synthesis->qc protein_expression->qc assay_prep Assay Preparation (Buffer, Serial Dilutions) qc->assay_prep binding_assay Perform Binding Assay (e.g., FP, SPR, BLI) assay_prep->binding_assay data_analysis Data Analysis (IC50/Kd/KI Calculation) binding_assay->data_analysis results Interpret Results data_analysis->results troubleshoot Troubleshoot? (e.g., Low Affinity) results->troubleshoot No end Conclusion results->end Yes troubleshoot->start Iterate Design troubleshoot->assay_prep Optimize Assay

Caption: Workflow for determining this compound-LptA binding affinity.

References

Validation & Comparative

The Synergistic Power of Thanatin and Polymyxin B: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic antimicrobial activity of thanatin (B1575696) and polymyxin (B74138) B. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the proposed mechanisms of action.

The combination of the antimicrobial peptide this compound and the last-resort antibiotic polymyxin B presents a promising strategy in the fight against multidrug-resistant Gram-negative bacteria. This synergy stems from their distinct yet complementary mechanisms targeting the bacterial cell envelope. This compound, a β-hairpin peptide, not only permeabilizes the outer membrane but also inhibits the crucial lipopolysaccharide (LPS) transport system by binding to the LptA protein.[1][2][3][4] Polymyxin B, a lipopeptide antibiotic, also targets LPS, leading to membrane destabilization and increased permeability.[1][2][5] This dual assault on the bacterial outer membrane enhances their collective antimicrobial efficacy.

Quantitative Analysis of Synergy

The synergistic interaction between this compound and polymyxin B has been quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy.

CombinationBacterial StrainFractional Inhibitory Concentration Index (FICI)Reference
This compound analogue (this compound*) + Polymyxin BEscherichia coli0.347 (± 0.03)[2]
S-thanatin + Colistin (Polymyxin E)Pseudomonas aeruginosa0.46[2]

Mechanism of Synergistic Action

The synergistic relationship between this compound and polymyxin B is rooted in their multi-faceted attack on the Gram-negative bacterial outer membrane and its biogenesis.

SynergyMechanism cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_effect Synergistic Effect This compound This compound LPS LPS This compound->LPS Binds to LPS LptA LptA This compound->LptA Inhibits LptA Membrane_Destabilization Outer Membrane Destabilization PolymyxinB Polymyxin B PolymyxinB->LPS Binds to LPS LPS_Transport LPS Transport (Lpt Pathway) LptA->LPS_Transport Component of Increased_Permeability Increased Permeability LPS_Transport->LPS Transports to Outer Membrane Cytoplasmic_Membrane Cytoplasmic Membrane Membrane_Destabilization->Increased_Permeability Leads to Cell_Death Bacterial Cell Death Increased_Permeability->Cell_Death Results in CheckerboardWorkflow start Start prepare_plates Prepare 96-well plates with Mueller-Hinton Broth (MHB) start->prepare_plates serial_dilute_A Serially dilute this compound along the y-axis prepare_plates->serial_dilute_A serial_dilute_B Serially dilute Polymyxin B along the x-axis prepare_plates->serial_dilute_B prepare_inoculum Prepare bacterial inoculum (e.g., 0.5 McFarland standard) inoculate_plates Inoculate all wells with the bacterial suspension prepare_inoculum->inoculate_plates incubate Incubate plates at 37°C for 18-24 hours inoculate_plates->incubate read_mic Determine the Minimum Inhibitory Concentration (MIC) for each well incubate->read_mic calculate_fici Calculate the Fractional Inhibitory Concentration Index (FICI) read_mic->calculate_fici interpret_results Interpret FICI: ≤ 0.5 = Synergy > 0.5 to 4 = Additive/Indifference > 4 = Antagonism calculate_fici->interpret_results end End interpret_results->end

References

Thanatin's Inhibition of New Delhi Metallo-β-Lactamase-1 (NDM-1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases like New Delhi metallo-β-lactamase-1 (NDM-1), presents a formidable challenge to global health. NDM-1 confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. This guide provides a comparative analysis of the antimicrobial peptide thanatin (B1575696) as an NDM-1 inhibitor, evaluating its performance against other potential inhibitors and presenting the supporting experimental data.

Dual Mechanism of Action: A Key Advantage of this compound

This compound exhibits a potent dual mechanism of action against NDM-1-producing bacteria.[1][2][3][4][5][6] It not only directly inhibits the NDM-1 enzyme but also disrupts the outer membrane of Gram-negative bacteria. This multifaceted approach is a significant advantage in overcoming antibiotic resistance. The proposed mechanism involves this compound initially interacting with the bacterial outer membrane, competitively displacing divalent cations, which leads to membrane disruption.[1][2][4][5] This permeabilization allows this compound to access the periplasmic space where it can directly interact with and inhibit the NDM-1 enzyme by displacing essential zinc ions from its active site.[1][2][3][4][5]

dot

Thanatin_Mechanism cluster_bacterium NDM-1 Producing Bacterium Outer_Membrane Outer Membrane Disruption Outer Membrane Disruption Outer_Membrane->Disruption Periplasm Periplasm NDM1 NDM-1 Enzyme Inhibition NDM-1 Inhibition (Zinc Displacement) NDM1->Inhibition Hydrolysis Hydrolysis NDM1->Hydrolysis This compound This compound This compound->Outer_Membrane 1. Binds and disrupts This compound->NDM1 2. Enters periplasm and inhibits NDM-1 Inhibition->Hydrolysis Blocks Beta_Lactam β-lactam Antibiotic Beta_Lactam->NDM1 Hydrolyzes Resistance Antibiotic Resistance Hydrolysis->Resistance

Caption: Dual mechanism of this compound against NDM-1 producing bacteria.

Comparative Performance of NDM-1 Inhibitors

This section compares the in vitro efficacy of this compound with other notable NDM-1 inhibitors, D-captopril and adapalene. The data presented is a synthesis from multiple studies, and direct head-to-head comparisons under identical experimental conditions are limited in the current literature.

InhibitorTypeIC50 (µM) vs. NDM-1MIC (µM) vs. NDM-1 ProducersSynergistic Effect with Carbapenems
This compound Antimicrobial Peptide3.21[2]0.4 - 3.2 (E. coli, K. pneumoniae)[7]Yes, reduces meropenem (B701) MIC by 8-fold[6]
D-Captopril Small Molecule7.9 - 20.1[1][8]Potentiates meropenem; at ~37 µM, reduces meropenem MIC from 64-128 µg/mL to 8-16 µg/mL in E. coli[1]Yes, significant reduction in meropenem MIC[1][9][10]
Adapalene Small Molecule~21.6Not directly reported, but shows synergy.Yes, synergistic with meropenem against NDM-1 producing clinical isolates.[11]

Note: IC50 and MIC values can vary between studies due to different experimental conditions.

Experimental Protocols

NDM-1 Inhibition Assay (Nitrocefin Assay)

This assay spectrophotometrically measures the hydrolytic activity of NDM-1 against a chromogenic cephalosporin (B10832234) substrate, nitrocefin (B1678963).

  • Reagents:

    • Purified recombinant NDM-1 enzyme.

    • Nitrocefin solution.

    • Inhibitor stock solution (e.g., this compound, D-captopril, adapalene).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂).

  • Procedure:

    • In a 96-well microplate, add a fixed concentration of NDM-1 enzyme to the assay buffer.

    • Add varying concentrations of the inhibitor to the wells and incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a specific concentration of nitrocefin to each well.

    • Immediately monitor the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

    • The rate of nitrocefin hydrolysis is proportional to the NDM-1 activity.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

dot

NDM1_Inhibition_Assay Start Start Prepare_Reagents Prepare NDM-1, Inhibitor, and Nitrocefin Solutions Start->Prepare_Reagents Incubate Incubate NDM-1 with Varying Inhibitor Concentrations Prepare_Reagents->Incubate Add_Nitrocefin Add Nitrocefin to Initiate Reaction Incubate->Add_Nitrocefin Measure_Absorbance Measure Absorbance Change (e.g., 486 nm) Over Time Add_Nitrocefin->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the NDM-1 inhibition (nitrocefin) assay.

Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining an NDM-1 inhibitor with an antibiotic.

  • Reagents:

    • NDM-1 producing bacterial strain.

    • Two antimicrobial agents (e.g., this compound and meropenem).

    • Bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Procedure:

    • In a 96-well microplate, prepare serial dilutions of the first agent (e.g., meropenem) along the x-axis and serial dilutions of the second agent (e.g., this compound) along the y-axis.

    • This creates a matrix of wells with varying concentrations of both agents.

    • Inoculate each well with a standardized suspension of the NDM-1 producing bacteria.

    • Include control wells with no drugs, and each drug alone.

    • Incubate the plate at 37°C for 16-20 hours.

    • Determine the Minimal Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.

Microscale Thermophoresis (MST) for Binding Affinity

MST is a biophysical technique used to quantify the binding affinity between two molecules in solution.

  • Reagents:

    • Fluorescently labeled NDM-1 (or a partner that can be labeled).

    • Unlabeled binding partner (e.g., this compound).

    • Appropriate buffer.

  • Procedure:

    • Prepare a series of dilutions of the unlabeled ligand (this compound).

    • Mix each dilution with a constant concentration of the fluorescently labeled NDM-1.

    • Load the samples into glass capillaries.

    • Place the capillaries into the MST instrument.

    • An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.

    • Changes in the thermophoretic movement upon binding are used to determine the dissociation constant (Kd), which reflects the binding affinity.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Zinc Displacement

ICP-MS is a highly sensitive analytical technique used to measure the elemental composition of a sample, in this case, to quantify the displacement of zinc from NDM-1.

  • Sample Preparation:

    • Incubate purified holo-NDM-1 (containing zinc) with varying concentrations of the inhibitor (e.g., this compound).

    • Separate the NDM-1 protein from the buffer containing any displaced zinc ions (e.g., using ultrafiltration).

  • ICP-MS Analysis:

    • Introduce the samples (both the protein fraction and the buffer fraction) into the ICP-MS instrument.

    • The high-temperature plasma ionizes the atoms in the sample.

    • The mass spectrometer separates the ions based on their mass-to-charge ratio.

    • A detector measures the abundance of each ion, allowing for the precise quantification of zinc in each fraction.

    • An increase in zinc concentration in the buffer fraction with increasing inhibitor concentration indicates displacement from the enzyme.

Logical Framework for Validating this compound's Inhibition of NDM-1

The validation of this compound as a viable NDM-1 inhibitor follows a logical progression of experiments, from initial screening to mechanistic elucidation.

dot

Thanatin_Validation_Logic Initial_Screening Initial Screening: Antibacterial Activity against NDM-1 Producing Strains (MIC) Enzyme_Inhibition Direct Enzyme Inhibition Assay (Nitrocefin Assay - IC50) Initial_Screening->Enzyme_Inhibition Does it inhibit the enzyme? Membrane_Disruption Mechanism of Action: Outer Membrane Disruption Assays Initial_Screening->Membrane_Disruption How does it act on the whole cell? Synergy_Testing Synergy with β-lactams (Checkerboard Assay - FICI) Enzyme_Inhibition->Synergy_Testing Does it restore antibiotic efficacy? Binding_Affinity Mechanism of Action: Binding Affinity (MST - Kd) Synergy_Testing->Binding_Affinity How does it inhibit? Zinc_Displacement Mechanism of Action: Zinc Displacement (ICP-MS) Binding_Affinity->Zinc_Displacement Confirms direct interaction Conclusion Conclusion: This compound is a dual-action NDM-1 inhibitor Zinc_Displacement->Conclusion Membrane_Disruption->Conclusion

Caption: Logical workflow for validating this compound as an NDM-1 inhibitor.

Conclusion

References

A Comparative Analysis of the Antimicrobial Spectrum of Thanatin from Diverse Insect Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thanatin (B1575696), a potent antimicrobial peptide (AMP), represents a promising candidate in the quest for novel antibiotics to combat multidrug-resistant pathogens. First isolated from the spined soldier bug, Podisus maculiventris, this 21-amino acid peptide exhibits a broad spectrum of activity against bacteria and fungi.[1][2][3] Recent discoveries of this compound-like peptides in other insect species have opened avenues for comparative studies to understand the structure-activity relationships and identify variants with enhanced therapeutic potential.[4][5][6][7] This guide provides a comparative overview of the antimicrobial spectrum of this compound originating from different insect species, supported by available experimental data.

Antimicrobial Activity Profile

This compound's primary mode of action against Gram-negative bacteria involves the disruption of the lipopolysaccharide (LPS) transport pathway, a unique mechanism that makes it a subject of significant interest.[5][8] The antimicrobial efficacy of this compound and its orthologs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

The following table summarizes the available MIC data for this compound from various insect species against a range of bacterial and fungal pathogens. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Peptide Origin (Insect Species)Peptide Name/VariantTarget MicroorganismMIC (µM)Reference
Podisus maculiventris (Spined Soldier Bug)This compound (native)Escherichia coli< 1.2 - 5[1][9]
Salmonella typhimurium< 1.2[9]
Klebsiella pneumoniae< 1.2 - 5[9][10]
Pseudomonas aeruginosa1 - 40[1][9][11]
Staphylococcus aureusNo activity -> 1[1][11][12]
Bacillus subtilis< 5[1][9]
Micrococcus luteus< 5[1]
Neurospora crassa (Fungus)< 5[1][9]
Candida albicans (Fungus)5 - 10
Anasa tristis (Squash Bug)Ana-thanatinEscherichia coli ATCC 259221 - 2[4][7]
Klebsiella pneumoniae ATCC 138831 - 2[4][7]
Salmonella enterica ATCC 140281 - 2[4][7]
Streptococcus pyogenes ATCC 19615> 16[4][7]
Enterococcus faecalis ATCC 29212> 16[4][7]
Riptortus pedestris (Bean Bug)Rip-2Escherichia coli0.5 - 2[5]
Klebsiella pneumoniae1 - 4[5]
Pseudomonas aeruginosa4 - 16[5]
Acinetobacter baumannii4 - 16[5]
Staphylococcus aureus (MRSA)8 - 32[5]
Bacillus subtilis0.06 - 0.25[5]
Rip-3Bacillus subtilis≥ 0.06[5]
Mycobacterium smegmatis≥ 0.125[5]
Rip-4Bacillus subtilis≥ 0.06[5]
Mycobacterium smegmatis≥ 0.125[5]

Comparative Insights

From the available data, several key observations can be made:

  • Potent Gram-Negative Activity: this compound from Podisus maculiventris and its orthologs from Anasa tristis and Riptortus pedestris consistently demonstrate strong activity against Gram-negative bacteria like E. coli, K. pneumoniae, and S. enterica.[4][5][7][9]

  • Variable Gram-Positive and Fungal Activity: The activity against Gram-positive bacteria and fungi appears to be more variable. While the original this compound shows efficacy against some Gram-positive strains and fungi, the shorter Ana-thanatin has significantly reduced activity against the tested Gram-positive bacteria.[1][4][7][9]

  • Novel Spectra in Orthologs: The this compound-like peptides from Riptortus pedestris, particularly Rip-3 and Rip-4, exhibit a broadened spectrum with pronounced activity against Bacillus and Mycobacterium species, suggesting a potential biological role against specific pathogens relevant to their host.[5]

  • Sequence and Length Variation: The observed differences in antimicrobial spectra are likely attributed to variations in amino acid sequence and peptide length.[4] For instance, Ana-thanatin is a shorter, 16-residue peptide compared to the 21-residue this compound from P. maculiventris.[4][7] The Rip-thanatins also vary in length from 18 to 25 amino acids.[5]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the antimicrobial activity of a compound. The following is a generalized protocol based on the methodologies cited in the referenced studies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method, typically following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Peptide Preparation: The lyophilized synthetic or purified this compound peptides are dissolved in a suitable solvent, such as sterile water or dilute acetic acid, to create a stock solution.

  • Bacterial Inoculum Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates. A few colonies are then used to inoculate a broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for Mycobacterium).[5][7] The culture is incubated until it reaches the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Microplate Assay: The assay is performed in a 96-well microtiter plate. A serial two-fold dilution of the peptide stock solution is prepared in the appropriate broth medium in the wells of the plate.

  • Inoculation: An equal volume of the standardized bacterial inoculum is added to each well containing the diluted peptide.

  • Controls: Positive controls (wells with bacteria and broth, but no peptide) and negative controls (wells with broth only) are included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).[5]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the antimicrobial spectrum of this compound from different insect species.

Antimicrobial_Spectrum_Comparison_Workflow cluster_0 Peptide Source & Preparation cluster_1 Microorganism Preparation cluster_2 Antimicrobial Susceptibility Testing cluster_3 Data Analysis & Comparison P1 Isolate/Synthesize this compound from different insect species P2 Purify and Quantify Peptides P1->P2 A1 Perform Broth Microdilution Assay (Serial Dilutions) P2->A1 M1 Select panel of test microorganisms (Gram+, Gram-, Fungi) M2 Prepare standardized inoculum M1->M2 M2->A1 A2 Incubate under optimal conditions A1->A2 A3 Determine Minimum Inhibitory Concentration (MIC) A2->A3 D1 Collate MIC data into a comparative table A3->D1 D2 Analyze and compare the antimicrobial spectra D1->D2

References

Thanatin's Stand Against Multidrug-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptide thanatin's performance against multidrug-resistant (MDR) bacteria, supported by experimental data. As the threat of antimicrobial resistance escalates, exploring novel agents like This compound (B1575696) is critical.

This compound, a 21-amino acid peptide originally isolated from the spined soldier bug, has demonstrated potent and broad-spectrum antibacterial activity, particularly against challenging Gram-negative pathogens.[1] Its efficacy extends to multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, which are responsible for a significant number of difficult-to-treat infections.[1][2] This guide synthesizes available data to compare this compound's activity with conventional antibiotics and other antimicrobial peptides.

Comparative In Vitro Activity

The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and its analogues against various multidrug-resistant bacteria, alongside comparator antibiotics such as colistin, polymyxin (B74138) B, and meropenem (B701). It is important to note that these values are compiled from various studies and direct, head-to-head comparative data in a single study is limited.

Table 1: Minimum Inhibitory Concentrations (µM) of this compound and its Analogues against Multidrug-Resistant Gram-Negative Bacteria

OrganismStrainThis compoundS-thanatinA-thanatin
Escherichia coliNDM-1 producing0.4 - 3.2[3]5[1]<6.4[1]
Klebsiella pneumoniaeNDM-1 producing0.4 - 3.2[3]5[1]<6.4[1]
Pseudomonas aeruginosaATCC 278531[1]-5[1]
Enterobacter cloacae-<1.2[2]--

NDM-1: New Delhi metallo-beta-lactamase-1. S-thanatin and A-thanatin are synthetic analogues of this compound.

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Comparator Antibiotics against Multidrug-Resistant Gram-Negative Bacteria

OrganismStrainColistinPolymyxin BMeropenem
Escherichia coliCarbapenem-resistant0.5 - 32[4]->32[5]
Klebsiella pneumoniaeCarbapenem-resistant≤0.25 - >16.0[6]≥16[7]16 - 512[8][9]
Pseudomonas aeruginosaCarbapenem-resistant2 - >64[10]8 - 16[11]16 - 512[5]

Note: MIC values for comparator antibiotics are presented in µg/mL as commonly reported in clinical microbiology.

Mechanism of Action: Targeting the LPS Transport Pathway

This compound's primary mechanism of action against Gram-negative bacteria involves the disruption of the outer membrane's lipopolysaccharide (LPS) transport (Lpt) system, a critical pathway for maintaining the integrity of the bacterial cell envelope.[12][13] this compound has been shown to interact with key proteins in this pathway, such as LptA and LptD, ultimately inhibiting the transport of LPS to the outer membrane.[2] This disruption leads to increased membrane permeability and subsequent cell death.[13] This unique mechanism, targeting an essential bacterial process, is a key reason for this compound's potent activity against MDR strains that are resistant to antibiotics with different modes of action.

Thanatin_Mechanism cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane LptC LptC LptA LptA LptC->LptA LptD_E LptD/E Complex LptA->LptD_E LPS_OM LPS Integration LptD_E->LPS_OM LPS_IM LPS from Inner Membrane LPS_IM->LptC LPS Transport This compound This compound This compound->LptA Inhibits LPS Transport This compound->LptD_E

This compound's mechanism of action against the LPS transport system.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure in antimicrobial susceptibility testing. The data presented in this guide is primarily based on the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14]

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on appropriate agar (B569324) plates overnight at 35-37°C.

    • Several colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (MHIIB) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Preparation of Antimicrobial Dilutions:

    • A serial two-fold dilution of the antimicrobial agent (e.g., this compound) is prepared in MHIIB in a 96-well microtiter plate.

    • The concentration range is selected to encompass the expected MIC of the test organism.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.

    • A growth control well (containing bacteria but no antimicrobial) and a sterility control well (containing broth only) are included.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.[16]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[16] This can be assessed visually or by using a plate reader to measure optical density.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Agar Plate) B Prepare 0.5 McFarland Standard Suspension A->B C Dilute Suspension to ~5x10^5 CFU/mL B->C E Inoculate Microtiter Plate C->E D Prepare Serial Dilutions of Antimicrobial Agent D->E F Incubate at 35-37°C for 16-20 hours E->F G Visually Inspect for Growth or Measure Optical Density F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates significant promise as a potential therapeutic agent against multidrug-resistant Gram-negative bacteria. Its potent in vitro activity, often at low micromolar concentrations, and its unique mechanism of action targeting the essential LPS transport pathway, make it an attractive candidate for further development. While the available data is encouraging, further standardized, head-to-head comparative studies are necessary to fully elucidate its therapeutic potential relative to existing last-resort antibiotics. The continued investigation of this compound and its analogues is a critical step in the search for novel solutions to the growing challenge of antimicrobial resistance.

References

A Comparative Structural Analysis of Thanatin Orthologs for Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of thanatin (B1575696) and its orthologs, a promising class of antimicrobial peptides (AMPs). By examining their structural variations, antimicrobial efficacy, and mechanisms of action, this document aims to inform the rational design of novel therapeutic agents against multidrug-resistant pathogens.

Introduction to this compound

This compound is a 21-amino acid cationic antimicrobial peptide originally isolated from the spined soldier bug, Podisus maculiventris.[1][2] It exhibits a broad spectrum of activity against Gram-negative and Gram-positive bacteria, as well as fungi.[1][2][3] this compound's primary mechanism of action involves the disruption of the outer membrane of Gram-negative bacteria by targeting the lipopolysaccharide (LPS) transport pathway, specifically the protein LptA.[4] This unique mode of action makes this compound and its orthologs attractive candidates for the development of new antibiotics.

Comparative Analysis of this compound Orthologs

Recent research has led to the discovery and characterization of several this compound orthologs from various insect species. These orthologs exhibit variations in their amino acid sequences, which in turn influence their antimicrobial potency and binding affinity to their target protein, LptA.

Amino Acid Sequence Comparison

The following table summarizes the amino acid sequences of this compound from Podisus maculiventris and its orthologs from Chinavia ubica, Murgantia histrionica, and Riptortus pedestris.

Peptide NameOrganismSequence
This compoundPodisus maculiventrisGSKPVPIIYC NRRTGKC QRM
This compound-CuChinavia ubicaGSKPVPIIAC NRKTGKC QRI
This compound-MhMurgantia histrionicaGSKPVPIIAC NRKTGKC QRI
Rip-2Riptortus pedestrisGSPPIYC NRKTGKC QRI

Cysteine residues forming the disulfide bridge are highlighted in bold.

Antimicrobial Activity

The antimicrobial activity of this compound and its orthologs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

PeptideTarget OrganismMIC (µg/mL)
This compound (P. maculiventris)E. coli ATCC 259222.9 ± 0.2
This compound-Cu (C. ubica)E. coli ATCC 259221.4 ± 0.3
This compound-Mh (M. histrionica)E. coli ATCC 259221.1 ± 0.2
Target Binding Affinity

The binding affinity of this compound orthologs to their molecular target, the periplasmic protein LptA from E. coli, is a key determinant of their antimicrobial potency. This is often measured by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity.

PeptideTarget ProteinKd (nM)
This compound (P. maculiventris)E. coli LptA1.8 ± 0.2
This compound-Cu (C. ubica)E. coli LptA0.5 ± 0.1
This compound-Mh (M. histrionica)E. coli LptA0.8 ± 0.1

Mechanism of Action: Targeting the LPS Transport Pathway

This compound exerts its antimicrobial effect by disrupting the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria. This process is mediated by the Lpt machinery, a complex of proteins that spans the inner and outer membranes. This compound specifically binds to LptA, a periplasmic protein that forms a bridge for LPS translocation. This binding event prevents the proper assembly of the Lpt complex, leading to the accumulation of LPS in the periplasm and ultimately, cell death.

Thanatin_Mechanism_of_Action cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LptB LptB LptF LptF LptG LptG LptC LptC LptA LptA LptC->LptA LPS Handover LPS_IM LPS LPS_IM->LptC LPS Transport LptD LptD LptA->LptD LPS Transport This compound This compound Ortholog This compound->LptA Binding & Inhibition LPS_OM LPS LptD->LPS_OM LPS Insertion LptE LptE

Caption: this compound's mechanism of action, inhibiting LPS transport.

Experimental Protocols

Bio-Layer Interferometry (BLI) for Binding Affinity Determination

This protocol outlines the steps for measuring the binding kinetics between this compound orthologs and LptA using Bio-Layer Interferometry (BLI).[5][6][7]

Materials:

  • BLI instrument (e.g., Octet RED96)

  • Streptavidin (SA) biosensors

  • Biotinylated LptA protein

  • This compound ortholog peptides

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well microplate

Procedure:

  • Instrument Setup: Turn on the BLI instrument at least 30 minutes before the experiment to allow for lamp warm-up and temperature stabilization (e.g., 30°C).

  • Biosensor Hydration: Hydrate the streptavidin biosensors in the assay buffer for at least 10 minutes.

  • Plate Setup:

    • Add 200 µL of assay buffer to the baseline wells.

    • Add 200 µL of biotinylated LptA (e.g., 10 µg/mL in assay buffer) to the loading wells.

    • Prepare serial dilutions of the this compound orthologs in the assay buffer in the association wells (e.g., ranging from 1 nM to 100 nM).

    • Add 200 µL of assay buffer to the dissociation wells.

  • Assay Steps:

    • Baseline: Equilibrate the biosensors in the assay buffer for 60 seconds.

    • Loading: Immobilize the biotinylated LptA onto the streptavidin biosensors for a defined time (e.g., 300 seconds).

    • Baseline: Establish a new baseline in the assay buffer for 60 seconds.

    • Association: Move the biosensors to the wells containing the this compound ortholog dilutions and monitor the association for a set duration (e.g., 300 seconds).

    • Dissociation: Transfer the biosensors to the assay buffer wells and monitor the dissociation for a defined period (e.g., 600 seconds).

  • Data Analysis: Analyze the resulting sensorgrams using the instrument's software to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) values.

BLI_Workflow Start Start Hydrate Hydrate SA Biosensors (10 min) Start->Hydrate Baseline1 Baseline 1 (60s) Hydrate->Baseline1 Load Load Biotinylated LptA (300s) Baseline1->Load Baseline2 Baseline 2 (60s) Load->Baseline2 Associate Associate with this compound Ortholog (300s) Baseline2->Associate Dissociate Dissociate in Buffer (600s) Associate->Dissociate Analyze Data Analysis (ka, kd, Kd) Dissociate->Analyze End End Analyze->End

Caption: Experimental workflow for Bio-Layer Interferometry.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of this compound orthologs against bacteria.[8][9][10][11][12]

Materials:

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound ortholog peptides

  • Sterile 96-well microtiter plates (polypropylene recommended for peptides)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series:

    • Prepare a stock solution of the this compound ortholog in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600).

X-ray Crystallography of Peptide-Protein Complexes

Determining the three-dimensional structure of this compound orthologs in complex with LptA provides invaluable insights into the molecular basis of their interaction. While the specific crystallization conditions need to be empirically determined for each complex, the general workflow is as follows.[13][14][15][16]

Key Steps:

  • Protein and Peptide Preparation: Express and purify high-purity, soluble LptA protein and synthesize the this compound ortholog peptide.

  • Complex Formation: Mix the purified LptA and the peptide in a specific molar ratio to form the complex.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like sitting-drop or hanging-drop vapor diffusion to identify initial crystal hits.

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain large, well-diffracting single crystals.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and use computational methods (e.g., molecular replacement, phasing) to solve the three-dimensional structure of the complex. Refine the atomic model to fit the experimental data.

XRay_Crystallography_Workflow Purification Protein & Peptide Purification Complex Complex Formation Purification->Complex Screening Crystallization Screening Complex->Screening Optimization Crystal Optimization Screening->Optimization DataCollection X-ray Data Collection Optimization->DataCollection StructureDet Structure Determination & Refinement DataCollection->StructureDet PDB 3D Structure StructureDet->PDB

Caption: General workflow for X-ray crystallography.

Conclusion

The comparative analysis of this compound orthologs reveals that subtle variations in their amino acid sequences can significantly impact their antimicrobial activity and binding affinity to LptA. The orthologs from C. ubica and M. histrionica demonstrate enhanced potency against E. coli compared to the parent peptide from P. maculiventris. This information, coupled with the detailed experimental protocols provided, offers a solid foundation for the structure-based design of novel this compound-based antimicrobial agents with improved therapeutic potential. Further investigation into a wider range of orthologs and the use of structural biology to guide peptide engineering will be crucial in developing next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

The Great Divide: Evaluating the Efficacy of Linear Versus Cyclic Thanatin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of their antimicrobial prowess and therapeutic potential for researchers, scientists, and drug development professionals.

Thanatin (B1575696), a 21-residue antimicrobial peptide (AMP) originally isolated from the spined soldier bug, Podisus maculiventris, has emerged as a promising candidate in the fight against multidrug-resistant bacteria, particularly Gram-negative pathogens.[1][2] Its potent, broad-spectrum activity has spurred significant interest in developing synthetic analogues with improved therapeutic profiles.[3][4] A central question in this endeavor revolves around the necessity of its native cyclic structure, maintained by a disulfide bond between Cys11 and Cys18.[5] This guide provides an objective comparison of linear and cyclic this compound analogues, supported by experimental data, to elucidate their respective efficacies and guide future drug development efforts.

The core of this compound's antimicrobial action against Gram-negative bacteria is a dual-pronged attack. It disrupts the outer membrane by interacting with lipopolysaccharide (LPS) and subsequently inhibits the LPS transport (Lpt) system by binding to key proteins like LptA and LptD, ultimately hindering outer membrane biogenesis.[2][6][7] This unique mechanism of action makes it a compelling scaffold for novel antibiotic design.[6][8]

Comparative Efficacy: A Data-Driven Look

The decision to pursue linear or cyclic analogues carries significant implications for manufacturing cost and complexity. The synthesis of peptides with disulfide bridges is notably more intricate and expensive.[5] Therefore, a thorough evaluation of the performance trade-offs is crucial. The following tables summarize key quantitative data from various studies, comparing the antimicrobial, hemolytic, and cytotoxic activities of linear and cyclic this compound analogues.

Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Negative Bacteria
AnalogueStructureEscherichia coli (MIC, µM)Pseudomonas aeruginosa (MIC, µM)Klebsiella pneumoniae (MIC, µM)Reference
Native this compoundCyclic1>64< 5[1][2]
L-thanatinLinear3.2--[9]
C-thanatinCyclic---[5]
This compound* (5)Cyclic1>64-[1]
Vinyl Sulfide (B99878) Analogue 8Cyclic Mimetic4--[1]
Vinyl Sulfide Analogue 10Cyclic Mimetic4--[1]
S-thanatinCyclic---[10]
A-thanatinCyclic< 6.4< 6.4< 6.4[10]

Note: '-' indicates data not available in the cited sources. This compound (5) is a modified analogue with two amino acid substitutions and C-terminal amidation.*[1]

Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria
AnalogueStructureStaphylococcus aureus (MIC, µM)Micrococcus luteus (MIC, µM)Reference
Native this compoundCyclicInactive< 5[1][3]
L-thanatinLinear--[5]
C-thanatinCyclic--[5]
This compound* (5)CyclicInactive-[1]
Chemically modified this compound (C11tBu/C18tBu)Linear (modified)-Improved activity[11]

Note: '-' indicates data not available in the cited sources.

The Great Debate: Is the Disulfide Bond Dispensable?

Several studies have directly addressed the importance of the disulfide bridge. Research has shown that a linear this compound analogue (L-thanatin) retained potent antimicrobial activity against various Gram-negative and Gram-positive bacterial strains, with MIC values that were not significantly different from its native cyclized form (C-thanatin).[5] Furthermore, in a septicemic mouse model infected with ESBL-producing E. coli, both L-thanatin and C-thanatin demonstrated comparable efficacy in improving survival rates.[5] Another study found that L-thanatin was effective against colistin-resistant E. coli in vitro, with an MIC of 3.2 µg/ml, identical to its effect on a colistin-susceptible strain.[9]

However, the role of the cyclic structure may be more nuanced. The disulfide bond is crucial for maintaining the canonical beta-hairpin structure of this compound, which is important for its activity against Gram-negative bacteria.[12] A 16-mer peptide lacking a disulfide bond showed diminished antimicrobial activity and was ineffective in binding to both LPS and LptA.[12] This suggests that while a linear structure can be effective, the conformational constraints imposed by the cyclic structure may optimize interactions with its bacterial targets.

Interestingly, modifications to the linear form can sometimes enhance activity against specific strains. For example, a chemically modified linear this compound with tert-butyl groups on the cysteine residues exhibited improved antimicrobial activity against the Gram-positive bacterium Micrococcus luteus, while its activity against E. coli was reduced.[11] This highlights the potential for tailoring the activity spectrum of linear analogues through chemical modification.

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the efficacy of this compound analogues is provided below.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the peptides is typically determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Culture: Bacterial strains are grown in Mueller-Hinton broth (MHB) to the mid-logarithmic phase.

  • Peptide Preparation: The peptides are dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay

The hemolytic activity of the peptides against red blood cells is assessed to determine their cytotoxicity towards mammalian cells.

  • Red Blood Cell Preparation: Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2-4% (v/v).

  • Peptide Incubation: Serial dilutions of the peptides are incubated with the red blood cell suspension in a 96-well plate at 37°C for 1 hour.

  • Controls: PBS is used as a negative control (0% hemolysis), and a lytic agent such as Triton X-100 (0.1-1%) is used as a positive control (100% hemolysis).

  • Measurement: The plates are centrifuged, and the absorbance of the supernatant is measured at a wavelength of 450-540 nm to quantify the release of hemoglobin.

  • Calculation: The percentage of hemolysis is calculated using the formula: (Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control) * 100.

Visualizing the Mechanism and Workflow

To better understand the processes involved in this compound's action and its evaluation, the following diagrams are provided.

Thanatin_Mechanism_of_Action cluster_ext Extracellular cluster_om Outer Membrane cluster_peri Periplasm This compound This compound Analogue LPS LPS This compound->LPS 1. Binding & Disruption LptA LptA This compound->LptA 2. Inhibition LptD LptD This compound->LptD 2. Inhibition LptA->LptD LPS Transport

Caption: this compound's dual mechanism of action against Gram-negative bacteria.

MIC_Assay_Workflow A Prepare Serial Dilutions of this compound Analogues B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for Visible Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

The available evidence suggests that the disulfide bond in this compound, while important for maintaining its canonical structure, is not strictly essential for its antimicrobial activity. Linear analogues have demonstrated comparable, and in some cases, tailored efficacy, particularly against Gram-negative bacteria. This finding is significant for the therapeutic development of this compound, as linear peptides offer a more cost-effective and straightforward manufacturing process.

However, the subtle contributions of the cyclic structure to target binding affinity and overall stability should not be disregarded. The development of cyclic mimetics, such as vinyl sulfide analogues, represents an interesting avenue for preserving the structural integrity while potentially improving stability.

Future research should focus on a more standardized, head-to-head comparison of a wider range of linear and cyclic analogues against a broader panel of clinically relevant, multidrug-resistant pathogens. In vivo studies are also crucial to fully elucidate the pharmacokinetic and pharmacodynamic properties of these analogues and to validate their therapeutic potential. Ultimately, a balanced consideration of activity, toxicity, and production cost will guide the selection of the most promising this compound analogues for clinical development.

References

validation of LptA as the primary target of thanatin in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The rise of antibiotic resistance in Gram-negative bacteria necessitates the exploration of novel drug targets. The lipopolysaccharide (LPS) transport (Lpt) system, essential for outer membrane biogenesis, has emerged as a promising avenue. The antimicrobial peptide thanatin (B1575696) has been identified as a potent inhibitor of this pathway, with a growing body of evidence pointing to the periplasmic protein LptA as its primary target in Escherichia coli. This guide provides a comprehensive comparison of the experimental data validating the this compound-LptA interaction, alternative hypotheses, and detailed methodologies for key validation experiments.

The Central Role of LptA in LPS Transport

The Lpt system forms a continuous bridge across the inner and outer membranes of Gram-negative bacteria, facilitating the transport of LPS to the cell surface.[1][2] LptA is a crucial component of this bridge, polymerizing to span the periplasm and connect the inner membrane LptB2FGC complex (via LptC) to the outer membrane LptDE complex.[2][3] Disruption of LptA function leads to the accumulation of LPS in the inner membrane, compromising the integrity of the outer membrane and ultimately causing cell death.[2][4]

This compound's Primary Mechanism: Disruption of the LptA Bridge

Evidence for LptA as the Primary Target:
  • Direct Binding and High Affinity: Biophysical studies have demonstrated a direct and high-affinity interaction between this compound and LptA. Spectroscopic methods and photoaffinity labeling have determined the binding dissociation constant (Kd) to be in the low nanomolar range.[5][8]

  • Inhibition of Lpt Protein-Protein Interactions: this compound has been shown to disrupt the crucial interactions between LptA and LptC, as well as the self-association of LptA monomers, which is necessary for the formation of the periplasmic bridge.[2][3][7]

  • Genetic Evidence: Spontaneous this compound-resistant mutants of E. coli frequently harbor mutations in the lptA gene.[5][7] These mutations often occur in regions of LptA that are critical for its interaction with this compound.

  • Structural Insights: Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that this compound binds to the N-terminal region of LptA, a site that is essential for LptA oligomerization.[3][5] This structural data provides a molecular basis for this compound's inhibitory action.

Quantitative Analysis: this compound-LptA Interaction

The following tables summarize the key quantitative data from various studies, providing a comparative overview of this compound's activity and its interaction with LptA.

Parameter Value Method Reference
Binding Affinity (Kd) of this compound to LptA 12–20 nMSpectroscopic Methods[5]
12-20 nMPhotoaffinity Labeling[8]
low-nanomolarNot specified[7]
Binding Affinity (Kd) of this compound to LptD 34–44 nMPhotoaffinity Labeling[8]

Table 1: Binding Affinities of this compound to Lpt Proteins. This table highlights the high-affinity interaction between this compound and LptA, which is a cornerstone of its proposed mechanism of action.

Strain Mutation This compound MIC (µg/mL) Reference
E. coli Wild-Type-0.25 - 1[5][7]
E. coli this compound-ResistantLptA (Q62L)>16[7]
E. coli this compound-ResistantOther LptA mutations2 - 8[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound. This data demonstrates that mutations in LptA can confer significant resistance to this compound, further validating it as the primary target.

Alternative and Secondary Targets

While the evidence strongly supports LptA as the primary target, some studies have indicated that this compound may have additional effects on the bacterial cell.

  • LptD Interaction: Photoaffinity labeling has also identified LptD, a component of the outer membrane translocon, as a binding partner for this compound, albeit with a slightly lower affinity than LptA.[1][8] It is proposed that this compound might also interfere with the final stages of LPS insertion into the outer membrane.

  • Membrane Disruption: Like many antimicrobial peptides, this compound can disrupt the bacterial outer membrane, which may facilitate its entry into the periplasm to reach LptA.[6][9] However, its potent activity at low concentrations and the specific resistance mutations in lptA suggest that intracellular targeting is the primary bactericidal mechanism.[6]

Visualizing the Mechanism and Experimental Validation

The following diagrams, generated using Graphviz, illustrate the LPS transport pathway, the inhibitory action of this compound, and a typical experimental workflow for validating protein-protein interactions.

LPS_Transport_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LptB2FGC LptB2FGC LptC LptC LptB2FGC->LptC transferred to LptA_bridge LptA Bridge LptC->LptA_bridge transferred to LPS_IM LPS LPS_IM->LptB2FGC extracted LptDE LptDE LptA_bridge->LptDE transferred to LPS_OM LPS LptDE->LPS_OM inserted This compound This compound This compound->LptC disrupts interaction with LptA This compound->LptA_bridge inhibits

Figure 1: The Lipopolysaccharide (LPS) transport pathway in E. coli and the inhibitory action of this compound.

BACTH_Workflow cluster_Cloning Plasmid Construction cluster_Transformation Bacterial Transformation cluster_Assay Interaction Assay GeneA Gene for LptA T18_plasmid pT18 Plasmid GeneA->T18_plasmid GeneB Gene for LptC T25_plasmid pT25 Plasmid GeneB->T25_plasmid FusionA LptA-T18 Fusion T18_plasmid->FusionA FusionB LptC-T25 Fusion T25_plasmid->FusionB Transform Co-transform FusionA->Transform FusionB->Transform Ecoli cya- E. coli Ecoli->Transform Transformed_cells Transformed E. coli Transform->Transformed_cells Plate Plate on indicator medium (e.g., MacConkey) Transformed_cells->Plate Incubate Incubate Plate->Incubate Thanatin_add Add this compound Plate->Thanatin_add Result Observe color change (Interaction = Red colonies) Incubate->Result Result_inhibited Observe no color change (Inhibition = White colonies) Incubate->Result_inhibited Thanatin_add->Incubate

Figure 2: Experimental workflow for the Bacterial Adenylate Cyclase Two-Hybrid (BACTH) assay.

Logical_Validation cluster_Evidence Lines of Evidence Conclusion LptA is the primary target of this compound Biophysical Biophysical Data (High-affinity binding) Biophysical->Conclusion Genetic Genetic Data (Resistance mutations in lptA) Genetic->Conclusion Functional Functional Data (Inhibition of LptA-LptC interaction) Functional->Conclusion Structural Structural Data (Binding to LptA N-terminus) Structural->Conclusion

Figure 3: Logical diagram illustrating the convergence of evidence for LptA as the primary target.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial.

Bacterial Adenylate Cyclase Two-Hybrid (BACTH) System

This in vivo method is used to detect protein-protein interactions in the bacterial periplasm and to screen for inhibitors of these interactions.[2][3]

Objective: To determine if this compound inhibits the interaction between LptA and LptC in vivo.

Principle: The Bordetella pertussis adenylate cyclase (CyaA) is split into two non-functional fragments, T18 and T25. When two proteins of interest are fused to these fragments and interact, the fragments are brought into proximity, reconstituting CyaA activity. This leads to cAMP production, which can be detected using reporter systems, such as the activation of the lac or mal operons, resulting in a color change on indicator plates.

Methodology:

  • Plasmid Construction:

    • The genes encoding the periplasmic domains of E. coli LptA and LptC are cloned into BACTH vectors (e.g., pUT18C and pKT25) to create fusions with the T18 and T25 fragments of CyaA, respectively.

  • Bacterial Transformation:

    • The resulting plasmids are co-transformed into an E. coli strain deficient in adenylate cyclase (cyaA).

  • Interaction Assay:

    • The co-transformants are plated on MacConkey agar (B569324) supplemented with appropriate antibiotics and an inducer (e.g., IPTG).

    • Interaction between LptA and LptC will result in red colonies due to the fermentation of lactose.

  • Inhibition Assay:

    • To test for inhibition by this compound, the peptide is added to the agar plates at various concentrations.

    • Disruption of the LptA-LptC interaction by this compound will prevent the reconstitution of CyaA, leading to the formation of white or pale colonies.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-LptA interaction.

Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (LptA) in the sample cell. The resulting heat changes are measured and plotted against the molar ratio of the reactants.

Methodology:

  • Protein and Peptide Preparation:

    • Purified LptA and synthesized this compound are dialyzed against the same buffer to minimize heat of dilution effects.

  • ITC Experiment:

    • The sample cell is filled with a known concentration of LptA.

    • The injection syringe is filled with a higher concentration of this compound.

    • A series of small injections of this compound into the LptA solution are performed.

    • The heat change after each injection is measured by the instrument.

  • Data Analysis:

    • The raw data is integrated to obtain a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.

Conclusion

The validation of LptA as the primary target of this compound in E. coli is supported by a robust and multifaceted body of evidence. The high-affinity binding, the specific inhibition of LptA's interactions within the LPS transport bridge, and the emergence of resistance mutations in the lptA gene collectively point to a precise mechanism of action. While secondary interactions and general membrane effects may contribute to its overall activity, the disruption of the LptA-mediated periplasmic bridge is the key event leading to bacterial cell death. This detailed understanding of this compound's mode of action provides a solid foundation for the development of novel antibiotics targeting the essential LPS transport pathway in Gram-negative pathogens.

References

Assessing the In Vivo Therapeutic Potential of Newly Discovered Thanatin-Like Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. Thanatin (B1575696), an antimicrobial peptide (AMP) originally isolated from the spined soldier bug Podisus maculiventris, has emerged as a promising candidate due to its potent activity, particularly against Gram-negative bacteria.[1][2] Its unique mechanism of action, targeting the lipopolysaccharide (LPS) transport system, offers a new avenue to combat resistant pathogens.[3][4] This guide provides a comparative analysis of newly discovered this compound-like peptides—Rip-2, Rip-3, and Rip-4, isolated from the bean bug Riptortus pedestris—and evaluates their in vivo therapeutic potential against established this compound analogues.[5][6]

In Vitro Antimicrobial Activity: A Head-to-Head Comparison

The minimum inhibitory concentration (MIC) is a crucial metric for assessing the in vitro efficacy of antimicrobial agents. The following table summarizes the MIC values of newly discovered Rip peptides and compares them with this compound and its analogue, S-thanatin, against a panel of clinically relevant bacteria.

Peptide/CompoundE. coliK. pneumoniaeP. aeruginosaS. aureusM. tuberculosisReference
This compound 0.8-3.2 µg/mL0.8-3.2 µg/mL>128 µg/mL>128 µg/mLND[5][7]
S-thanatin 4-16 µg/mL4-16 µg/mLND>128 µg/mLND[8]
Rip-2 0.2-0.4 µg/mL0.4 µg/mL3.1 µg/mL>128 µg/mL>128 µg/mL[5]
Rip-3 >128 µg/mL>128 µg/mL>128 µg/mL1.6 µg/mL3.1 µg/mL[5]
Rip-4 >128 µg/mL>128 µg/mL>128 µg/mL1.6 µg/mL1.6 µg/mL[5]
Polymyxin (B74138) B 0.2-0.8 µg/mL0.4-0.8 µg/mL0.8 µg/mL>128 µg/mLND[5]
ND: Not Determined

Notably, Rip-2 demonstrates superior activity against key Gram-negative ESKAPE pathogens compared to this compound.[5] In contrast, Rip-3 and Rip-4 exhibit a different spectrum of activity, with pronounced efficacy against Bacillus and Mycobacterium species.[5]

In Vivo Efficacy in Animal Models

The ultimate test of a novel therapeutic agent is its efficacy in a living organism. The following table summarizes the in vivo data from murine sepsis models for various this compound-like peptides.

PeptideAnimal ModelPathogenDosing RegimenSurvival RateReference
C-thanatin/L-thanatin Mouse SepsisESBL-producing E. coli5 mg/kg, i.p.83.3%[9]
C-thanatin/L-thanatin Mouse SepsisESBL-producing E. coli10 mg/kg, i.p.91.7%[9]
S-thanatin Mouse SepsisK. pneumoniae15 mg/kg, i.p.100%[2]
Rip-2 Mouse SepsisE. coli5 mg/kg/day, i.p.Significant Efficacy[5]
i.p.: intraperitoneal

Both cyclic (C-thanatin) and linear (L-thanatin) forms of this compound significantly improved survival rates in mice infected with ESBL-producing E. coli.[9] S-thanatin also demonstrated high efficacy in a K. pneumoniae infection model.[2][10] Importantly, Rip-2 showed significant in vivo efficacy in a lethal septicemia model at a daily dose of 5 mg/kg.[5]

Safety and Toxicity Profile

A critical aspect of drug development is ensuring a favorable safety profile. The following table outlines the hemolytic and cytotoxic activity of the novel Rip peptides.

PeptideHemolytic Activity (HC50)Cytotoxicity (CC50 against PBMC)Reference
Rip-2 >256 µg/mL>256 µg/mL[5]
Rip-3 >256 µg/mL128 µg/mL[5]
Rip-4 >256 µg/mL64 µg/mL[5]

Rip-2 exhibits a promising safety profile with low hemolytic activity and cytotoxicity.[5] Both native this compound and its linear form have also been shown to be poorly hemolytic.[2][9]

Mechanism of Action: Targeting the Lpt Pathway

This compound and the newly discovered Rip-2 peptide exert their antimicrobial effect against Gram-negative bacteria by targeting the Lipopolysaccharide (LPS) transport (Lpt) pathway.[3][5] This multi-protein complex is responsible for transporting LPS from the inner membrane to the outer membrane, a process essential for the integrity of the bacterial outer membrane.[3] By binding to the periplasmic protein LptA, these peptides disrupt the Lpt complex, leading to the inhibition of LPS transport and subsequent bacterial cell death.[4][5]

Lpt_Pathway_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM_LptBCFG LptBCFG Complex LptA LptA IM_LptBCFG->LptA LPS Transport OM_LptDE LptDE Complex LptA->OM_LptDE LPS Transport Thanatin_Rip2 This compound / Rip-2 Thanatin_Rip2->LptA Binding & Inhibition

Figure 1: Mechanism of Lpt pathway inhibition by this compound and Rip-2.

In contrast, Rip-3 and Rip-4 appear to have a different mechanism of action that involves causing bacterial membrane damage.[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the peptides is determined using the broth microdilution method as previously described.[5]

  • Bacteria are grown to the mid-logarithmic phase in Mueller-Hinton Broth (MHB).

  • The bacterial suspension is diluted to a final concentration of 5 x 10^5 CFU/mL.

  • Two-fold serial dilutions of the peptides are prepared in a 96-well microtiter plate.

  • An equal volume of the bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

The hemolytic activity of the peptides against human red blood cells (hRBCs) is assessed as described in previous studies.[5][9]

  • Fresh hRBCs are washed three times with phosphate-buffered saline (PBS) and resuspended to a 2% (v/v) concentration.

  • Serial dilutions of the peptides are prepared in a 96-well plate.

  • An equal volume of the hRBC suspension is added to each well.

  • The plate is incubated at 37°C for 1 hour.

  • The plate is then centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.

  • PBS and 1% Triton X-100 are used as negative and positive controls, respectively.

In Vivo Sepsis Model

The in vivo efficacy of the peptides is evaluated in a murine sepsis model.[5][9]

  • BALB/c mice are injected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., E. coli).

  • One hour post-infection, mice are treated with the peptide (e.g., 5 or 10 mg/kg) or a vehicle control via intraperitoneal injection.

  • Survival of the mice is monitored for a period of 7 days.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment MIC MIC Determination Hemolysis Hemolysis Assay Cytotoxicity Cytotoxicity Assay Infection Induce Sepsis in Mice Treatment Peptide Administration Infection->Treatment Monitoring Monitor Survival Treatment->Monitoring Peptide Newly Discovered Peptide Peptide->MIC Peptide->Hemolysis Peptide->Cytotoxicity

Figure 2: General workflow for assessing therapeutic potential.

Conclusion

Newly discovered this compound-like peptides, particularly Rip-2, hold significant therapeutic potential as novel antimicrobial agents. Rip-2's enhanced activity against Gram-negative pathogens and its favorable safety profile make it a compelling candidate for further preclinical development.[5] The distinct antimicrobial spectra of Rip-3 and Rip-4 suggest they may be valuable for targeting other challenging pathogens like Mycobacterium tuberculosis.[5] The continued exploration of this compound and its analogues provides a promising avenue for addressing the urgent threat of antimicrobial resistance.

References

Thanatin's Antimicrobial Efficacy: A Comparative Analysis Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thanatin (B1575696), a 21-residue antimicrobial peptide (AMP) originally isolated from the spined soldier bug Podisus maculiventris, has demonstrated potent, broad-spectrum antimicrobial activity against a range of pathogens, including both Gram-negative and Gram-positive bacteria, as well as fungi.[1][2] Its efficacy, particularly against multidrug-resistant (MDR) Gram-negative bacteria, has positioned it as a promising candidate for novel antibiotic development.[3] This guide provides a comparative analysis of this compound's effects on Gram-positive versus Gram-negative bacteria, supported by experimental data and detailed methodologies.

Differential Efficacy: A Quantitative Comparison

This compound generally exhibits greater potency against Gram-negative bacteria compared to Gram-positive bacteria and fungi.[4] This is evident in the lower Minimum Inhibitory Concentrations (MICs) observed for various Gram-negative species. The following table summarizes the MIC values of this compound against a selection of bacteria, providing a clear quantitative comparison of its activity.

Bacterial SpeciesTypeStrainMIC (µM)Reference
Escherichia coliGram-NegativeATCC 259221 - 2[3]
Escherichia coliGram-Negative-<1.2 - 3.2[1][4]
Salmonella entericaGram-NegativeATCC 140281 - 2[3]
Salmonella typhimuriumGram-Negative-<1.2[1]
Klebsiella pneumoniaeGram-NegativeATCC 138831 - 2[3]
Klebsiella pneumoniaeGram-Negative-<1.2[1]
Enterobacter cloacaeGram-Negative-<1.2[1]
Pseudomonas aeruginosaGram-Negative->64[5]
Aerococcus viridansGram-Positive-0.6 - 1.2[1]
Micrococcus luteusGram-Positive-<5[1][4]
Bacillus megateriumGram-Positive-<5[1][4]
Bacillus subtilisGram-Positive-<5[1][2]
Streptococcus pyogenesGram-PositiveATCC 19615>16[3]
Enterococcus faecalisGram-PositiveATCC 29212>16[3]
Staphylococcus aureusGram-Positive-No activity[1][2][6]

Divergent Mechanisms of Action

The disparity in this compound's efficacy is rooted in its distinct mechanisms of action against the two bacterial types, primarily due to the fundamental differences in their cell envelope structures.

Gram-Negative Bacteria: A Dual-Pronged Attack

This compound's potent activity against Gram-negative bacteria is attributed to a dual mechanism of action that targets the outer membrane and a crucial protein transport system.[5]

  • Outer Membrane Disruption: The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS).[1] this compound, being a cationic peptide, interacts with the negatively charged LPS, displacing stabilizing divalent cations (Ca²⁺).[1][7] This interaction disrupts the integrity of the outer membrane, leading to increased permeability.[8][9]

  • Inhibition of the LPS Transport (Lpt) System: After permeating the outer membrane, this compound accesses the periplasmic space. Here, it binds with high affinity to key proteins of the Lpt system, specifically LptA and LptD, which are responsible for transporting newly synthesized LPS molecules from the inner membrane to the outer membrane.[2][5][8][10] By binding to LptA, this compound disrupts the formation of the periplasmic bridge essential for LPS transport.[10][11] Its interaction with LptD further obstructs the final insertion of LPS into the outer membrane.[11] This inhibition of outer membrane biogenesis ultimately leads to cell death.[5][8]

Gram-Positive Bacteria: An Interaction with the Cell Wall

The mechanism of this compound against Gram-positive bacteria is less clearly defined but is understood to involve interaction with components of their thick peptidoglycan cell wall.[1] While the precise molecular targets are not as well-established as in Gram-negative bacteria, the interaction is thought to disrupt cell wall integrity. However, the lack of an outer membrane and the different composition of the cell surface likely contribute to the generally higher MIC values observed for Gram-positive species.[4] Interestingly, some derivatives of this compound, such as the D-isomer, have shown retained or even specific activity against Gram-positive strains while losing their efficacy against Gram-negative bacteria, suggesting the potential for developing analogs with targeted spectra.[1][4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the antimicrobial potency of a compound. The following is a detailed methodology for a standard broth microdilution assay, adapted for antimicrobial peptides.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.[12]

Materials:

  • Test antimicrobial peptide (e.g., this compound)

  • Bacterial strains (Gram-positive and Gram-negative)

  • Mueller-Hinton Broth (MHB), cation-adjusted for testing AMPs[12]

  • Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[12][13]

  • Sterile deionized water or 0.01% acetic acid (for peptide dissolution)[12]

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Protocol:

  • Preparation of Bacterial Inoculum: a. From an overnight culture on Mueller-Hinton Agar (MHA), inoculate a colony into fresh MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.4-0.6).[3] c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the test wells.[12][14]

  • Preparation of Peptide Dilutions: a. Prepare a stock solution of the peptide in a suitable solvent like sterile deionized water or 0.01% acetic acid.[12] b. Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well polypropylene plate to achieve a range of desired concentrations.

  • Assay Procedure: a. Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the serially diluted peptide.[12] b. Include a positive control well (bacteria with no peptide) and a negative control well (MHB with no bacteria). c. Incubate the plate at 37°C for 18-24 hours.[13][15]

  • Determination of MIC: a. After incubation, determine the MIC by visual inspection for the lowest peptide concentration that shows no visible turbidity (growth). b. Alternatively, measure the absorbance at 600-630 nm using a microplate reader. The MIC is defined as the lowest concentration of the peptide that inhibits bacterial growth by a predefined threshold (e.g., ≥80% or ≥90%) compared to the positive control.[15]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bact_Culture Bacterial Culture (Mid-log phase) Bact_Dilution Dilute Bacteria in MHB to ~5x10^5 CFU/mL Bact_Culture->Bact_Dilution Peptide_Stock Peptide Stock Solution Peptide_Dilution Serial Dilution of Peptide in 96-well plate Peptide_Stock->Peptide_Dilution Inoculation Inoculate wells with diluted bacteria Bact_Dilution->Inoculation Peptide_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_MIC Read MIC (Visual or Spectrophotometer) Incubate->Read_MIC

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Thanatin_Mechanism cluster_GN Gram-Negative Bacterium cluster_GP Gram-Positive Bacterium Thanatin_GN This compound OM Outer Membrane (LPS) Thanatin_GN->OM 1. Binds to LPS, disrupts membrane LptA LptA Thanatin_GN->LptA 2. Inhibits LptA LptD LptD Thanatin_GN->LptD 3. Inhibits LptD Periplasm Periplasm Cell_Death_GN Cell Death LptA->Cell_Death_GN Blocks LPS Transport LptD->Cell_Death_GN IM Inner Membrane Thanatin_GP This compound CellWall Cell Wall (Peptidoglycan) Thanatin_GP->CellWall Interacts with cell wall components Cell_Death_GP Growth Inhibition CellWall->Cell_Death_GP Disrupts Integrity (Mechanism less defined)

Caption: Comparative mechanism of action of this compound on Gram-negative vs. Gram-positive bacteria.

References

Unraveling the Molecular Embrace: A Comparative Guide to Key Residues in Thanatin's Interaction with LptA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern a drug's efficacy is paramount. This guide provides a comprehensive comparison of the critical residues involved in the binding of the antimicrobial peptide thanatin (B1575696) to its target, the lipopolysaccharide (LPS) transport protein LptA. By examining experimental data from mutagenesis studies, binding assays, and structural analyses, we aim to illuminate the key determinants of this interaction, offering a valuable resource for the development of novel antibiotics targeting the Lpt pathway in Gram-negative bacteria.

This compound, a potent antimicrobial peptide, exerts its bactericidal effect by disrupting the Lpt bridge, a crucial machinery for transporting LPS to the outer membrane of Gram-negative bacteria. A key component of this bridge, LptA, has been identified as a primary target of this compound. The binding of this compound to LptA sterically hinders the protein-protein interactions necessary for the assembly and function of the Lpt complex, ultimately leading to cell death. This guide dissects the specific amino acid residues that anchor this compound to LptA, providing a comparative analysis of their contributions to the binding affinity and inhibitory activity.

Quantitative Analysis of this compound-LptA Binding Affinity

The interaction between this compound and LptA has been quantified using various biophysical techniques. The dissociation constant (Kd) serves as a key metric for comparing the binding affinity, with lower values indicating a stronger interaction. The following table summarizes the experimentally determined Kd values for this compound and its analogues binding to LptA.

Peptide/MutantTarget ProteinTechniqueBinding Affinity (Kd)Reference
This compoundLptAFluorescence Polarization (FP)12 ± 2 nM[1]
This compoundLptAMicroscale Thermophoresis (MST)20 ± 11 nM[1]
This compound-BDP-FLLptD/EFluorescence Polarization (FP)34 ± 5 nM[1]
This compound-BDP-FLLptD/EMicroscale Thermophoresis (MST)44 ± 27 nM[1]
This compoundLptASpectroscopic methods12-20 nM[2][3]
This compoundLptDSpectroscopic methods34-44 nM[4][5]
This compound (C11A/C18A)LptAmNot Specified47 ± 5 nM[6]
Wild-Type this compoundLptAmNot Specified1.8 ± 0.2 nM[6]
ΔG1-K3 this compoundLptAmNot Specified0.7 ± 0.1 nM[6]
This compoundLptAm (A. baumannii)Not Specified3.2 ± 0.4 µM[7][8]
Analogue 7LptAm (A. baumannii)Not Specified2.0 ± 0.1 µM[7][8]
Analogue 6LptAm (A. baumannii)Not Specified4.1 ± 0.4 µM[7][8]
WT LptA-LPSLptASurface Plasmon Resonance (SPR)10 ± 1.5 µM[9]
LptA (various sites)LPSElectron Paramagnetic Resonance (EPR)7-35 µM[9]

The Structural Basis of Interaction: Key Residue Contacts

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the three-dimensional structure of the this compound-LptA complex.[10][11] These studies reveal that this compound, a β-hairpin peptide, docks onto the N-terminal β-strand of LptA.[3][10][12] This binding interface is critical as it overlaps with the regions on LptA responsible for its interaction with LptC and for its self-oligomerization, thus explaining this compound's inhibitory mechanism.[2][3][13]

Several key interactions stabilize the complex:

  • Hydrophobic Interactions: The sidechains of residues I3 and Y5 of a this compound analogue, Ana-thanatin, insert into a hydrophobic pocket on the β-sheet structure of LptA.[14]

  • Electrostatic and Hydrogen Bonding Interactions: The cationic sidechains of R8 and K9 in the β-hairpin loop of Ana-thanatin form potential ionic and/or hydrogen bonds with residues E39 and D41 of LptA, respectively.[14] Similarly, in the native this compound-LptA complex, residues R13 and R14 of this compound are involved in potential ionic interactions with E39 and D41 of LptA.[4]

  • Cation-π Interactions: A potential cation-π packing interaction has been observed between the aromatic sidechain of Y5 and the cationic sidechain of R14 in an analogue of this compound.[14]

Impact of Mutations on this compound Activity

Site-directed mutagenesis studies have been pivotal in confirming the functional importance of specific residues.

  • LptA Mutations: A single point mutation in the lptA gene, Q62L, has been shown to confer resistance to this compound in E. coli.[12] Interestingly, this residue is not directly involved in the this compound binding interface, suggesting that the Q62L mutation may induce a conformational change in LptA that alters its interaction with this compound.[12]

  • This compound Mutations: Alanine (B10760859) scanning of this compound has revealed that replacing residues R13 and R14 with alanine results in a loss of antibacterial activity.[4][5] This highlights the critical role of these cationic residues in the interaction with LptA and/or the bacterial membrane. The disulfide bond between C11 and C18 is also crucial for maintaining the β-hairpin structure of this compound, as its removal significantly reduces LptA binding affinity and abolishes antimicrobial activity.[6]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for interpreting the presented data and for designing future experiments.

Site-Directed Mutagenesis

To investigate the role of specific amino acid residues, site-directed mutagenesis is employed to create variant proteins with single or multiple amino acid substitutions.

  • Primer Design: Oligonucleotide primers containing the desired mutation are designed to be complementary to the template DNA (e.g., the plasmid carrying the lptA gene).

  • PCR Amplification: The mutant strand is synthesized in a polymerase chain reaction (PCR) using the mutagenic primers and a high-fidelity DNA polymerase.

  • Template Removal: The parental, methylated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA.

  • Transformation: The newly synthesized, mutated plasmid is transformed into competent E. coli cells for propagation.

  • Sequence Verification: The presence of the desired mutation and the absence of any unintended mutations are confirmed by DNA sequencing.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

  • Immobilization: One of the interacting partners (e.g., LptA) is immobilized on a sensor chip surface.

  • Injection: The other interacting partner (e.g., this compound) is injected at various concentrations over the sensor surface.

  • Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.

  • Data Analysis: The binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd) are determined by analyzing the sensorgrams.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: The protein (e.g., LptA) is placed in the sample cell, and the ligand (e.g., this compound) is loaded into the injection syringe.

  • Titration: The ligand is titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by a sensitive calorimeter.

  • Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizing the Molecular Interactions and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Thanatin_LptA_Interaction cluster_this compound This compound cluster_lptA LptA cluster_complex Inhibited Complex cluster_interaction Protein-Protein Interactions This compound This compound (β-hairpin peptide) Complex This compound-LptA Complex This compound->Complex Binds to LptA LptA (N-terminal β-strand) LptA->Complex LptC LptC Complex->LptC Inhibits Interaction LptA_dimer LptA Dimerization Complex->LptA_dimer Inhibits Dimerization

Caption: this compound binding to the N-terminal β-strand of LptA.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_binding_assay Binding Affinity Measurement start Identify Target Residue (e.g., LptA Q62) pcr PCR with Mutagenic Primers start->pcr digest DpnI Digestion of Parental DNA pcr->digest transform Transformation into E. coli digest->transform sequence Sequence Verification transform->sequence protein_prep Purify Wild-Type & Mutant LptA spr Surface Plasmon Resonance (SPR) protein_prep->spr itc Isothermal Titration Calorimetry (ITC) protein_prep->itc fp Fluorescence Polarization (FP) protein_prep->fp kd Determine Kd spr->kd itc->kd fp->kd

Caption: Workflow for mutagenesis and binding affinity studies.

Comparison with Alternatives

While this compound's interaction with LptA is a promising avenue for antibiotic development, other molecules and peptides are also being investigated as inhibitors of the Lpt pathway. For instance, certain synthetic compounds have been identified through high-throughput screening that disrupt the LptA-LptC interaction.[15] However, many of these are in the early stages of development and lack the extensive characterization available for this compound. Compared to these synthetic molecules, this compound has the advantage of being a naturally occurring peptide with a well-defined mechanism of action. Further research into this compound analogues with improved pharmacokinetic properties and a broader spectrum of activity is a promising direction for future drug discovery efforts.[7][16][17]

References

Safety Operating Guide

Proper Disposal Procedures for Thanatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Thanatin. As a potent, broad-spectrum antimicrobial peptide, this compound requires careful waste management to ensure laboratory safety and prevent environmental release.[1][2][3][4] While the Safety Data Sheet (SDS) for this compound (TFA) states that it is not classified as a hazardous substance or mixture, it is crucial to handle it with standard laboratory precautions due to its biological activity.[5]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to use full personal protective equipment (PPE).[5][6] This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat or protective gown

Work with this compound, especially in its powdered form, should be conducted in a designated area such as a fume hood or biosafety cabinet to prevent inhalation of dust.[6] Ensure that an accessible safety shower and eye wash station are available.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound to inform safe handling and disposal procedures.

PropertyDataReference
Molecular Formula C₁₀₃H₁₇₇N₃₅O₂₇S₃[5]
Molecular Weight 2433.92 g/mol (free base)[5]
Biological Activity Broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, and various fungi, with Minimum Inhibitory Concentrations (MICs) ranging from 0.3-40 µM.[2] Potent activity against multidrug-resistant bacteria has been noted.[1][3][2]
Storage Temperature Powder: -80°C for 2 years, or -20°C for 1 year. In solvent: -80°C for 6 months, or -20°C for 1 month.[5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[5]

This compound Disposal Protocol

The proper disposal of this compound and all contaminated materials is critical to prevent the release of a biologically active peptide into the environment. The following step-by-step protocol is based on best practices for managing bioactive chemical waste and should be followed in accordance with your institution's and local Environmental Health and Safety (EHS) regulations.[6][7][8]

Step 1: Waste Segregation and Collection

Proper segregation of waste at the point of generation is the first and most critical step. Two main streams of this compound waste should be considered: solid and liquid.

  • Solid Waste :

    • All solid materials contaminated with this compound, such as gloves, pipette tips, weighing papers, and empty vials, must be collected in a dedicated and clearly labeled hazardous waste container.[7]

    • The container should be puncture-resistant and have a secure lid.[9]

  • Liquid Waste :

    • All solutions containing this compound, including unused experimental solutions and contaminated solvents, must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[7]

    • Under no circumstances should this compound or its solutions be disposed of down the sink. [7] This is to prevent the release of this biologically active compound into the water system.[7][8]

Step 2: Labeling and Storage

Proper labeling and temporary storage are essential for safety and regulatory compliance.

  • Labeling :

    • All waste containers must be clearly labeled as "Hazardous Waste: this compound".[7]

    • The label should also include the date when the waste was first added to the container.[7]

  • Storage :

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[7]

    • Ensure containers are kept tightly sealed to prevent spills or evaporation.[7]

    • Store this compound waste away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[5]

Step 3: Final Disposal

The final disposal method must ensure the complete destruction of the bioactive peptide.

  • Consult EHS : The primary and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.[7][8] They will provide guidance based on local and national regulations.

  • Incineration : High-temperature incineration by a licensed hazardous waste disposal facility is the preferred method for the complete destruction of bioactive compounds like this compound.[7][10] Your EHS department will coordinate the pickup and disposal with a certified contractor.[6]

Spill Management

In the event of a spill:

  • Evacuate personnel from the immediate area if necessary.[5]

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[5]

  • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[5] For solid spills, carefully sweep up the material to avoid creating dust.

  • Decontaminate the surfaces and any affected equipment by scrubbing with alcohol.[5]

  • Collect all contaminated materials (absorbent, cleaning supplies, etc.) in your designated solid hazardous waste container for this compound.[5]

  • Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Experimental Workflow & Disposal Pathway

The following diagram illustrates the lifecycle of this compound within a laboratory setting, from receipt to final disposal.

Thanatin_Disposal_Workflow cluster_prep Preparation & Use cluster_waste Waste Generation & Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal receive Receive & Log This compound Powder store_powder Store at Recommended Temperature (-20°C or -80°C) receive->store_powder weigh Weigh Powder in Fume Hood/BSC store_powder->weigh reconstitute Reconstitute in Appropriate Solvent weigh->reconstitute experiment Use in Experiments reconstitute->experiment solid_waste Contaminated Solid Waste (Gloves, Tips, Vials) experiment->solid_waste liquid_waste Unused/Contaminated Liquid Solutions experiment->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid satellite_storage Satellite Accumulation Area collect_solid->satellite_storage Store in Secure Satellite Area collect_liquid->satellite_storage Store in Secure Satellite Area consult_ehs Consult Institutional EHS Department satellite_storage->consult_ehs waste_pickup Scheduled Waste Pickup by Licensed Contractor consult_ehs->waste_pickup incineration High-Temperature Incineration waste_pickup->incineration

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

References

Personal protective equipment for handling Thanatin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Thanatin

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural instructions are designed to ensure safe handling and build confidence in laboratory safety protocols.

Hazard Identification and Classification

According to supplier safety data sheets, this compound (and its TFA salt) is not classified as a hazardous substance or mixture.[1] However, as with any laboratory chemical, appropriate safety precautions must be taken to minimize exposure and ensure a safe working environment. The primary risks are associated with eye contact, skin contact, and inhalation of the powder form.[1][2]

Personal Protective Equipment (PPE)

The use of full personal protective equipment is recommended when handling this compound in any form (powder or solution).[1] Engineering controls, such as adequate ventilation, should always be in place.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Equipment Specification and Use Case
Eye Protection Safety glasses with side-shields or safety gogglesRequired at all times to protect from splashes or airborne powder. Use chemical safety goggles where there is a significant danger of eye contact.[2]
Hand Protection Chemical-resistant glovesNitrile or rubber gloves are suitable for prolonged or repeated contact.[2] Always inspect gloves for tears or holes before use.
Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact.[2] For larger quantities or risk of splashing, consider a chemical-resistant apron or coveralls.[3]
Respiratory Protection Not required under normal use with adequate ventilation.If handling large quantities of powder where dust formation is likely, or if ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask or a respirator with a P3 filter) should be used.[2]
Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal minimizes risk and ensures laboratory safety.

3.1. Handling Procedures

  • Engineering Controls : Always handle this compound in a well-ventilated area.[1] A chemical fume hood is recommended when weighing or reconstituting the powder to avoid inhalation of dust.[2] Ensure a safety shower and eyewash station are readily accessible.[1]

  • Handling Powder :

    • Before handling, ensure all required PPE is correctly worn.

    • Weigh the powder in a chemical fume hood or a ventilated balance enclosure.

    • Avoid actions that generate dust.

    • Close the container tightly after use.

  • Handling Solutions :

    • Handle solutions over a spill tray to contain any potential leaks.

    • Avoid creating aerosols or mists.

    • When diluting, add the solvent to the this compound solution slowly.

3.2. First Aid Measures

In case of accidental exposure, follow these immediate first aid steps.

Table 2: First Aid Procedures for this compound Exposure [1]

Exposure Route First Aid Action
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.
Skin Contact Remove contaminated clothing. Rinse the affected skin area thoroughly with plenty of water. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support (e.g., CPR). Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Drink plenty of water. Seek medical attention.

3.3. Spill and Disposal Plan

  • Spill Containment :

    • Evacuate non-essential personnel from the spill area.

    • Ensure you are wearing appropriate PPE before cleaning the spill.

    • For liquid spills, absorb the solution with an inert, liquid-binding material (e.g., diatomite, universal binders).[1]

    • For powder spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination : Scrub the spill surface and contaminated equipment with alcohol to decontaminate.[1]

  • Disposal : Dispose of all contaminated materials, including cleaning supplies and this compound waste, in accordance with institutional, local, and national regulations for chemical waste. Do not allow the product to enter drains or water courses.[1]

Experimental Protocols and Visualizations

Understanding the context in which this compound is used is critical for comprehensive safety planning. This compound's primary application is as an antimicrobial peptide that targets the outer membrane of Gram-negative bacteria.[4][5][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details a common procedure to determine the antimicrobial activity of this compound against a bacterial strain.[7][8]

  • Bacterial Culture Preparation : Grow an overnight culture of the target bacterial strain (e.g., E. coli ATCC 25922) in Mueller Hinton (MH) broth.

  • Culture Dilution : Dilute the overnight culture to a mid-log phase (OD₆₀₀ ≈ 0.4) and then further dilute in 2X MH broth to a final optical density of OD₆₀₀ = 0.002.[8]

  • Peptide Preparation : Prepare a stock solution of this compound in sterile water. Create a series of 2-fold serial dilutions of this compound in a 96-well plate, with concentrations typically ranging from 0.5 µM to 16 µM.[7]

  • Inoculation : Add 100 µL of the diluted bacterial solution to each well containing 100 µL of the this compound dilutions.

  • Controls :

    • Positive Control : 100 µL of the diluted bacterial culture plus 100 µL of sterile water.

    • Negative Control : 200 µL of sterile MH broth.[7]

  • Incubation : Incubate the 96-well plate at 37°C for 18 hours.[7]

  • Result Analysis : The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis p1 Prepare this compound Stock and Serial Dilutions a1 Add this compound Dilutions to 96-Well Plate p1->a1 p2 Grow and Dilute Bacterial Culture a2 Inoculate Wells with Bacterial Culture p2->a2 a1->a2 i1 Incubate Plate (37°C, 18 hours) a2->i1 a3 Prepare Positive and Negative Controls a3->i1 r1 Read Plate and Determine Minimum Inhibitory Concentration (MIC) i1->r1

Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Visualization: this compound's Mechanism of Action

This compound exhibits a multi-faceted mechanism of action against Gram-negative bacteria, primarily by disrupting the outer membrane and inhibiting the lipopolysaccharide (LPS) transport system.[4][6][9][10]

  • Outer Membrane Disruption : this compound, a cationic peptide, initially binds to the negatively charged LPS on the bacterial outer membrane.[4][5] This interaction competitively displaces divalent cations (like Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to membrane destabilization and increased permeability.[11]

  • Inhibition of LPS Transport : After crossing the outer membrane, this compound targets the Lpt (Lipopolysaccharide transport) protein complex, which is responsible for transporting LPS from the inner membrane to the outer membrane.[4][7] It binds with high affinity to periplasmic proteins like LptA and LptD, disrupting the transport bridge and halting outer membrane biogenesis, which is lethal to the bacterium.[4][5]

G cluster_membrane Gram-Negative Bacterial Membranes OM Outer Membrane (OM) (with LPS) PP Periplasmic Space Disruption OM Permeabilization & Destabilization OM->Disruption leads to IM Inner Membrane (IM) Lpt LPS Transport Complex (LptA, LptD, etc.) This compound This compound Peptide This compound->OM 1. Binds to LPS, displaces cations This compound->PP 2. Translocates into Periplasm This compound->Lpt 3. Binds to LptA/LptD Inhibition Inhibition of LPS Transport Lpt->Inhibition leads to Death Bacterial Cell Death Disruption->Death Inhibition->Death

This compound's dual mechanism of action against Gram-negative bacteria.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.